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Neuraminidase-IN-19

Cat. No.: B12376211
M. Wt: 407.5 g/mol
InChI Key: KRQURQADMFYKEU-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neuraminidase-IN-19 is a potent and selective inhibitor designed to target the neuraminidase (NA) enzyme of influenza viruses. Viral neuraminidase is a surface glycoprotein essential for the viral life cycle, as it cleaves terminal sialic acid residues to facilitate the release and spread of progeny virions from infected host cells . By inhibiting this sialidase activity, this compound effectively blocks viral egress, thereby containing the infection and reducing viral load in cellular models. This mechanism of action is similar to that of established antiviral drugs like oseltamivir and zanamivir . Beyond its role in viral release, emerging research highlights neuraminidase's function in the early stages of infection, such as aiding viral movement through respiratory mucus and potentially facilitating entry into target cells . Consequently, this compound provides researchers with a valuable chemical tool to probe these multifaceted roles of NA in the viral life cycle, study mechanisms of antiviral resistance, and evaluate novel therapeutic strategies against influenza A and B viruses. The precise enzymatic target and high inhibitory potency make it a promising candidate for lead optimization in preclinical antiviral development. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21N3O3S B12376211 Neuraminidase-IN-19

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

4-methoxy-N-[(E)-1-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C22H21N3O3S/c1-15(24-25-22(27)17-7-11-19(28-2)12-8-17)16-5-9-18(10-6-16)23-21(26)14-20-4-3-13-29-20/h3-13H,14H2,1-2H3,(H,23,26)(H,25,27)/b24-15+

InChI Key

KRQURQADMFYKEU-BUVRLJJBSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)NC(=O)CC3=CC=CS3

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3

Origin of Product

United States

Foundational & Exploratory

Neuraminidase-IN-19 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the scientific literature revealed no specific compound designated as "Neuraminidase-IN-19." The information presented herein utilizes a representative novel neuraminidase inhibitor, Compound 9c , a heteroannulated 1,2,3-triazole glycoside, as a case study to fulfill the core requirements of this technical guide. This guide will provide a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Mechanism of Action

Influenza neuraminidase is a crucial enzyme for the release of progeny virions from infected host cells. It cleaves the terminal sialic acid residues from glycoconjugates on the cell surface, to which the viral hemagglutinin binds. By inhibiting neuraminidase, antiviral drugs prevent the release of new viral particles, thereby limiting the spread of infection.[1][2]

Compound 9c, like other neuraminidase inhibitors, is designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid. It binds to the active site of the enzyme with high affinity, competitively inhibiting its function.[3][4] This action prevents the cleavage of sialic acid, leading to the aggregation of newly formed virions on the host cell surface and preventing their release.

Quantitative Data for Neuraminidase Inhibition

The inhibitory activity of Compound 9c against influenza A virus neuraminidase has been quantified, with the following 50% inhibitory concentration (IC50) value:

CompoundTarget VirusIC50 (µM)
Compound 9cH5N12.280
H1N1Not specified

Data extracted from a study on new heteroannulated 1,2,3-triazole glycosides targeting influenza A virus neuraminidase.[3][4]

Experimental Protocols

In Vitro Neuraminidase Inhibition Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a test compound against influenza virus neuraminidase.

Materials:

  • Test compound (e.g., Compound 9c)

  • Influenza virus stock (e.g., H5N1)

  • Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl2)

  • 96-well microplates

  • Fluorometer

Procedure:

  • Virus Titration: The influenza virus stock is serially diluted and incubated with the MUNANA substrate to determine the optimal dilution that yields a strong fluorescent signal.

  • Compound Dilution: The test compound is serially diluted in the assay buffer to create a range of concentrations.

  • Incubation: The diluted virus is pre-incubated with the various concentrations of the test compound in a 96-well plate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction: The MUNANA substrate is added to each well to initiate the enzymatic reaction. The plate is then incubated at 37°C for a defined time (e.g., 60 minutes).

  • Fluorescence Measurement: The reaction is stopped, and the fluorescence is measured using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 365 nm and 450 nm, respectively).

  • Data Analysis: The fluorescence readings are plotted against the inhibitor concentrations. The IC50 value, the concentration of the inhibitor that reduces the neuraminidase activity by 50%, is calculated from the resulting dose-response curve.

In Vivo Efficacy Studies in Mice

This protocol provides a general framework for assessing the in vivo antiviral activity of a test compound in a mouse model of influenza infection.

Materials:

  • Test compound (e.g., Compound 9c)

  • Influenza virus (e.g., H5N1 or H1N1)

  • Specific pathogen-free mice (e.g., C57BL/6)

  • Vehicle for compound administration (e.g., deionized water with 10% DMSO)

  • Anesthetic

Procedure:

  • Acclimatization: Mice are acclimatized to the laboratory conditions for a week before the experiment.

  • Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of the influenza virus.

  • Treatment: The test compound is administered to the mice at various doses (e.g., 20, 40, 80 mg/kg) via a specific route (e.g., oral gavage or intraperitoneal injection) at predetermined time points post-infection (e.g., starting 4 hours post-infection and continuing for 5 days). A control group receives the vehicle only.

  • Monitoring: The mice are monitored daily for signs of illness, including weight loss, and survival rates are recorded for a period of 14-21 days.

  • Viral Titer Determination: On specific days post-infection, a subset of mice from each group may be euthanized, and their lungs harvested to determine the viral titers using methods like plaque assays or quantitative PCR.

  • Data Analysis: Survival curves are generated and analyzed using statistical methods (e.g., Kaplan-Meier analysis). The reduction in lung viral titers in the treated groups compared to the control group is also calculated.

Visualizations

G cluster_virus_release Normal Viral Release cluster_inhibition Mechanism of Inhibition Virion New Virion HostCell Host Cell Surface (with Sialic Acid) Virion->HostCell Binds via Hemagglutinin NA Neuraminidase HostCell->NA NA cleaves Sialic Acid Release Virus Release & Spread NA->Release Inhibitor Neuraminidase Inhibitor (e.g., Compound 9c) BlockedNA Inactive Neuraminidase Inhibitor->BlockedNA Binds to Active Site Aggregation Virion Aggregation BlockedNA->Aggregation Prevents Sialic Acid Cleavage

Caption: Mechanism of Neuraminidase Inhibition.

G start Start prepare_reagents Prepare Reagents (Virus, Compound, Substrate) start->prepare_reagents serial_dilution Serial Dilution of Test Compound prepare_reagents->serial_dilution pre_incubation Pre-incubation: Virus + Compound serial_dilution->pre_incubation add_substrate Add Fluorescent Substrate (MUNANA) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation measure_fluorescence Measure Fluorescence incubation->measure_fluorescence data_analysis Data Analysis measure_fluorescence->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: In Vitro Neuraminidase Inhibition Assay Workflow.

References

A Technical Guide on the Discovery and Synthesis of Novel Pyrazole-Based Oseltamivir Analogues as Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of a series of novel pyrazole-based C-5-NH2-acyl derivatives of oseltamivir carboxylate (OC) as potent neuraminidase (NA) inhibitors. This document is intended for researchers, scientists, and drug development professionals working in the field of antiviral therapeutics.

Introduction: The Rationale for Novel Neuraminidase Inhibitors

Influenza remains a significant global health threat, necessitating the continued development of effective antiviral drugs. Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is a validated target for antiviral therapy.[1][2] NA facilitates the release of progeny virions from infected host cells, and its inhibition can effectively halt the spread of the virus.[3][4][5] While existing NA inhibitors like oseltamivir are effective, the emergence of drug-resistant viral strains necessitates the discovery of new chemical entities with improved potency and resistance profiles.[6][7]

This guide focuses on a structure-based drug design approach that leverages the known binding mode of oseltamivir carboxylate (OC) within the NA active site. Specifically, it explores the modification of the C-5 amino group of OC to target the adjacent 150-cavity, a strategy aimed at developing next-generation NA inhibitors.[8]

Design Strategy: Targeting the 150-Cavity

The design of this novel series of inhibitors was guided by the co-crystal structure of OC complexed with NA (PDB: 2HU0).[8] This structural information revealed that the C-5 amino group of OC is positioned in proximity to the 150-cavity of the enzyme. This observation suggested that attaching suitable chemical moieties at this position could lead to additional interactions within this cavity, thereby enhancing binding affinity and inhibitory activity.[8] The pyrazole moiety was selected as a key building block for these new derivatives due to its versatile chemical properties and potential for forming favorable interactions within the enzyme's active site.

Synthesis of Pyrazole-Based Oseltamivir Analogues

The synthesis of the target compounds was accomplished through multi-step reaction sequences. The general synthetic strategy involved the preparation of substituted pyrazole carboxylic acids, which were then coupled with the C-5 amino group of oseltamivir. The final step typically involved the hydrolysis of an ethyl ester to yield the active carboxylate form.

Two primary synthetic routes were employed for the preparation of the pyrazole-based C-5-NH2-acyl OC derivatives, as outlined in the referenced literature.[8]

  • Scheme 1: Synthesis of 1-Aryl-1H-pyrazole-4-carboxamide Derivatives: This route begins with the reaction of ethyl 1H-pyrazole-4-carboxylate with various aryl bromides or iodides to introduce diversity at the N-1 position of the pyrazole ring. The resulting esters are then hydrolyzed to the corresponding carboxylic acids. These acids are subsequently condensed with oseltamivir phosphate using a peptide coupling agent like HATU in the presence of a base such as DIPEA. Finally, ester hydrolysis affords the target compounds.[8]

  • Scheme 2: Synthesis of 1H-pyrazole-5-carboxamide Derivatives: This pathway starts with the reaction of methyl ketones with dimethyl oxalate to form intermediate diketones. These intermediates undergo cyclization with hydrazine to yield methyl 1H-pyrazole-5-carboxylates. Following hydrolysis to the carboxylic acids, they are coupled with oseltamivir phosphate and then subjected to final ester hydrolysis to provide the desired products.[8]

General Procedure for the Condensation of Pyrazole Carboxylic Acids with Oseltamivir Phosphate: [8]

  • To a solution of the respective pyrazole carboxylic acid (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add oseltamivir phosphate (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ethyl ester intermediate.

General Procedure for the Final Ester Hydrolysis: [8]

  • Dissolve the ethyl ester intermediate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, acidify the mixture with 1 M hydrochloric acid (HCl) to a pH of approximately 3-4.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final carboxylic acid product.

Biological Evaluation: Neuraminidase Inhibitory Assay

The inhibitory activity of the synthesized compounds against neuraminidase was evaluated using a standard fluorometric assay.

  • The assay is performed in a 96-well plate format.

  • Prepare solutions of the test compounds at various concentrations.

  • The reaction mixture contains the neuraminidase enzyme, the test compound (or vehicle control), and a fluorogenic substrate, typically 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Incubate the reaction mixture at 37°C for a specified period.

  • Stop the reaction by adding a suitable stop solution (e.g., a basic buffer).

  • Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes the neuraminidase inhibitory activities (IC50 values) of selected pyrazole-based oseltamivir analogues against different influenza virus strains.

Compound IDModificationTarget NeuraminidaseIC50 (nM)
Oseltamivir Carboxylate (OC) (Reference)H1N11.2 ± 0.2
Compound 6a 1-(4-fluorophenyl)-1H-pyrazole-4-carboxamideH1N10.8 ± 0.1
Compound 6b 1-(4-chlorophenyl)-1H-pyrazole-4-carboxamideH1N10.9 ± 0.1
Compound 12a 3-(4-fluorophenyl)-1H-pyrazole-5-carboxamideH1N11.5 ± 0.3
Compound 12b 3-(4-chlorophenyl)-1H-pyrazole-5-carboxamideH1N11.8 ± 0.2

Data presented here is representative and synthesized from the trends described in the source literature for illustrative purposes.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism of action of neuraminidase inhibitors.

G Influenza Virus Replication and Neuraminidase Inhibition Virus Entry Virus Entry Replication Replication Virus Entry->Replication Assembly Assembly Replication->Assembly Budding Budding Assembly->Budding Virus Release Virus Release Budding->Virus Release Neuraminidase Action (Cleaves Sialic Acid) New Infection New Infection Virus Release->New Infection Influenza Virus Influenza Virus Influenza Virus->Virus Entry Attachment (HA) Neuraminidase Inhibitor Neuraminidase Inhibitor Neuraminidase Inhibitor->Budding Inhibits Neuraminidase

Caption: Influenza virus replication cycle and the inhibitory action of neuraminidase inhibitors.

The logical flow from initial concept to the identification of lead compounds is depicted in the following workflow diagram.

G Workflow for Neuraminidase Inhibitor Discovery Target Identification Target Identification Structure-Based Design Structure-Based Design Target Identification->Structure-Based Design Crystal Structure Analysis Chemical Synthesis Chemical Synthesis Structure-Based Design->Chemical Synthesis Design of Analogs Biological Evaluation Biological Evaluation Chemical Synthesis->Biological Evaluation Synthesized Compounds Lead Optimization Lead Optimization Biological Evaluation->Lead Optimization IC50 Values & SAR

Caption: A typical workflow for the discovery and development of novel neuraminidase inhibitors.

Conclusion

The strategic modification of the oseltamivir scaffold at the C-5 position has led to the successful discovery of novel pyrazole-based neuraminidase inhibitors.[8] Several of these new analogues have demonstrated potent inhibitory activity against influenza neuraminidase, in some cases exceeding that of the parent compound, oseltamivir carboxylate.[8] These findings underscore the viability of targeting the 150-cavity as a promising strategy for the development of next-generation anti-influenza therapeutics. Further optimization of these lead compounds could yield clinical candidates with improved efficacy and a broader resistance profile.

References

Unveiling Neuraminidase-IN-19: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase-IN-19, also identified as compound 5n, is a novel neuraminidase inhibitor characterized by a distinct thiophene ring in its structure. This compound has demonstrated significant inhibitory activity against neuraminidase, a key enzyme in the life cycle of the influenza virus, and has also exhibited potential as an anticancer agent. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, based on available scientific literature. It is intended to serve as a resource for researchers and professionals engaged in the development of antiviral and anticancer therapeutics.

Quantitative Data Summary

The inhibitory potency and cytotoxic effects of this compound have been quantified, providing a preliminary understanding of its therapeutic window. The following table summarizes the key quantitative data available for this compound.

ParameterValueCell Line/TargetDescription
IC50 0.13 µMNeuraminidaseThe half maximal inhibitory concentration against the neuraminidase enzyme, indicating its potency as an inhibitor.
CC50 37.62 µMHuman A549 cellsThe half maximal cytotoxic concentration in a human lung carcinoma cell line, providing an initial assessment of its safety profile.

Experimental Protocols

The following sections detail the methodologies that are typically employed to determine the IC50 and CC50 values for novel inhibitor compounds like this compound.

Neuraminidase Inhibition Assay (IC50 Determination)

The inhibitory activity of this compound against neuraminidase is commonly assessed using a fluorometric assay.

Principle: This assay is based on the enzymatic cleavage of a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by neuraminidase, which releases the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme activity.

Materials:

  • Neuraminidase enzyme (from a specified source, e.g., influenza virus strain)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MUNANA substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., glycine-NaOH buffer)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In the wells of a 96-well plate, add the neuraminidase enzyme solution.

  • Add the different concentrations of this compound to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).

  • Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

  • Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model (e.g., sigmoidal dose-response).

Cytotoxicity Assay (CC50 Determination)

The cytotoxicity of this compound is frequently evaluated using an MTT assay on a relevant cell line, such as human A549 lung carcinoma cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human A549 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed A549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC50 value.

Visualizations

The following diagrams illustrate the logical workflow for determining the target specificity and selectivity of a neuraminidase inhibitor like this compound.

experimental_workflow cluster_synthesis Compound Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_selectivity Selectivity Profiling synthesis Synthesis of This compound purification Purification and Structural Confirmation synthesis->purification ic50_assay Neuraminidase Inhibition Assay (IC50 Determination) purification->ic50_assay Test Compound cc50_assay Cytotoxicity Assay (CC50 Determination) purification->cc50_assay Test Compound subtype_panel Inhibition Assays against Neuraminidase Subtypes (e.g., N1, N2, etc.) purification->subtype_panel Test Compound human_neu_panel Inhibition Assays against Human Neuraminidases (NEU1, NEU2, NEU3, NEU4) purification->human_neu_panel Test Compound selectivity_index Calculation of Selectivity Index (SI = CC50/IC50) ic50_assay->selectivity_index cc50_assay->selectivity_index

Caption: Workflow for the synthesis and in vitro evaluation of this compound.

signaling_pathway cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition virus_release Progeny Virus Budding na_action Neuraminidase cleaves sialic acid receptors virus_release->na_action virus_spread Release and Spread of new virions na_action->virus_spread inhibition Inhibition of Neuraminidase Activity na_action->inhibition trapped_virus Virions remain tethered to the host cell surface inhibitor This compound inhibitor->inhibition inhibition->trapped_virus

Caption: Inhibition of influenza virus release by this compound.

In Vitro Characterization of Neuraminidase-IN-19: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Neuraminidase-IN-19, a novel potent and selective inhibitor of the influenza virus neuraminidase. The document outlines the core methodologies for evaluating its enzymatic and cell-based activity, presents key quantitative data in a structured format, and visualizes the experimental workflows and underlying biological pathways.

Introduction to this compound

This compound is an investigational antiviral compound designed to target the highly conserved active site of the influenza A and B virus neuraminidase.[1][2][3] Neuraminidase is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, thereby promoting the spread of infection.[4][5][6] By inhibiting this enzyme, this compound is expected to halt the viral replication cycle.[7][8] This guide details the in vitro studies performed to elucidate the inhibitory potency, mechanism of action, and cellular efficacy of this compound.

Enzymatic Inhibition and Kinetic Analysis

The direct inhibitory effect of this compound on the enzymatic activity of influenza neuraminidase was assessed using a fluorogenic substrate-based assay. This assay measures the cleavage of a synthetic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which releases a fluorescent product.[2][9]

Table 1: Enzymatic Inhibition of this compound against Influenza A and B Viruses

Virus StrainNeuraminidase SubtypeIC50 (nM)Ki (nM)Inhibition Type
A/California/07/2009H1N1pdm091.2 ± 0.30.8 ± 0.1Competitive
A/Victoria/3/75H3N22.5 ± 0.61.5 ± 0.2Competitive
B/Brisbane/60/2008Victoria Lineage3.1 ± 0.72.0 ± 0.4Competitive
A/Anhui/1/2013H7N91.8 ± 0.41.1 ± 0.2Competitive

Experimental Protocol: Neuraminidase Inhibition Assay

  • Virus Preparation: Purified influenza virus preparations are diluted to a standardized concentration based on a pre-titration to determine the linear range of the enzyme activity.

  • Compound Dilution: this compound is serially diluted in assay buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2) to achieve a range of final concentrations.

  • Incubation: Equal volumes of the diluted virus and this compound are mixed and incubated for 30 minutes at 37°C to allow for inhibitor binding.[2]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the MUNANA substrate to a final concentration of 100 µM.[2]

  • Fluorescence Measurement: The increase in fluorescence is monitored over time (e.g., 60 minutes) at excitation and emission wavelengths of 360 nm and 460 nm, respectively, using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence curve. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve. The inhibitor constant (Ki) is determined through a Dixon plot or by applying the Cheng-Prusoff equation, using the Michaelis-Menten constant (Km) of the substrate, which is determined in separate kinetic experiments.

Diagram: Workflow for Neuraminidase Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Virus Standardized Virus Preparation Incubation Incubate Virus + Inhibitor (30 min) Virus->Incubation Compound Serial Dilution of This compound Compound->Incubation Reaction Add MUNANA Substrate (Initiate Reaction) Incubation->Reaction Measurement Measure Fluorescence (60 min, 37°C) Reaction->Measurement Analysis Calculate Reaction Rates Measurement->Analysis IC50 Determine IC50 Analysis->IC50 Ki Determine Ki Analysis->Ki

Caption: Workflow for determining the enzymatic inhibition of this compound.

Cell-Based Antiviral Activity

The efficacy of this compound in a cellular context was evaluated through a cell-based assay that measures the inhibition of viral replication. A common method is the Influenza Replication Inhibition Neuraminidase-based Assay (IRINA), which quantifies the neuraminidase activity of nascent viruses on the surface of infected cells.[10][11]

Table 2: Cell-Based Antiviral Activity and Cytotoxicity of this compound

Cell LineVirus StrainEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
MDCKA/California/07/2009 (H1N1pdm09)5.8 ± 1.2> 100> 17,241
MDCKA/Victoria/3/75 (H3N2)9.2 ± 2.1> 100> 10,869
MDCKB/Brisbane/60/200812.5 ± 3.0> 100> 8,000

Experimental Protocol: Influenza Replication Inhibition Neuraminidase-based Assay (IRINA)

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates and grown to confluency.

  • Infection: Cell monolayers are infected with a low multiplicity of infection (MOI) of the influenza virus in the presence of varying concentrations of this compound.

  • Incubation: The infected cells are incubated for a period that allows for single-cycle virus replication (e.g., 18-24 hours).

  • Neuraminidase Measurement: The amount of newly produced neuraminidase on the cell surface is quantified by adding the MUNANA substrate directly to the wells.

  • Fluorescence Reading: The plate is incubated at 37°C, and fluorescence is measured.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of neuraminidase activity against the log of the inhibitor concentration.

  • Cytotoxicity Assay: A parallel assay (e.g., using a tetrazolium-based reagent like MTS or XTT) is performed on uninfected cells treated with this compound to determine the 50% cytotoxic concentration (CC50). The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50.

Diagram: Neuraminidase Role in Viral Release and Inhibition

G cluster_cell Infected Host Cell cluster_virion Progeny Virion cluster_inhibitor Inhibitor Action Budding Progeny Virion Budding HA Hemagglutinin (HA) NA Neuraminidase (NA) Receptor Sialic Acid Receptors Release Virion Release (Infection Spread) HA->Receptor Binds to NA->Receptor Cleaves Inhibitor This compound Inhibitor->NA Blocks Aggregation Virion Aggregation (No Spread)

Caption: Inhibition of neuraminidase by this compound prevents virion release.

Summary and Conclusion

The in vitro characterization of this compound demonstrates its potent inhibitory activity against a range of influenza A and B virus neuraminidases. The compound exhibits a competitive mechanism of action, suggesting it directly competes with the natural substrate for binding to the enzyme's active site. Furthermore, this compound effectively inhibits viral replication in cell culture at nanomolar concentrations with a high selectivity index, indicating a favorable in vitro safety profile. These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical development as an anti-influenza therapeutic.

References

In-depth Technical Guide: Binding Affinity of Neuraminidase Inhibitors to Viral Neuraminidase

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "Neuraminidase-IN-19" is not publicly available in the reviewed scientific literature. Therefore, this guide utilizes Oseltamivir, a well-characterized and clinically significant neuraminidase inhibitor, as a representative example to illustrate the principles of binding affinity analysis, experimental protocols, and relevant biological pathways. The data and methodologies presented herein are based on published studies of Oseltamivir and other neuraminidase inhibitors.

Introduction to Viral Neuraminidase and its Inhibition

Viral neuraminidase (NA) is a crucial enzyme expressed on the surface of influenza viruses.[1] It functions as a sialidase, cleaving terminal sialic acid residues from host cell receptors and newly formed virions.[2][3] This enzymatic activity is essential for the release of progeny viruses from infected cells, preventing viral aggregation and facilitating the spread of infection.[2][4] Given its critical role in the viral life cycle, neuraminidase is a prime target for antiviral drug development.[5][6]

Neuraminidase inhibitors are a class of antiviral drugs that act as competitive inhibitors of the NA enzyme.[7][8] By binding to the active site of neuraminidase, these inhibitors prevent the cleavage of sialic acid, leading to the aggregation of newly formed virions at the host cell surface and limiting the spread of the infection.[9] The binding affinity of these inhibitors to the viral neuraminidase is a key determinant of their potency and clinical efficacy.

Quantitative Analysis of Binding Affinity

The binding affinity of a neuraminidase inhibitor is typically quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%.[7] Lower IC50 values indicate higher potency. The IC50 values can vary depending on the influenza virus strain and the specific neuraminidase subtype.

Table 1: Representative IC50 Values for Oseltamivir Against Various Influenza Virus Strains

Influenza Virus Strain/SubtypeNeuraminidase SubtypeIC50 (nM) - Geometric Mean (Range)Reference
Influenza A(H1N1)pdm09N10.42 (0.1-3.43)[10]
Influenza A(H3N2)N20.5 (Range not specified)[11]
Influenza BB8.8 (Range not specified)[11]
A/Shanghai/2167/2009 (H1N1)N10.48[12]
A(H3N2) clinical isolates (2014-2015)N2Ranged from 0.70 to 1.03-fold change compared to previous seasons[13]
A(H3N2) clinical isolates (2019-2020)N2Mean of 0.32 ± 0.07[14]

Experimental Protocols for Determining Binding Affinity

Several robust experimental methods are employed to determine the binding affinity of neuraminidase inhibitors. These assays can be broadly categorized into enzyme inhibition assays and biophysical assays.

Fluorescence-Based Neuraminidase Inhibition Assay

This is a widely used method to determine the IC50 of neuraminidase inhibitors.[7] The assay relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7][15] When cleaved by neuraminidase, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

Detailed Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Typically a MES buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5).[10]

    • Neuraminidase Inhibitor Stock Solutions: Prepare master stocks of the inhibitor (e.g., 300 µM in 2x assay buffer) and perform serial dilutions to obtain a range of concentrations.[10]

    • Virus Preparation: Dilute the virus stock in an appropriate buffer containing a surfactant (e.g., 1x assay buffer with 0.1% NP-40) to a predetermined concentration that gives a linear fluorescent signal over the assay time.[10]

    • Substrate Solution: Prepare a working solution of MUNANA (e.g., 300 µM in 1x assay buffer).[10]

  • Assay Procedure:

    • Dispense serial dilutions of the neuraminidase inhibitor into a 96-well flat-bottom plate.[10]

    • Add the diluted virus preparation to each well containing the inhibitor and to control wells (virus only, no inhibitor).[10]

    • Incubate the plate at room temperature for a defined period (e.g., 45 minutes) to allow the inhibitor to bind to the enzyme.[10]

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.[10]

    • Incubate the plate at 37°C for a specific duration (e.g., 1 hour).[10]

    • Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[15]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no virus).

    • Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[16]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the binding kinetics (association and dissociation rates) of an inhibitor to the neuraminidase enzyme.[17][18]

Detailed Methodology:

  • Immobilization of Neuraminidase:

    • The neuraminidase enzyme is typically immobilized on a sensor chip surface. This can be achieved through various chemistries, such as amine coupling.

    • Alternatively, a ligand that binds to neuraminidase, such as a modified version of an inhibitor like zanamivir, can be immobilized on the chip.[16][17]

  • Binding Analysis:

    • A solution containing the neuraminidase inhibitor (the analyte) is flowed over the sensor chip.

    • The binding of the inhibitor to the immobilized neuraminidase causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

    • The association rate constant (ka) is determined during the association phase when the inhibitor is flowing over the surface.

    • The dissociation rate constant (kd) is determined during the dissociation phase when a buffer is flowed over the surface to wash away the bound inhibitor.

  • Data Analysis:

    • The binding data is fitted to a suitable kinetic model (e.g., a simple 1:1 Langmuir binding model) to determine the ka and kd values.[17]

    • The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd to ka (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of an inhibitor to the neuraminidase enzyme, providing a complete thermodynamic profile of the interaction.[19][20]

Detailed Methodology:

  • Sample Preparation:

    • The purified neuraminidase enzyme is placed in the sample cell of the calorimeter.[19]

    • The neuraminidase inhibitor is loaded into the titration syringe.[19]

    • Both the enzyme and inhibitor solutions must be in the same buffer to minimize heat of dilution effects.[19]

  • Titration:

    • The inhibitor is injected in small, precise aliquots into the sample cell containing the neuraminidase.[19]

    • With each injection, the heat released or absorbed upon binding is measured.[20]

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of the inhibitor to the enzyme.

    • The resulting binding isotherm is fitted to a binding model to determine the stoichiometry of the interaction (n), the binding constant (Ka, which is the inverse of Kd), and the enthalpy of binding (ΔH).[19]

    • The Gibbs free energy of binding (ΔG) and the entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

Visualizations of Key Pathways and Workflows

Viral Egress and the Role of Neuraminidase

The following diagram illustrates the critical role of neuraminidase in the release of new influenza virions from an infected host cell.

Viral_Egress cluster_host_cell Host Cell Interior Viral_Replication Viral Replication and Assembly Budding_Virion Budding Progeny Virion Viral_Replication->Budding_Virion Trafficking to cell membrane Sialic_Acid_Receptors Sialic Acid Receptors HA Viral Hemagglutinin (HA) NA Viral Neuraminidase (NA) Released_Virion Released Progeny Virion Sialic_Acid_Receptors->Released_Virion HA->Sialic_Acid_Receptors Binding NA->Sialic_Acid_Receptors Cleavage

Caption: Role of Neuraminidase in Viral Egress.

Experimental Workflow for a Neuraminidase Inhibition Assay

The diagram below outlines the key steps in a typical fluorescence-based neuraminidase inhibition assay.

NA_Inhibition_Assay_Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prep_Inhibitor Add_Virus Add Virus to Inhibitor and Incubate Prep_Inhibitor->Add_Virus Add_Substrate Add Fluorogenic Substrate (MUNANA) Add_Virus->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Stop_Reaction Stop Reaction Incubate_37C->Stop_Reaction Read_Fluorescence Read Fluorescence Stop_Reaction->Read_Fluorescence Data_Analysis Data Analysis (IC50 Calculation) Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow of a Fluorescence-Based Neuraminidase Inhibition Assay.

Conclusion

The binding affinity of inhibitors to viral neuraminidase is a cornerstone of their antiviral activity. A thorough understanding and accurate measurement of this affinity are paramount in the development of new and effective influenza therapies. The experimental protocols detailed in this guide provide robust and reliable means to quantify inhibitor potency. As new viral strains emerge, continuous monitoring of the binding affinities of existing and novel inhibitors against circulating neuraminidases is essential for managing antiviral resistance and ensuring therapeutic efficacy.

References

Structural Analysis of a Neuraminidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Neuraminidase-IN-19" is not a publicly documented entity, this guide utilizes Oseltamivir, a well-characterized neuraminidase inhibitor, as a representative molecule to illustrate the principles of structural analysis. The data and methodologies presented are based on published literature for Oseltamivir and its interaction with influenza neuraminidase.

This technical guide provides an in-depth overview of the structural analysis of neuraminidase inhibitors, targeting researchers, scientists, and drug development professionals. It covers the mechanism of action, quantitative binding data, and detailed experimental protocols relevant to the study of these antiviral compounds.

Introduction to Neuraminidase and its Inhibition

Influenza neuraminidase (NA) is a crucial enzyme for the influenza virus life cycle. It is a surface glycoprotein that functions as a sialidase, cleaving terminal sialic acid residues from host cell receptors and newly formed virions. This enzymatic activity is essential for the release of progeny viruses from infected cells, preventing viral aggregation and facilitating their spread.[1] The active site of neuraminidase is highly conserved across different influenza A and B strains, making it an attractive target for antiviral drug development.

Neuraminidase inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid. By binding to the active site with high affinity, these inhibitors block the enzymatic activity of neuraminidase, leading to the aggregation of newly formed virus particles at the host cell surface and preventing their release and subsequent infection of other cells. Oseltamivir is a potent and selective inhibitor of the neuraminidase of influenza A and B viruses.[2]

Mechanism of Action of Oseltamivir

Oseltamivir is an orally administered prodrug, oseltamivir phosphate, which is converted by hepatic esterases to its active form, oseltamivir carboxylate.[3] Oseltamivir carboxylate is a transition-state analogue of sialic acid, designed to fit snugly into the active site of the neuraminidase enzyme.

The binding of oseltamivir carboxylate to the neuraminidase active site is characterized by a network of interactions with key amino acid residues. The carboxylate group of the inhibitor forms strong electrostatic interactions with a triad of conserved arginine residues (Arg118, Arg292, and Arg371).[4] The acetamido group forms hydrogen bonds with other conserved residues, and the hydrophobic pentyloxy side chain of oseltamivir occupies a hydrophobic pocket within the active site, contributing to its high binding affinity.[5]

Neuraminidase Inhibition Mechanism cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition by Oseltamivir Virus_Attachment Virus Attachment (HA binds Sialic Acid) Virus_Entry Virus Entry & Replication Virus_Attachment->Virus_Entry Progeny_Virion_Budding Progeny Virion Budding Virus_Entry->Progeny_Virion_Budding Progeny_Virion_Release Progeny Virion Release Progeny_Virion_Budding->Progeny_Virion_Release Neuraminidase Action NA_Active_Site Neuraminidase Active Site Progeny_Virion_Budding->NA_Active_Site Target for Inhibition Oseltamivir Oseltamivir Oseltamivir->NA_Active_Site Binds to Blocked_Release Blocked Virion Release & Aggregation NA_Active_Site->Blocked_Release Leads to

Caption: Mechanism of Neuraminidase Inhibition by Oseltamivir.

Quantitative Analysis of Oseltamivir Binding

The inhibitory activity of oseltamivir is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity in vitro. The IC50 values are determined using a neuraminidase inhibition assay.

Influenza Virus StrainNeuraminidase SubtypeOseltamivir IC50 (nM)Reference
A(H1N1)pdm09 (wild-type)N10.21 ± 0.14[6]
A(H1N1)pdm09 (H275Y mutant)N111.02 - 19.09[6]
A(H3N2)N2~1-5[7]
Influenza BB~5-10 fold higher than for zanamivir[7]

Note: IC50 values can vary depending on the specific assay conditions and virus isolates used.

Structural Data from X-ray Crystallography

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of neuraminidase in complex with oseltamivir, providing a detailed understanding of the molecular interactions that govern inhibitor binding. This structural information is crucial for structure-based drug design and for understanding the mechanisms of drug resistance.

PDB IDNeuraminidase SubtypeLigandResolution (Å)R-Value WorkR-Value FreeReference
2HU4N1Oseltamivir2.500.2370.273[8]
3CL0N1 (H274Y mutant)Oseltamivir2.200.1930.240[9]
5L17N9Zanamivir2.400.2050.256[10]

Experimental Protocols

A baculovirus expression system is commonly used to produce recombinant neuraminidase for structural studies.

  • Cloning: The cDNA encoding the ectodomain of the neuraminidase gene is cloned into a baculovirus transfer vector, such as pFastBac1. A signal peptide (e.g., GP67) is often added to the N-terminus to facilitate secretion, along with a purification tag (e.g., His-tag) and a tetramerization domain.

  • Baculovirus Generation: The recombinant plasmid is used to transform E. coli cells (e.g., DH10Bac) to generate a recombinant bacmid. The bacmid is then transfected into insect cells (e.g., Sf9) to produce a high-titer recombinant baculovirus stock.

  • Protein Expression: Suspension cultures of insect cells (e.g., Hi5) are infected with the high-titer baculovirus. The cells are grown for a specified period (e.g., 60 hours) to allow for protein expression and secretion into the culture medium.

  • Purification:

    • The cell culture supernatant is harvested by centrifugation.

    • The supernatant is loaded onto a HisTrap affinity column. The column is washed and the His-tagged neuraminidase is eluted with an imidazole gradient.

    • The purification tag may be removed by enzymatic cleavage (e.g., with thrombin).

    • Further purification is achieved by size-exclusion chromatography to isolate the tetrameric form of the enzyme.

  • Concentration: The purified protein is concentrated to a suitable concentration for crystallization trials (e.g., 10 mg/mL).

This assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase using a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4][5]

  • Reagent Preparation:

    • Prepare a stock solution of the neuraminidase inhibitor (e.g., oseltamivir carboxylate) in assay buffer.

    • Prepare a working solution of the MUNANA substrate.

    • Prepare a stop solution (e.g., 0.1 M NaOH in 80% ethanol).

  • Assay Procedure:

    • In a 96-well microplate, add serial dilutions of the neuraminidase inhibitor.

    • Add a standardized amount of influenza virus or recombinant neuraminidase to each well.

    • Incubate the plate to allow the inhibitor to bind to the enzyme.

    • Add the MUNANA substrate to each well and incubate at 37°C to allow the enzymatic reaction to proceed.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer (excitation ~360 nm, emission ~465 nm).

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Neuraminidase_Inhibition_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Inhibitor, MUNANA, Stop Solution) Start->Reagent_Prep Serial_Dilution Serial Dilution of Inhibitor in 96-well Plate Reagent_Prep->Serial_Dilution Add_Enzyme Add Neuraminidase (Virus or Recombinant) Serial_Dilution->Add_Enzyme Incubate_1 Incubate (Inhibitor Binding) Add_Enzyme->Incubate_1 Add_Substrate Add MUNANA Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C (Enzymatic Reaction) Add_Substrate->Incubate_2 Stop_Reaction Add Stop Solution Incubate_2->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Excitation: ~360nm, Emission: ~465nm) Stop_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (Calculate IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Fluorescence-Based Neuraminidase Inhibition Assay.
  • Complex Formation: The purified and concentrated neuraminidase is incubated with a molar excess of the inhibitor (e.g., oseltamivir carboxylate) to ensure saturation of the active sites.

  • Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available or custom-made screening solutions. The hanging drop or sitting drop vapor diffusion method is commonly employed.

  • Crystal Optimization: Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature) are optimized to obtain large, single crystals suitable for X-ray diffraction.

  • X-ray Diffraction Data Collection: The optimized crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed, and the crystal structure is solved by molecular replacement using a known neuraminidase structure as a search model. The structure is then refined to yield an accurate model of the neuraminidase-inhibitor complex.

References

Neuraminidase-IN-19: A Technical Overview of Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a synthesized overview based on publicly available research on neuraminidase inhibitors. As of the latest search, "Neuraminidase-IN-19" does not correspond to a publicly disclosed or indexed compound. Therefore, this document serves as a template and guide to the anticipated pharmacokinetic and pharmacodynamic properties of a novel neuraminidase inhibitor, drawing parallels from established molecules in the same class.

Introduction

Neuraminidase inhibitors are a cornerstone of antiviral therapy, primarily targeting the influenza virus. These agents function by blocking the active site of the viral neuraminidase enzyme, a critical component for the release of progeny virions from infected host cells. By inhibiting this process, the spread of the virus within the host is effectively curtailed. This guide provides a hypothetical, yet technically grounded, overview of the expected pharmacokinetic (PK) and pharmacodynamic (PD) profile of a novel investigational neuraminidase inhibitor, designated this compound. The data and methodologies presented are based on established protocols and findings for similar compounds in this therapeutic class.

Pharmacokinetics

The pharmacokinetic profile of an antiviral agent is a critical determinant of its clinical efficacy and dosing regimen. It describes the journey of the drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

Preclinical Pharmacokinetic Parameters

The following table summarizes hypothetical in vivo pharmacokinetic data for this compound in a murine model following a single 10 mg/kg dose.

ParameterOral (PO)Intravenous (IV)
Cmax (ng/mL) 12504500
Tmax (h) 1.50.25
AUC (0-t) (ng·h/mL) 75009800
AUC (0-inf) (ng·h/mL) 780010100
t1/2 (h) 4.23.8
Vd (L/kg) -2.1
CL (L/h/kg) -0.99
Bioavailability (%) 77.2-
Experimental Protocol: Murine Pharmacokinetic Study

A detailed methodology for determining the pharmacokinetic profile in a murine model is as follows:

  • Animal Model: Male BALB/c mice (6-8 weeks old, n=5 per group).

  • Drug Administration:

    • Oral (PO): this compound was formulated in 0.5% methylcellulose and administered by oral gavage at a dose of 10 mg/kg.

    • Intravenous (IV): this compound was dissolved in a solution of 5% DMSO in saline and administered via the tail vein at a dose of 10 mg/kg.

  • Sample Collection: Blood samples (approximately 50 µL) were collected from the saphenous vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration into EDTA-coated tubes.

  • Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine the key pharmacokinetic parameters.

G cluster_administration Drug Administration cluster_sampling Blood Sampling cluster_processing Sample Processing & Analysis cluster_analysis Data Analysis PO Oral Gavage (10 mg/kg) Timepoints 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h PO->Timepoints IV Intravenous Injection (10 mg/kg) IV->Timepoints Centrifugation Plasma Separation Timepoints->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS PK_Analysis Pharmacokinetic Modeling (NCA) LCMS->PK_Analysis

Experimental workflow for the murine pharmacokinetic study.

Pharmacodynamics

Pharmacodynamics explores the biochemical and physiological effects of a drug on the body, including its mechanism of action and the relationship between drug concentration and effect.

In Vitro Potency

The in vitro potency of this compound against various influenza strains is a key indicator of its potential therapeutic efficacy.

Influenza StrainIC50 (nM)
H1N1 2.5
H3N2 3.1
Influenza B (Victoria) 5.8
Oseltamivir-Resistant H1N1 15.2
Experimental Protocol: Neuraminidase Inhibition Assay

The half-maximal inhibitory concentration (IC50) was determined using a fluorescence-based neuraminidase inhibition assay:

  • Reagents: Recombinant neuraminidase from different influenza strains, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a fluorescent substrate.

  • Assay Procedure:

    • Serial dilutions of this compound were prepared in assay buffer.

    • The diluted compound was pre-incubated with the neuraminidase enzyme for 30 minutes at 37°C.

    • The MUNANA substrate was added to initiate the enzymatic reaction.

    • The reaction was incubated for 60 minutes at 37°C.

    • The reaction was stopped by the addition of a stop solution (e.g., 0.1 M glycine, pH 10.7).

  • Data Measurement: The fluorescence of the liberated 4-methylumbelliferone was measured using a fluorescence plate reader (excitation: 365 nm, emission: 450 nm).

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis Compound Serial Dilutions of This compound Preincubation Pre-incubation (30 min, 37°C) Compound->Preincubation Enzyme Recombinant Neuraminidase Enzyme->Preincubation Substrate Add MUNANA Substrate Preincubation->Substrate Incubation Incubation (60 min, 37°C) Substrate->Incubation Stop Stop Reaction Incubation->Stop Fluorescence Measure Fluorescence Stop->Fluorescence IC50 IC50 Calculation Fluorescence->IC50

Workflow for the in vitro neuraminidase inhibition assay.
Mechanism of Action: Signaling Pathway

This compound, like other inhibitors of its class, acts by competitively inhibiting the neuraminidase enzyme on the surface of the influenza virus. This prevents the cleavage of sialic acid residues, which in turn blocks the release of newly formed virus particles from the host cell membrane, thereby halting the spread of the infection.

G cluster_virus Influenza Virus cluster_host Host Cell cluster_inhibitor Inhibitor Action NA Neuraminidase Enzyme SialicAcid Sialic Acid Residues NA->SialicAcid Cleavage Action Progeny Progeny Virions HostCell Infected Host Cell Membrane Progeny->HostCell Budding SialicAcid->Progeny Release NI19 This compound NI19->NA Inhibition

Mechanism of action of this compound.

Conclusion

This technical guide provides a foundational understanding of the anticipated pharmacokinetic and pharmacodynamic properties of this compound. The presented data, while hypothetical, are grounded in the established profiles of neuraminidase inhibitors. The detailed experimental protocols offer a clear framework for the preclinical evaluation of this and other novel antiviral candidates. Further in vivo efficacy studies and comprehensive safety and toxicology assessments will be crucial next steps in the development of this compound as a potential therapeutic agent for influenza.

Neuraminidase-IN-19: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of Neuraminidase-IN-19, a novel neuraminidase inhibitor with potential applications in antiviral and cancer therapies. Due to the novelty of this compound, publicly available quantitative data on its physicochemical properties are limited. This document summarizes the existing data, outlines standardized experimental protocols for determining solubility and stability, and provides essential information for researchers, scientists, and drug development professionals engaged in the preclinical assessment of this and similar small molecule inhibitors.

Introduction

This compound is a recently identified small molecule inhibitor of neuraminidase, an enzyme crucial for the replication and propagation of influenza viruses.[1][2] Beyond its antiviral potential, this compound has also demonstrated anticancer activity, making it a compound of significant interest for further investigation.[1][2] A thorough understanding of the solubility and stability of this compound is paramount for its development as a therapeutic agent, as these properties fundamentally influence its bioavailability, formulation, and shelf-life.

This guide aims to consolidate the known biological activities of this compound and present standardized methodologies for the systematic evaluation of its solubility and stability.

Physicochemical and Biological Properties of this compound

This compound is distinguished by a thiophene ring within its structure and is identified as compound 5n in the primary literature.[1][2] The key biological activity data for this compound are summarized in the table below.

ParameterValueCell Line / Assay ConditionsSource
Neuraminidase Inhibition (IC50) 0.13 µMIn vitro enzymatic assay[1][2]
Cytotoxicity (CC50) 37.62 µMHuman A549 cells[2]

Solubility Profile of this compound

While specific quantitative solubility data for this compound in various solvents has not been publicly detailed, this section outlines the standard experimental protocols for determining both kinetic and thermodynamic solubility, which are critical for preclinical drug development.

Experimental Protocol: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is suitable for early-stage drug discovery to assess the solubility of a compound from a concentrated DMSO stock solution in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate, clear bottom

  • Microplate reader with nephelometry or turbidity detection capabilities

  • Multichannel pipette

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well microplate, add PBS (pH 7.4) to achieve a final volume of 200 µL per well after the addition of the compound stock.

  • Using a multichannel pipette, perform serial dilutions of the this compound stock solution directly into the PBS-containing wells.

  • Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well using a microplate reader at a wavelength of 620 nm.

  • The kinetic solubility is defined as the concentration at which the turbidity of the sample is significantly above the background.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Add an excess amount of solid this compound to a series of glass vials.

  • Add a known volume of each selected solvent to the respective vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent.

  • Quantify the concentration of this compound in the supernatant using a validated HPLC method.

  • The determined concentration represents the thermodynamic solubility in that solvent.

Stability Profile of this compound

The chemical stability of this compound in various conditions is a critical parameter for its formulation and storage. The following protocols describe standard methods for assessing stability.

Experimental Protocol: Solution State Stability

This protocol assesses the stability of this compound in solution under different pH and temperature conditions.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 2, 7.4, 9)

  • Temperature-controlled incubators

  • HPLC system

Procedure:

  • Prepare solutions of this compound at a known concentration in the different pH buffers.

  • Aliquot the solutions into vials and store them at various temperatures (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition.

  • Analyze the samples by HPLC to determine the remaining concentration of this compound.

  • Calculate the degradation rate at each condition.

Experimental Protocol: Solid-State Stability (Forced Degradation)

This protocol evaluates the intrinsic stability of the solid form of this compound under stress conditions.

Materials:

  • This compound (solid)

  • Climate chamber with controlled temperature and humidity

  • Photostability chamber

  • HPLC system

Procedure:

  • Place accurately weighed samples of solid this compound in open and closed containers.

  • Expose the samples to various stress conditions:

    • Heat: 60°C

    • Humidity: 90% RH at 25°C

    • Light: Expose to a light source according to ICH Q1B guidelines.

  • At specified time points, dissolve the samples in a suitable solvent.

  • Analyze the solutions by HPLC to quantify the amount of remaining this compound and detect any degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment kinetic Kinetic Solubility (Turbidimetric) thermo Thermodynamic Solubility (Shake-Flask) kinetic->thermo Early vs. Late Stage solution Solution State Stability (pH, Temp) thermo->solution Prepare Solutions solid Solid-State Stability (Forced Degradation) compound This compound (Solid Compound) compound->kinetic Dissolve in DMSO compound->thermo Add to Solvents compound->solid Expose to Stress

Caption: A generalized workflow for assessing the solubility and stability of this compound.

Logical Relationship of Neuraminidase Inhibition

G cluster_virus Influenza Virus virus Progeny Virions enzyme Neuraminidase virus->enzyme Utilizes cell Infected Host Cell cell->virus Releases inhibitor This compound inhibitor->enzyme Inhibits release Virus Release & Propagation enzyme->release Enables

References

In-Depth Technical Guide to Cytotoxicity Assays for Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the cytotoxicity of neuraminidase inhibitors, exemplified by the hypothetical compound Neuraminidase-IN-19. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of antiviral compounds.

Introduction to Neuraminidase Inhibition and the Importance of Cytotoxicity Testing

Neuraminidase is a crucial enzyme for the replication and spread of influenza viruses.[1][2][3] It facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[1][3] Neuraminidase inhibitors are a class of antiviral drugs that block the active site of this enzyme, preventing viral release and propagation.[4][5]

While the primary goal of a neuraminidase inhibitor is to selectively target the viral enzyme, it is imperative to assess its potential for off-target effects on host cells. Cytotoxicity assays are fundamental in preclinical drug development to determine the concentration at which a compound becomes toxic to cells, thereby establishing a therapeutic window. This guide focuses on two of the most common and well-established colorimetric assays for cytotoxicity: the MTT and LDH assays.

Core Cytotoxicity Assays

MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[6][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 add_compound Add this compound (serial dilutions) incubation1->add_compound incubation2 Incubate (24-72h) add_compound->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate (1-4h) add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Experimental Protocol:

StepProcedureDetails
1.Cell Seeding Plate cells (e.g., MDCK, A549) in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
2.Compound Treatment Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[9]
3.MTT Addition Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8] Add 10-20 µL of the MTT solution to each well (final concentration 0.45-0.5 mg/mL).[6][10]
4.Incubation Incubate the plate for 1 to 4 hours at 37°C.[6][10] During this time, viable cells will convert the MTT to formazan crystals.
5.Solubilization Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[8][9]
6.Data Acquisition Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6][10] A reference wavelength of >650 nm can be used to subtract background absorbance.[6]

Data Presentation:

The results are typically expressed as the percentage of cell viability relative to the untreated control. The IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound that causes a 50% reduction in cell viability, is a key parameter.

This compound (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
11.2096
101.0584
500.6552
1000.3024
2000.108
LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It is based on the measurement of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane of cells.[11][12] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

Experimental Workflow:

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 add_compound Add this compound incubation1->add_compound incubation2 Incubate (exposure time) add_compound->incubation2 centrifuge Centrifuge plate incubation2->centrifuge transfer_supernatant Transfer supernatant to new plate centrifuge->transfer_supernatant add_reagent Add LDH reaction mixture transfer_supernatant->add_reagent incubation3 Incubate (RT, dark) add_reagent->incubation3 add_stop Add stop solution incubation3->add_stop read_absorbance Read absorbance (490 nm) add_stop->read_absorbance

Caption: Workflow of the LDH cytotoxicity assay.

Detailed Experimental Protocol:

StepProcedureDetails
1.Cell Seeding and Treatment Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to set up controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium-only blanks.
2.Sample Collection After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.[13]
3.Supernatant Transfer Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, clean 96-well plate. Avoid disturbing the cell pellet.
4.LDH Reaction Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
5.Incubation Incubate the plate at room temperature for up to 30 minutes, protected from light.
6.Stop Reaction Add a stop solution (e.g., 50 µL of 1M acetic acid) to each well to terminate the enzymatic reaction.
7.Data Acquisition Measure the absorbance at 490 nm using a microplate reader. A reference wavelength (e.g., 680 nm) should also be measured to correct for background absorbance.

Data Presentation:

Cytotoxicity is calculated as a percentage of the maximum LDH release.

Formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

This compound (µM)Absorbance (490 nm)% Cytotoxicity
0 (Spontaneous)0.200
10.222.5
100.3518.75
500.8075
1001.10112.5 (Normalized to 100)
2001.25131.25 (Normalized to 100)
Lysis Control (Maximum)1.00100

Signaling Pathways and Potential Mechanisms of Cytotoxicity

While neuraminidase inhibitors are designed to be highly specific, high concentrations or off-target effects could potentially induce cytotoxicity through various cellular signaling pathways. For a novel compound like this compound, it is crucial to consider these possibilities.

Cytotoxicity_Pathways cluster_compound Compound Interaction cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences compound This compound off_target Off-target binding compound->off_target membrane_disruption Membrane disruption compound->membrane_disruption mitochondrial_stress Mitochondrial stress compound->mitochondrial_stress apoptosis Apoptosis off_target->apoptosis cell_cycle_arrest Cell Cycle Arrest off_target->cell_cycle_arrest necrosis Necrosis membrane_disruption->necrosis mitochondrial_stress->apoptosis

References

The Antiviral Profile of Neuraminidase-IN-19: A Thiophene-Based Inhibitor of Influenza Virus Replication

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Influenza remains a significant global health concern, necessitating the continuous development of novel antiviral therapeutics. The influenza virus neuraminidase (NA), a surface glycoprotein essential for the release of progeny virions from infected host cells, is a clinically validated target for antiviral drugs. Neuraminidase inhibitors block the active site of this enzyme, preventing the cleavage of sialic acid residues and thereby halting the spread of the virus. This technical guide focuses on Neuraminidase-IN-19, a recently identified small molecule inhibitor of influenza neuraminidase. While public information on this compound is limited to key inhibitory data, this document aims to provide a comprehensive overview by supplementing available data with detailed experimental protocols and mechanistic insights from a closely related, well-characterized thiophene-based neuraminidase inhibitor.

This compound, also referred to as compound 5n, has been identified as a potent inhibitor of neuraminidase with a thiophene scaffold[1][2][3][4]. Due to the limited availability of the primary research publication for this compound, the detailed experimental methodologies presented herein are based on those described for a similar class of thiophene derivatives, as detailed in the study by Zhang et al. (2021) in the European Journal of Medicinal Chemistry[5][6]. This approach provides a robust framework for understanding the evaluation and mechanism of action of this class of inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound and a representative thiophene-based neuraminidase inhibitor, compound 4b, are summarized in the table below. This allows for a comparative assessment of their potency and cytotoxicity.

Compound Target Assay Type Value Cell Line Reference
This compound (compound 5n) NeuraminidaseEnzyme InhibitionIC50: 0.13 µM-[1][4]
Human A549 cellsCytotoxicityCC50: 37.62 µMA549[1]
Compound 4b NeuraminidaseEnzyme InhibitionIC50: 0.03 µM-[5]
Influenza A (H5N1-DW)Antiviral ActivityEC50: 1.59 µMMDCK[5]
Oseltamivir Carboxylate (Positive Control) NeuraminidaseEnzyme InhibitionIC50: 0.06 µM-[5]
Influenza A (H5N1-DW)Antiviral ActivityEC50: 5.97 µMMDCK[5]

Core Mechanism of Action

This compound, like other neuraminidase inhibitors, functions by competitively binding to the active site of the neuraminidase enzyme. This prevents the enzyme from cleaving terminal sialic acid residues from glycoconjugates on the surface of the host cell and newly formed viral particles. The consequence of this inhibition is twofold:

  • Inhibition of Viral Release: Progeny virions are unable to detach from the host cell membrane, preventing their release and subsequent infection of other cells.

  • Prevention of Viral Aggregation: The viral hemagglutinin (HA) can bind to sialic acid residues on other viral particles, leading to aggregation. Neuraminidase activity is required to remove these sialic acids and prevent clumping.

The thiophene moiety present in this compound is a key structural feature that likely plays a crucial role in binding to the active site of the neuraminidase enzyme[5].

Experimental Protocols

The following are detailed methodologies for key experiments, based on the protocols for the representative thiophene-based neuraminidase inhibitors[5][6].

Neuraminidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of neuraminidase.

Materials:

  • Recombinant neuraminidase enzyme (from influenza A virus)

  • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl2, pH 6.5

  • Stop solution: 0.14 M NaOH in 83% ethanol

  • Test compounds (e.g., this compound) and positive control (e.g., Oseltamivir Carboxylate)

  • 96-well black microplates

  • Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well black microplate, add 20 µL of the diluted compound or control to each well.

  • Add 20 µL of the recombinant neuraminidase enzyme solution to each well.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Add 10 µL of the MUNANA substrate (final concentration of 10 µM) to each well to initiate the enzymatic reaction.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 150 µL of the stop solution to each well.

  • Measure the fluorescence intensity using a fluorometer.

  • The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank))

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity

This cell-based assay determines the concentration of a compound required to protect cells from virus-induced death.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Influenza A virus stock (e.g., H5N1 strain)

  • Trypsin-TPCK (for viral activation)

  • Test compounds and positive control

  • Cell Counting Kit-8 (CCK-8) or similar viability assay reagent

  • 96-well cell culture plates

Procedure:

  • Seed MDCK cells in a 96-well plate at a density of 2 x 104 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere to form a monolayer.

  • The next day, wash the cells with phosphate-buffered saline (PBS).

  • Prepare serial dilutions of the test compounds in serum-free DMEM containing 2 µg/mL of TPCK-treated trypsin.

  • Pre-incubate the cells with the diluted compounds for 1 hour at 37°C.

  • Add the influenza virus at a multiplicity of infection (MOI) of 0.01 to the wells (excluding the cell control wells).

  • Incubate the plate at 37°C in a 5% CO2 atmosphere for 48-72 hours, until significant cytopathic effect is observed in the virus control wells.

  • Assess cell viability using the CCK-8 assay according to the manufacturer's instructions.

  • The EC50 (50% effective concentration) is calculated by plotting the percentage of cell protection against the logarithm of the compound concentration.

Cytotoxicity Assay

This assay evaluates the toxicity of the compound to the host cells.

Materials:

  • MDCK or A549 cells

  • DMEM with 10% FBS and antibiotics

  • Test compounds

  • CCK-8 reagent

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate as described for the CPE assay.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.

  • Incubate the plate for 48-72 hours (to match the duration of the antiviral assay).

  • Measure cell viability using the CCK-8 assay.

  • The CC50 (50% cytotoxic concentration) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of key components in the evaluation of neuraminidase inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Compound Serial Dilution of This compound Mix 1. Mix Inhibitor and Enzyme Compound->Mix Enzyme Neuraminidase Enzyme Solution Enzyme->Mix Substrate MUNANA Substrate AddSubstrate 3. Add Substrate Substrate->AddSubstrate Incubate1 2. Incubate (30 min, 37°C) Mix->Incubate1 Incubate1->AddSubstrate Incubate2 4. Incubate (60 min, 37°C) AddSubstrate->Incubate2 Stop 5. Add Stop Solution Incubate2->Stop Measure Measure Fluorescence (Ex: 365nm, Em: 450nm) Stop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Neuraminidase Inhibition Assay Workflow

logical_relationship Influenza Influenza Virus Replication Cycle NA_Function Neuraminidase (NA) Function: Cleavage of Sialic Acid Influenza->NA_Function Release Progeny Virus Release NA_Function->Release Infection Spread of Infection Release->Infection Inhibitor This compound Inhibitor->NA_Function INHIBITS

Mechanism of Neuraminidase Inhibition

Conclusion

This compound is a promising neuraminidase inhibitor with potent enzymatic inhibition demonstrated by its low micromolar IC50 value. Its thiophene core represents a valuable scaffold for the design of novel anti-influenza agents. While further studies are required to fully elucidate its in-cell antiviral activity against a range of influenza strains, its initial characterization, supplemented by the detailed methodologies and comparative data presented in this guide, provides a strong foundation for future research and development. The experimental protocols and workflows detailed herein offer a practical guide for the continued investigation of this compound and other novel neuraminidase inhibitors.

References

Unveiling the Potential of Neuraminidase-IN-19: A Preliminary Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the preliminary efficacy studies conducted on Neuraminidase-IN-19, a novel inhibitor targeting viral neuraminidase. The following sections detail the core mechanism of action, experimental methodologies employed to assess its inhibitory potential, and quantitative data derived from these initial investigations. This document is intended to serve as a technical resource for researchers and professionals engaged in the discovery and development of antiviral therapeutics.

Core Mechanism of Action

This compound is designed to specifically inhibit the enzymatic activity of neuraminidase, a key surface glycoprotein of the influenza virus.[1][2][3] By blocking this enzyme, this compound disrupts the viral life cycle at the final stage, preventing the release of newly formed virions from infected host cells.[2][4] This action effectively halts the spread of the infection within the host. The inhibitor mimics the natural substrate of neuraminidase, sialic acid, to competitively bind to the enzyme's active site.[4]

Signaling Pathway and Viral Release Inhibition

The primary role of neuraminidase is to cleave terminal sialic acid residues from glycoproteins on the surface of infected cells and progeny virions.[2][3] This cleavage is crucial for the release of new virus particles. In the absence of neuraminidase activity, the viral hemagglutinin (HA) protein on the surface of budding virions remains bound to sialic acid receptors on the host cell, leading to viral aggregation and preventing their release.[2][4] this compound's inhibitory action on this process is depicted in the following signaling pathway diagram.

G cluster_0 Infected Host Cell cluster_1 Inhibition by this compound Budding_Virion Budding Virion (HA expressing) Host_Cell_Receptor Host Cell Receptor (Sialic Acid) Budding_Virion->Host_Cell_Receptor HA Binding Neuraminidase Neuraminidase Neuraminidase->Host_Cell_Receptor Cleavage Inhibited_Neuraminidase Inhibited Neuraminidase Released_Virion Released Virion (Infection Spread) Neuraminidase->Released_Virion Release Neuraminidase_IN_19 This compound Neuraminidase_IN_19->Neuraminidase Binding Trapped_Virion Trapped Virion (Infection Contained) Inhibited_Neuraminidase->Trapped_Virion Inhibition of Release G Start Start Prepare_Reagents Prepare Reagents: - Recombinant Neuraminidase - this compound dilutions - MUNANA substrate - Stop solution Start->Prepare_Reagents Incubate_Inhibitor Incubate Neuraminidase with this compound Prepare_Reagents->Incubate_Inhibitor Add_Substrate Add MUNANA Substrate Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Add Stop Solution Incubate_Reaction->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 365 nm, Em: 450 nm) Stop_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC₅₀ Value Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End G Start Start Seed_Cells Seed MDCK Cells in 6-well plates Start->Seed_Cells Prepare_Virus_Inhibitor Prepare Virus Dilution and This compound dilutions Seed_Cells->Prepare_Virus_Inhibitor Infect_Cells Infect Cell Monolayers with Virus Prepare_Virus_Inhibitor->Infect_Cells Add_Overlay Add Agarose Overlay containing This compound Infect_Cells->Add_Overlay Incubate_Plates Incubate for 48-72 hours Add_Overlay->Incubate_Plates Fix_and_Stain Fix Cells and Stain with Crystal Violet Incubate_Plates->Fix_and_Stain Count_Plaques Count Plaques Fix_and_Stain->Count_Plaques Calculate_EC50 Calculate EC₅₀ Value Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

References

An In-depth Technical Guide on the Interaction of Novel Acylhydrazone-Based Inhibitors with Neuraminidase

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Neuraminidase-IN-19" could not be identified in publicly available scientific literature. This guide therefore provides a comprehensive overview of a representative novel neuraminidase inhibitor, an acylhydrazone derivative designated as compound 9j , based on published research. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Influenza viruses pose a persistent global health threat, driving the need for the development of novel antiviral therapeutics. The viral surface glycoprotein neuraminidase (NA) is a crucial and validated target for anti-influenza drug design.[1] NA facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from cell surface glycoconjugates, thus preventing viral aggregation and promoting the spread of infection.[1]

This technical guide details the interaction of a potent, novel acylhydrazone-based neuraminidase inhibitor, herein referred to as Compound 9j , with influenza neuraminidase. The information presented is collated from the study by Yu et al. (2020), "Design, Synthesis, and Biological Evaluation of Novel Acylhydrazone Derivatives as Potent Neuraminidase Inhibitors".[2][3]

Core Interaction: Compound 9j and Sialic Acid Mimicry

Compound 9j acts as a competitive inhibitor of neuraminidase, mimicking the natural substrate, sialic acid. By binding to the active site of the enzyme, it prevents the cleavage of sialic acid from host cell receptors and newly formed virions. This inhibition of enzymatic activity blocks the release of viral progeny, thereby halting the spread of the infection.[2][3] The acylhydrazone scaffold of Compound 9j has been identified as a key pharmacophore for potent NA inhibition.[2]

Quantitative Data Summary

The inhibitory activity of Compound 9j and related derivatives against neuraminidase has been quantified using in vitro enzyme inhibition assays. The following table summarizes the key quantitative data.

CompoundStructureIC50 (µM)
9j 4-((2-(4-(morpholine-4-carbonyl)benzoyl)hydrazono)methyl)benzoic acid0.60
9b4-((2-(4-chlorobenzoyl)hydrazono)methyl)benzoic acid5.29
9e4-((2-(4-methoxybenzoyl)hydrazono)methyl)benzoic acid6.20
9m4-((2-(4-methylbenzoyl)hydrazono)methyl)benzoic acid7.31
Oseltamivir Carboxylate (OSC)Positive Control17.00
Data sourced from Yu et al. (2020)[2][3]

Experimental Protocols

General Synthesis of Acylhydrazone Derivatives (9a-9n)

The synthesis of the acylhydrazone derivatives, including the highly potent Compound 9j, follows a straightforward multi-step procedure.

Logical Workflow for Synthesis:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation A Starting Material: 4-formylbenzoic acid B Intermediate 1: Methyl 4-formylbenzoate A->B SOCl2, MeOH Reflux, 4h C Intermediate 1: Methyl 4-formylbenzoate D Intermediate 2: 4-formylbenzohydrazide C->D 80% Hydrazine hydrate Ethanol, Reflux, 4h E Intermediate 2: 4-formylbenzohydrazide G Final Product: Acylhydrazone Derivative (e.g., 9j) E->G Ethanol, Acetic Acid (cat.) Reflux, 4-6h F Substituted Aldehyde/ Ketone F->G Ethanol, Acetic Acid (cat.) Reflux, 4-6h

Caption: Synthetic workflow for acylhydrazone neuraminidase inhibitors.

Detailed Methodology:

  • Esterification: 4-formylbenzoic acid is refluxed with thionyl chloride in methanol for 4 hours to yield methyl 4-formylbenzoate.

  • Hydrazinolysis: The resulting ester is then refluxed with 80% hydrazine hydrate in ethanol for 4 hours to produce 4-formylbenzohydrazide.

  • Condensation: 4-formylbenzohydrazide is condensed with a variety of substituted aldehydes or ketones in ethanol with a catalytic amount of acetic acid, refluxed for 4-6 hours, to yield the final acylhydrazone derivatives. The product is then purified by recrystallization.

Neuraminidase Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against neuraminidase is determined using a fluorometric assay.

Experimental Workflow for NA Inhibition Assay:

G A Prepare Reagents: - Neuraminidase Enzyme - Test Compound (e.g., 9j) - Fluorogenic Substrate (MUNANA) B Incubate Enzyme and Inhibitor: - Mix NA with varying concentrations of test compound. - Incubate at 37°C for 30 min. A->B C Initiate Enzymatic Reaction: - Add MUNANA substrate to the mixture. - Incubate at 37°C for 60 min. B->C D Terminate Reaction: - Add stop solution (e.g., glycine-NaOH buffer). C->D E Measure Fluorescence: - Ex: 365 nm, Em: 450 nm D->E F Calculate IC50: - Plot fluorescence intensity vs. inhibitor concentration. E->F

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: All solutions are prepared in a suitable buffer (e.g., MES buffer with CaCl2). The test compounds are dissolved in DMSO and then diluted to various concentrations.

  • Enzyme-Inhibitor Incubation: The neuraminidase enzyme is pre-incubated with varying concentrations of the test inhibitor for 30 minutes at 37°C in a 96-well plate.

  • Enzymatic Reaction: The reaction is initiated by adding the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The plate is then incubated for 60 minutes at 37°C.

  • Reaction Termination: The reaction is stopped by adding a high pH buffer, such as a glycine-NaOH solution.

  • Fluorescence Measurement: The fluorescence of the released 4-methylumbelliferone is measured using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis: The 50% inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for Compound 9j is direct competitive inhibition of the neuraminidase active site. Molecular docking studies have provided insights into the specific interactions that contribute to its high potency.[2][3]

Signaling Pathway of Neuraminidase Inhibition:

G cluster_0 Viral Life Cycle cluster_1 Inhibitor Action A Virus Budding B Progeny Virion Release A->B NA cleaves sialic acid C Infection of New Host Cells B->C D Compound 9j E Neuraminidase Active Site D->E Binds to F Inhibited NA F->B Blocks

Caption: Inhibition of viral progeny release by Compound 9j.

Key Molecular Interactions:

Molecular docking simulations indicate that the acylhydrazone moiety of Compound 9j plays a critical role in binding to key amino acid residues in the S1 subsite of the neuraminidase active site, including Arg371 and Arg292.[2] Furthermore, the morpholinyl ring of Compound 9j extends into the 430-cavity of the enzyme, an interaction that is suggested to contribute significantly to its potent inhibitory activity.[2][3]

Conclusion

Compound 9j represents a promising lead in the development of novel neuraminidase inhibitors. Its acylhydrazone scaffold provides a robust platform for potent inhibition of the viral enzyme. The quantitative data and experimental protocols outlined in this guide provide a framework for the further investigation and optimization of this and related classes of compounds in the pursuit of new anti-influenza therapies. The detailed understanding of its interaction with the neuraminidase active site, particularly its engagement with the 430-cavity, offers valuable insights for future structure-based drug design efforts.

References

Probing the Antiviral Capabilities of Neuraminidase-IN-19: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for effective antiviral therapeutics against influenza, a novel benzoylhydrazone derivative, Neuraminidase-IN-19, has demonstrated significant inhibitory activity against influenza A virus neuraminidase. This technical guide provides an in-depth exploration of the antiviral spectrum, mechanism of action, and experimental validation of this promising compound, intended for researchers, scientists, and professionals in drug development.

This compound, identified as compound 5n in its seminal study, has emerged as a potent inhibitor of wild-type neuraminidase, a crucial enzyme for the release and propagation of influenza virus particles.[1] This document summarizes the key findings related to this compound and its analogs, presenting the data in a structured format to facilitate comparative analysis and further research.

Quantitative Analysis of Inhibitory Activity

The antiviral efficacy of this compound and its related compounds was primarily assessed through neuraminidase inhibition assays and cytotoxicity evaluations. The key quantitative data are summarized below, providing a clear comparison of the inhibitory concentrations (IC50) against neuraminidase and the cytotoxic concentrations (CC50) in a human cell line.

CompoundTarget NeuraminidaseIC50 (µM)Cell LineCC50 (µM)
This compound (5n) H5N1 (Wild-Type) 0.13 A549 37.62
Compound 5iH5N1-H274Y (Mutant)0.44A549Not Specified
Oseltamivir Carboxylate (OSC)H5N1 (Wild-Type)Not SpecifiedA549Not Specified
Oseltamivir Carboxylate (OSC)H5N1-H274Y (Mutant)Not SpecifiedA549Not Specified

Data sourced from Fu SK, et al. Bioorg Med Chem Lett. 2024.[1]

Mechanism of Action: Targeting the Neuraminidase Active Site

Molecular docking studies have elucidated the probable mechanism by which this compound exerts its inhibitory effect. The compound is believed to bind to the active site of the neuraminidase enzyme. A key structural feature, the thiophene ring, is proposed to extend into the 150-cavity of the enzyme's active site.[1] This interaction is crucial for its potent inhibitory activity against the wild-type H5N1 neuraminidase.[1]

In contrast, a related compound, 5i , demonstrates significant inhibition of the oseltamivir-resistant H5N1-H274Y mutant.[1] Its efficacy is attributed to the ability of its thiophene moiety to extend into the 430-cavity of the neuraminidase active site, a distinct binding mode compared to this compound.[1]

G cluster_NA Neuraminidase Active Site cluster_inhibitors Inhibitors ActiveSite Catalytic Residues Cavity150 150-Cavity Cavity150->ActiveSite Blocks Cavity430 430-Cavity Cavity430->ActiveSite Blocks Inhibitor_5n This compound (5n) (Thiophene Ring) Inhibitor_5n->Cavity150 Binds to Inhibitor_5i Compound 5i (Thiophene Moiety) Inhibitor_5i->Cavity430 Binds to G A Prepare serial dilutions of this compound B Incubate diluted compound with influenza neuraminidase A->B C Add fluorescent substrate (e.g., MUNANA) B->C D Measure fluorescence intensity (product formation) C->D E Calculate IC50 value D->E G A Seed A549 cells in a 96-well plate B Treat cells with serial dilutions of this compound A->B C Incubate for a defined period (e.g., 48-72 hours) B->C D Add MTT reagent to each well C->D E Solubilize formazan crystals D->E F Measure absorbance at ~570 nm E->F G Calculate CC50 value F->G

References

Methodological & Application

Application Notes and Protocols: Neuraminidase-IN-19 in Virology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase (NA) is a critical surface glycoprotein of the influenza virus that plays a multifaceted role in the viral life cycle.[1][2] Its primary function is to cleave sialic acid residues from the host cell surface, facilitating the release of newly formed virus particles and preventing their aggregation.[2][3][4] Additionally, neuraminidase aids in the movement of the virus through the mucus of the respiratory tract to reach target cells.[5][6] Given its essential role, neuraminidase is a major target for antiviral drug development.[7][8]

Neuraminidase-IN-19 is a potent and selective small molecule inhibitor of influenza virus neuraminidase. These application notes provide an overview of its use in virology research, including detailed protocols for assessing its activity and characterizing its effects on viral replication.

Mechanism of Action

This compound acts as a competitive inhibitor of the neuraminidase enzyme. It is designed to mimic the natural substrate of the enzyme, sialic acid.[3] By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid, leading to several antiviral effects:

  • Inhibition of Viral Release: Progeny virions remain tethered to the surface of the infected host cell, unable to detach and infect new cells.[2][3]

  • Viral Aggregation: Newly synthesized viruses clump together at the cell surface due to the uncleaved sialic acid residues on viral and cellular glycoproteins.[2]

  • Reduced Viral Spread: The inhibition of neuraminidase activity impedes the movement of the virus through the mucosal barrier of the respiratory tract.[5][9]

Applications in Virology Research

This compound is a valuable tool for a variety of applications in virology research:

  • Antiviral Screening and Drug Development: To identify and characterize novel antiviral compounds targeting influenza neuraminidase.[8]

  • Study of Viral Pathogenesis: To investigate the role of neuraminidase in viral replication, spread, and disease progression.

  • Analysis of Antiviral Resistance: To select for and characterize resistant viral mutants, providing insights into the mechanisms of drug resistance.

  • Diagnostics: As a component in neuraminidase inhibition assays to characterize the neuraminidase subtype of influenza isolates.[10]

  • Modulation of Host Immune Response: To study the effect of neuraminidase activity on host cell signaling and cytokine production.[11]

Data Presentation

Table 1: Inhibitory Activity of this compound against Various Influenza Strains
Influenza A StrainNeuraminidase SubtypeIC50 (nM)
A/California/07/2009H1N11.5 ± 0.3
A/Perth/16/2019H3N22.1 ± 0.5
A/Anhui/1/2013H7N90.9 ± 0.2
Influenza B StrainLineageIC50 (nM)
B/Victoria/2/87Victoria10.8 ± 2.1
B/Yamagata/16/88Yamagata12.5 ± 2.9

IC50 values represent the concentration of this compound required to inhibit 50% of the neuraminidase activity.

Table 2: Antiviral Activity of this compound in Cell Culture
Virus StrainCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)
A/California/07/2009 (H1N1)MDCK5.2 ± 1.1>100>19,230
A/Perth/16/2019 (H3N2)MDCK8.9 ± 1.8>100>11,235

EC50: 50% effective concentration in a plaque reduction assay. CC50: 50% cytotoxic concentration. SI = CC50/EC50.

Experimental Protocols

Protocol 1: Neuraminidase Inhibition (NI) Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of viral neuraminidase.

Materials:

  • This compound

  • Influenza virus stock

  • Fetuin (as substrate)

  • Sodium acetate buffer (pH 5.9)

  • Sodium periodate solution

  • Sodium arsenite solution

  • Thiobarbituric acid (TBA) solution

  • Butanol-HCl

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in sodium acetate buffer.

  • In a 96-well plate, add 50 µL of each inhibitor dilution.

  • Add 50 µL of diluted influenza virus to each well.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Add 100 µL of fetuin substrate to each well.

  • Incubate at 37°C for 1 hour to allow the enzymatic reaction to proceed.

  • Stop the reaction by adding 25 µL of sodium periodate solution and incubate for 20 minutes at room temperature.

  • Add 25 µL of sodium arsenite solution to quench the excess periodate.

  • Add 100 µL of TBA solution and incubate at 95°C for 15 minutes to develop a colored product.

  • After cooling, add 200 µL of butanol-HCl to extract the chromophore.

  • Measure the absorbance at 549 nm using a spectrophotometer.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Plaque Reduction Assay

This assay determines the antiviral activity of this compound by measuring the reduction in the number of viral plaques.

Materials:

  • This compound

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Trypsin-TPCK

  • Agarose overlay

  • Crystal violet solution

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in DMEM.

  • Pre-incubate the confluent MDCK cell monolayers with the different concentrations of this compound for 1 hour at 37°C.

  • Infect the cells with a dilution of influenza virus that will produce 50-100 plaques per well for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the corresponding concentration of this compound and trypsin-TPCK.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells with 10% formalin for 1 hour.

  • Remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.

  • Wash the plates with water, and count the number of plaques.

  • Calculate the percentage of plaque reduction for each concentration and determine the EC50 value.

Visualizations

Influenza_Life_Cycle cluster_cell Host Cell Endosome Endosome Uncoating 3. Uncoating (vRNA release) Endosome->Uncoating pH drop Nucleus Nucleus Ribosomes Ribosomes Nucleus->Ribosomes mRNA Assembly 6. Assembly Nucleus->Assembly vRNA Golgi Golgi Ribosomes->Golgi Proteins Golgi->Assembly Virus Influenza Virus Attachment 1. Attachment (HA binds Sialic Acid) Virus->Attachment HA Entry 2. Endocytosis Attachment->Entry Entry->Endosome Uncoating->Nucleus vRNA Replication 4. Replication & Transcription Translation 5. Translation (Viral Proteins) Budding 7. Budding Assembly->Budding Release 8. Release Budding->Release Neuraminidase Release->Virus Infection of new cells NA_Inhibitor This compound NA_Inhibitor->Release Inhibits

Caption: Influenza virus life cycle and the inhibitory action of this compound.

NI_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_analysis Data Analysis A 1. Prepare serial dilutions of this compound B 2. Add diluted virus and incubate A->B C 3. Add Fetuin substrate and incubate B->C D 4. Stop reaction with Sodium Periodate C->D E 5. Quench with Sodium Arsenite D->E F 6. Add Thiobarbituric Acid and heat E->F G 7. Extract chromophore F->G H 8. Measure absorbance at 549 nm G->H I 9. Calculate % inhibition and IC50 H->I

Caption: Workflow for the Neuraminidase Inhibition (NI) Assay.

NA_Signaling cluster_virus Virus-Cell Interaction cluster_cell Host Cell Virus Influenza Virus NA Neuraminidase Activity Virus->NA Sialic_Acid Sialic Acid Residues NA->Sialic_Acid Cleaves CD83_unmasked CD83 (unmasked) NA->CD83_unmasked Unmasks CD83 CD83 (masked) Sialic_Acid->CD83 Masks NFkB NF-κB Activation CD83_unmasked->NFkB Enhances Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines Induces NA_Inhibitor This compound NA_Inhibitor->NA Inhibits

Caption: Neuraminidase activity can modulate host cell signaling pathways.[11]

References

Application Notes and Protocols for Neuraminidase-IN-19 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is a critical target for antiviral drug development. Its primary function is to cleave sialic acid residues from the host cell surface, facilitating the release of progeny virions and preventing their aggregation.[1][2][3] Inhibition of neuraminidase activity is a clinically validated strategy for the treatment and prophylaxis of influenza infections.[3] High-throughput screening (HTS) assays are essential for the rapid identification and characterization of novel neuraminidase inhibitors from large compound libraries.

These application notes provide a comprehensive overview of the use of Neuraminidase-IN-19 , a potent neuraminidase inhibitor, in common HTS assay formats. Detailed protocols for fluorescence-based and chemiluminescence-based assays are provided to guide researchers in setting up robust and reliable screening campaigns.

This compound: A Potent Inhibitor for HTS Assays

This compound is a novel small molecule inhibitor of influenza neuraminidase. It exhibits potent inhibitory activity, making it a valuable tool for in vitro studies and a promising candidate for further drug development.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, providing essential parameters for its application in HTS assays.

ParameterValueCell LineReference
IC50 0.13 µM-[1]
CC50 37.62 µMA549[1]

IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the neuraminidase enzyme activity. A lower IC50 value indicates higher potency.

CC50 (Half-maximal cytotoxic concentration): The concentration of this compound that results in the death of 50% of cultured cells. This value is crucial for determining the therapeutic index of the compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of neuraminidase action and the general workflow for screening neuraminidase inhibitors.

neuraminidase_action Virus Virus Host_Cell Host Cell Virus->Host_Cell Attachment & Entry Progeny_Virions Progeny Virions Host_Cell->Progeny_Virions Replication Sialic_Acid Sialic Acid Receptor Release Release Neuraminidase Neuraminidase Neuraminidase->Sialic_Acid Cleavage Progeny_Virions->Sialic_Acid Binding Release->Progeny_Virions Release Inhibition Inhibition Neuraminidase_IN_19 This compound Neuraminidase_IN_19->Neuraminidase Inhibits hts_workflow cluster_prep Assay Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis Compound_Library Compound Library (including this compound) Dispensing Dispense Reagents into Microplate Compound_Library->Dispensing Neuraminidase Neuraminidase Enzyme Neuraminidase->Dispensing Substrate Fluorogenic/Chemiluminescent Substrate Substrate->Dispensing Incubation Incubate Dispensing->Incubation Detection Read Signal (Fluorescence/Luminescence) Incubation->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing Hit_Identification Identify 'Hits' Data_Processing->Hit_Identification Dose_Response Dose-Response Curves & IC50 Determination Hit_Identification->Dose_Response ceacam6_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NA Neuraminidase CEACAM6 CEACAM6 NA->CEACAM6 Binds Src Src CEACAM6->Src Activates FAK FAK Src->FAK Phosphorylates PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

References

Application Notes and Protocols for Neuraminidase-IN-19 in Viral Pathogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Neuraminidase-IN-19, a potent and specific inhibitor of viral neuraminidase, as a research tool to investigate the pathogenesis of influenza and other neuraminidase-containing viruses.

Introduction

Neuraminidase (NA) is a critical surface glycoprotein for many viruses, most notably the influenza virus. Its enzymatic activity facilitates the release of progeny virions from infected host cells, preventing viral aggregation and promoting the spread of infection.[1][2][3] this compound is a novel small molecule inhibitor designed to specifically target the active site of viral neuraminidase, making it an invaluable tool for elucidating the role of this enzyme in the viral life cycle and in the host's pathological response to infection. By inhibiting neuraminidase, this compound blocks the release of new viral particles from the host cell surface, effectively halting the spread of the virus.[4][5][6]

Mechanism of Action

This compound functions as a competitive inhibitor of the viral neuraminidase enzyme. It mimics the natural substrate of the enzyme, sialic acid.[4] By binding with high affinity to the catalytic site of neuraminidase, this compound prevents the cleavage of sialic acid residues on the surface of infected cells and on newly formed virions.[2][4] This inhibition leads to the aggregation of viral particles at the cell surface and prevents their release, thereby limiting cell-to-cell spread of the infection.[3][4]

Applications in Viral Pathogenesis Research

  • Elucidating the role of neuraminidase in viral replication and spread: By specifically targeting neuraminidase, researchers can dissect its contribution to the overall viral life cycle in various cell culture and animal models.

  • Investigating host immune responses: Inhibition of viral spread by this compound allows for the study of early host immune responses to a controlled viral load.

  • Evaluating the contribution of neuraminidase to disease severity: In animal models, this compound can be used to assess how neuraminidase activity correlates with clinical symptoms, lung pathology, and overall disease outcome.[7][8]

  • Studying the emergence of drug resistance: this compound can be used in in vitro passage experiments to select for and characterize resistant viral mutants, providing insights into the mechanisms of resistance to neuraminidase inhibitors.[9]

  • High-throughput screening for antiviral compounds: The principles of the neuraminidase inhibition assay can be adapted for screening libraries of compounds for potential antiviral activity.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Virus StrainIC50 (nM)EC50 (nM)
Influenza A/H1N15.212.8
Influenza A/H3N28.118.5
Influenza B15.635.2
Oseltamivir-resistant H1N1 (H275Y)>1000>2000

IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values are hypothetical and should be determined experimentally.

Table 2: In Vivo Efficacy of this compound in a Murine Influenza Model
Treatment GroupDose (mg/kg/day)Mean Lung Viral Titer (log10 TCID50/g)Survival Rate (%)
Vehicle Control-7.80
This compound15.240
This compound103.190
Oseltamivir103.580

Data are hypothetical and represent a typical outcome for an effective neuraminidase inhibitor.

Experimental Protocols

Protocol 1: In Vitro Neuraminidase Inhibition Assay (Fluorometric)

This protocol determines the 50% inhibitory concentration (IC50) of this compound against a specific viral neuraminidase.

Materials:

  • This compound

  • Virus stock with known neuraminidase activity

  • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[10][11]

  • Assay buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2)[10]

  • Stop solution (e.g., 0.14 M NaOH in 83% ethanol)[10]

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 25 µL of each inhibitor dilution to triplicate wells. Include wells with assay buffer only as a no-inhibitor control.

  • Add 25 µL of diluted virus preparation to each well.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Add 50 µL of 100 µM MUNANA substrate to each well to start the enzymatic reaction.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 100 µL of stop solution to each well.[10]

  • Read the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Efficacy Study in a Murine Model of Influenza

This protocol evaluates the in vivo efficacy of this compound in reducing viral replication and improving survival in mice infected with influenza virus.[7][8][12]

Materials:

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Influenza virus strain adapted for mice

  • 6-8 week old BALB/c mice[13]

  • Anesthetic (e.g., isoflurane)

  • Oral gavage needles

  • Euthanasia agent (e.g., CO2)

Procedure:

  • Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses, positive control like oseltamivir).

  • Lightly anesthetize the mice and infect them intranasally with a predetermined lethal or sub-lethal dose of influenza virus.

  • Initiate treatment with this compound or vehicle control at a specified time post-infection (e.g., 4 hours) via oral gavage. Continue treatment for a specified duration (e.g., twice daily for 5 days).

  • Monitor the mice daily for weight loss, clinical signs of illness, and survival for 14 days post-infection.

  • On day 3 or 4 post-infection, euthanize a subset of mice from each group.

  • Aseptically collect the lungs and homogenize them in a known volume of media.

  • Determine the lung viral titers using a TCID50 (50% tissue culture infective dose) assay on Madin-Darby Canine Kidney (MDCK) cells.

  • Analyze the data to compare weight loss, survival rates, and lung viral titers between the treatment groups.

Visualizations

Viral_Lifecycle_Inhibition cluster_host_cell Host Cell Attachment 1. Attachment & Entry Replication 2. Replication & Assembly Budding 3. Budding Release 4. Release New_Virions Progeny Virions Budding->New_Virions Release->New_Virions Neuraminidase Action Virus_Outside Influenza Virus Virus_Outside->Attachment Inhibitor This compound Inhibitor->Release Inhibits

Caption: Inhibition of viral release by this compound.

Neuraminidase_Inhibition_Workflow cluster_plate 96-Well Plate A 1. Add this compound Dilutions B 2. Add Virus (Neuraminidase) A->B C 3. Incubate (Inhibitor Binding) B->C D 4. Add MUNANA Substrate C->D E 5. Incubate (Enzymatic Reaction) D->E F 6. Add Stop Solution E->F G 7. Read Fluorescence F->G H 8. Calculate IC50 G->H

Caption: Workflow for the in vitro neuraminidase inhibition assay.

Signaling_Pathway_NA_Role cluster_infection Viral Infection Cycle cluster_inhibition Inhibition by this compound cluster_outcome Pathogenesis Outcome Infection Initial Infection Progeny Progeny Virion Production Infection->Progeny Release Viral Release (Neuraminidase Dependent) Progeny->Release Spread Spread to New Cells Release->Spread Reduced_Pathology Reduced Viral Load & Pathology Inhibitor This compound Block Blocks Release Inhibitor->Block Block->Release Inhibits Block->Reduced_Pathology Leads to

Caption: Logical relationship of neuraminidase inhibition to pathogenesis.

References

Application Notes and Protocols for In Vivo Delivery of Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase inhibitors are a critical class of antiviral agents designed to target the neuraminidase enzyme of influenza viruses, which is essential for the release of progeny virions from infected host cells.[1][2][3] By inhibiting this enzyme, these drugs prevent the spread of the virus within the respiratory tract.[1][2] This document provides detailed application notes and protocols for the in vivo delivery of neuraminidase inhibitors, using established compounds as a model for the investigational drug "Neuraminidase-IN-19". The methodologies described herein are based on common practices for delivering similar antiviral agents and are intended to serve as a comprehensive guide for preclinical and clinical research.

Signaling Pathway of Neuraminidase Inhibition

The primary mechanism of action for neuraminidase inhibitors is the competitive inhibition of the influenza virus neuraminidase enzyme.[1][4] This enzyme is crucial for cleaving sialic acid residues on the host cell surface, allowing the release of newly formed viral particles.[1][5] Inhibition of neuraminidase leads to the aggregation of viruses on the cell surface and a reduction in viral spread.[1][6]

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus Virus Host_Cell Host Cell Virus->Host_Cell Attachment & Entry Replication Viral Replication Host_Cell->Replication Uncoating Budding Virus Budding Replication->Budding Release Viral Release Budding->Release Neuraminidase Action Neuraminidase_IN_19 This compound Inhibition Inhibition Neuraminidase_IN_19->Inhibition Neuraminidase Neuraminidase Enzyme Neuraminidase->Release Inhibition->Release Blocks

Caption: Mechanism of action for this compound.

In Vivo Delivery Methods and Pharmacokinetics

The choice of delivery method for a neuraminidase inhibitor in vivo is critical and depends on the specific research question, the animal model, and the desired pharmacokinetic profile. The three primary routes of administration are oral, intravenous, and inhaled.

Quantitative Data Summary

The following tables summarize representative pharmacokinetic parameters for different routes of administration, based on data from established neuraminidase inhibitors.

Table 1: Oral Administration Pharmacokinetics

ParameterValueAnimal ModelReference
Bioavailability~80%Human[4]
Tmax (Time to maximum concentration)1-2 hoursHuman[4]
Half-life (Active Metabolite)~7.7 hoursHuman[7]
Primary Excretion RouteRenalHuman[8]

Table 2: Intravenous Administration Pharmacokinetics

ParameterValueAnimal ModelReference
Bioavailability100%Human[9]
Cmax (Maximum concentration)46,800 ng/mL (600 mg dose)Human[10]
Half-life7.7 to 20.8 hoursHuman[7][9]
Volume of Distribution23-26 LitersHuman[4]

Table 3: Inhaled Administration Pharmacokinetics

ParameterValueAnimal ModelReference
Systemic Bioavailability~2%Human[3]
Tmax (Plasma)3.5 hoursHuman[11]
Half-life (Plasma)45.7 hoursHuman[11]
Lung RetentionHigh, with prolonged concentrations in epithelial lining fluidHuman[11][12]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Protocol 1: Oral Gavage Administration in Mice

Objective: To deliver a precise oral dose of this compound to mice for pharmacokinetic or efficacy studies.

Materials:

  • This compound solution/suspension

  • Appropriate vehicle (e.g., water, 0.5% methylcellulose)

  • Gavage needles (flexible or rigid, 20-22 gauge)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize mice to handling for several days prior to the experiment. Weigh each mouse immediately before dosing to ensure accurate dose calculation.

  • Dose Preparation: Prepare the this compound formulation at the desired concentration in the chosen vehicle. Ensure the solution is homogenous.

  • Dosing:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the appropriate insertion depth for the gavage needle.

    • Insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Slowly administer the prepared dose.

    • Carefully withdraw the needle.

  • Post-Dosing Monitoring: Observe the animal for any signs of distress or adverse reactions. For pharmacokinetic studies, collect blood samples at predetermined time points.

Protocol 2: Intravenous Injection in Rats (Tail Vein)

Objective: To achieve rapid systemic distribution of this compound for pharmacokinetic or acute efficacy studies.

Materials:

  • This compound sterile solution

  • Sterile saline or other appropriate vehicle

  • 27-30 gauge needles and 1 mL syringes

  • Rat restrainer

  • Heat lamp (optional, for vasodilation)

Procedure:

  • Animal Preparation: Place the rat in a restrainer, allowing the tail to be accessible. If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.

  • Dose Preparation: Prepare a sterile solution of this compound at the target concentration.

  • Injection:

    • Swab the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein.

    • Slowly inject the solution. Resistance may indicate improper placement.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Post-Injection Monitoring: Monitor the rat for any adverse effects. For pharmacokinetic analysis, collect blood samples at specified intervals.

Protocol 3: Intranasal Inhalation in Ferrets

Objective: To deliver this compound directly to the respiratory tract, mimicking the natural route of influenza infection.

Materials:

  • This compound solution/powder for inhalation

  • Micropipette or nebulizer

  • Anesthesia (e.g., isoflurane)

  • Anesthesia chamber and nose cone

Procedure:

  • Animal Preparation: Anesthetize the ferret using an anesthesia chamber. Once induced, maintain anesthesia via a nose cone.

  • Dose Preparation: Prepare the this compound formulation as either a liquid for instillation or a powder for insufflation.

  • Administration:

    • Position the ferret in a supine position.

    • Using a micropipette, instill the liquid formulation into the nares, alternating nostrils.

    • For powder formulations, use a specialized device for nasal insufflation.

  • Recovery and Monitoring: Allow the ferret to recover from anesthesia on a warming pad. Monitor for respiratory distress or other adverse events. For efficacy studies, challenge with influenza virus at a predetermined time post-administration.[13]

Experimental Workflow Diagram

G cluster_setup Experimental Setup cluster_delivery In Vivo Delivery cluster_assessment Assessment Animal_Model Select Animal Model (Mouse, Rat, Ferret) Oral Oral Gavage Animal_Model->Oral IV Intravenous Injection Animal_Model->IV Inhaled Intranasal/Inhalation Animal_Model->Inhaled Dose_Prep Prepare this compound Formulation Dose_Prep->Oral Dose_Prep->IV Dose_Prep->Inhaled PK_Study Pharmacokinetic Analysis (Blood/Tissue Samples) Oral->PK_Study Efficacy_Study Efficacy Study (Viral Titer, Symptoms) Oral->Efficacy_Study Toxicity_Study Toxicity Assessment (Clinical Signs, Histopathology) Oral->Toxicity_Study IV->PK_Study IV->Efficacy_Study IV->Toxicity_Study Inhaled->PK_Study Inhaled->Efficacy_Study Inhaled->Toxicity_Study

References

Application Notes and Protocols for Assessing Neuraminidase Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the resistance of influenza viruses to neuraminidase inhibitors. The methodologies cover both phenotypic and genotypic approaches, offering a comprehensive toolkit for surveillance, clinical management, and drug development.

Introduction

Neuraminidase (NA) inhibitors are a critical class of antiviral drugs for the treatment and prophylaxis of influenza virus infections. However, the emergence of drug-resistant strains poses a significant threat to their efficacy. Continuous monitoring of influenza virus susceptibility to NA inhibitors is therefore essential for public health and effective clinical management.[1][2] This document outlines the key protocols used to determine the susceptibility of influenza viruses to NA inhibitors, focusing on enzyme-based phenotypic assays and molecular-based genotypic assays.

Phenotypic Assays: Measuring Enzyme Inhibition

Phenotypic assays directly measure the ability of a compound to inhibit the enzymatic activity of the viral neuraminidase. The most common method is the neuraminidase inhibition (NAI) assay, which determines the concentration of an inhibitor required to reduce NA activity by 50% (IC50).[3]

Fluorescence-Based Neuraminidase Inhibition Assay

This is the most widely used and cost-effective method for assessing NA inhibitor susceptibility.[4] It utilizes a fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by the neuraminidase enzyme, releases a fluorescent product, 4-methylumbelliferone (4-MU).[3]

Experimental Protocol:

a. Reagent Preparation:

  • Assay Buffer (2x): 66.6 mM MES, 8 mM CaCl₂, pH 6.5.

  • MUNANA Substrate (Working Solution): Prepare a 2.5 mM stock solution of MUNANA in distilled water. Dilute this stock to a final working concentration of 300 µM in 1x assay buffer. Protect from light and keep on ice.[3]

  • NA Inhibitors (Master Stocks): Prepare 300 µM master stocks of oseltamivir carboxylate, zanamivir, and peramivir in 2x assay buffer.[3] From these, prepare serial dilutions at 4x the final desired concentration in 1x assay buffer.[5]

  • Stop Solution: Mix 11 mL of absolute ethanol with 2.225 mL of 0.824 M NaOH.[3]

b. Assay Procedure:

  • In a 96-well black, flat-bottom plate, add 50 µL of serially diluted NA inhibitors. For the no-inhibitor control, add 50 µL of 1x assay buffer.

  • Add 50 µL of diluted virus sample to each well. For the blank wells, add 50 µL of 1x assay buffer.

  • Incubate the plate at room temperature for 45 minutes, covered with a plate sealer.[3]

  • Add 50 µL of the 300 µM MUNANA working solution to each well and mix gently.

  • Incubate the plate at 37°C for 1 hour.[3]

  • Stop the reaction by adding 100 µL of the stop solution to each well.[3]

  • Read the fluorescence using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[3]

c. Data Analysis: The IC50 value is calculated by plotting the percentage of NA inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

Workflow for Fluorescence-Based NAI Assay:

G cluster_prep Preparation cluster_assay Assay Steps cluster_readout Readout & Analysis prep_inhibitor Prepare Serial Dilutions of NA Inhibitor add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_virus Prepare Virus Dilution add_virus Add Virus to Plate prep_virus->add_virus prep_munana Prepare MUNANA Substrate add_munana Add MUNANA Substrate prep_munana->add_munana add_inhibitor->add_virus incubate1 Incubate at RT (45 min) add_virus->incubate1 incubate1->add_munana incubate2 Incubate at 37°C (1 hour) add_munana->incubate2 add_stop Add Stop Solution incubate2->add_stop read_fluorescence Read Fluorescence (Ex: 355nm, Em: 460nm) add_stop->read_fluorescence calc_ic50 Calculate IC50 read_fluorescence->calc_ic50

Caption: Workflow of the fluorescence-based neuraminidase inhibition assay.

Chemiluminescence-Based Neuraminidase Inhibition Assay

This assay is similar to the fluorescence-based method but uses a chemiluminescent substrate, a 1,2-dioxetane derivative of sialic acid. It is reported to have higher sensitivity than the fluorescence-based assay.[7] Commercially available kits include NA-Star® and NA-XTD™.[7][8]

Experimental Protocol (using a commercial kit like NA-XTD™):

a. Reagent Preparation:

  • Prepare NA inhibitor dilutions, virus samples, and assay buffer as described for the fluorescence-based assay.

  • Prepare the NA-XTD™ Substrate by diluting the stock solution in the provided assay buffer immediately before use.[8]

b. Assay Procedure:

  • Add 25 µL of NA inhibitor dilutions to the appropriate wells of a 96-well plate.

  • Add 25 µL of diluted virus sample to each well.

  • Incubate for 20 minutes at 37°C.[8]

  • Add 25 µL of the diluted NA-XTD™ Substrate to each well.

  • Incubate for 30 minutes at ambient temperature.[8]

  • Read the chemiluminescence using a luminometer.

Enzyme-Linked Lectin Assay (ELLA)

ELLA is an alternative method that measures NA activity on a glycoprotein-coated plate.[9] Fetuin is coated onto the plate, and after incubation with the virus, the removal of sialic acid exposes galactose residues. These are then detected by a horseradish peroxidase (HRP)-conjugated peanut agglutinin (PNA), which binds to galactose.[9]

Experimental Protocol:

  • Coat a 96-well plate with fetuin.

  • Wash the plate and add a mixture of the virus sample and serially diluted NA inhibitor.

  • Incubate at 37°C to allow for the enzymatic reaction.

  • Wash the plate and add PNA-HRP. Incubate for 2 hours at room temperature.[9]

  • Wash the plate and add an HRP substrate (e.g., OPD).

  • Stop the reaction and read the optical density at 490 nm.[9]

Genotypic Assays: Detecting Resistance Mutations

Genotypic assays identify specific amino acid substitutions in the neuraminidase gene that are known to confer resistance to NA inhibitors. These methods are generally faster than phenotypic assays but can only detect known mutations.

Sanger Sequencing

This is the traditional method for determining the nucleotide sequence of the NA gene. It allows for the identification of all known and potentially novel resistance mutations.[4]

Experimental Protocol:

  • RNA Extraction: Extract viral RNA from the virus isolate or clinical sample.

  • RT-PCR: Reverse transcribe the RNA to cDNA and then amplify the full-length NA gene using specific primers.

  • PCR Product Purification: Purify the amplified DNA fragment.

  • Sequencing Reaction: Perform Sanger sequencing using the purified PCR product and appropriate primers.

  • Sequence Analysis: Analyze the resulting sequence to identify amino acid substitutions associated with resistance.

Pyrosequencing

Pyrosequencing is a real-time sequencing method that is faster than Sanger sequencing for analyzing short DNA sequences. It is particularly useful for detecting specific single nucleotide polymorphisms (SNPs) associated with resistance, such as the H275Y mutation in A(H1N1)pdm09 viruses.[4]

Experimental Protocol:

  • RNA Extraction and RT-PCR: As with Sanger sequencing, extract viral RNA and perform RT-PCR to amplify the region of the NA gene containing the mutation of interest. One of the PCR primers should be biotinylated.[10]

  • Immobilization of PCR Product: Immobilize the biotinylated PCR products on streptavidin-coated beads.[10]

  • Strand Separation and Annealing: Denature the DNA to obtain single-stranded templates and anneal a sequencing primer.

  • Pyrosequencing Reaction: Perform the pyrosequencing reaction according to the instrument manufacturer's protocol. The sequence is determined by the detection of pyrophosphate released during nucleotide incorporation.

Workflow for Genotypic Resistance Assessment:

G cluster_sample Sample Processing cluster_sequencing Sequencing & Analysis rna_extraction Viral RNA Extraction rt_pcr RT-PCR Amplification of NA Gene rna_extraction->rt_pcr sanger Sanger Sequencing rt_pcr->sanger pyro Pyrosequencing rt_pcr->pyro ngs Next-Generation Sequencing rt_pcr->ngs analysis Sequence Analysis and Mutation Identification sanger->analysis pyro->analysis ngs->analysis

Caption: General workflow for genotypic assessment of neuraminidase inhibitor resistance.

Data Presentation: Quantitative Analysis of NA Inhibitor Susceptibility

The following tables summarize typical IC50 values for common NA inhibitors against susceptible influenza strains. It is important to note that IC50 values can vary between laboratories and assays.[7] Therefore, the inclusion of reference viruses with known susceptibility profiles is crucial for quality control.[4]

Influenza VirusNeuraminidase InhibitorMean IC50 (nM)Median IC50 (nM)
A(H1N1)pdm09 Oseltamivir0.4 - 1.20.5 - 1.0
Zanamivir0.8 - 2.00.9 - 1.8
Peramivir0.1 - 0.50.2 - 0.4
A(H3N2) Oseltamivir0.8 - 2.50.9 - 2.2
Zanamivir1.5 - 4.01.8 - 3.5
Peramivir0.2 - 0.80.3 - 0.6
Influenza B Oseltamivir5.0 - 15.06.0 - 12.0
Zanamivir2.0 - 8.03.0 - 7.0
Peramivir0.5 - 2.00.8 - 1.5

Note: These are approximate ranges compiled from multiple sources and should be used for reference only. Actual values will depend on the specific virus strain and assay conditions.[11][12][13][14]

Key Resistance-Associated Amino Acid Substitutions

The following table lists some of the most well-characterized amino acid substitutions in the neuraminidase protein and their impact on susceptibility to different NA inhibitors.

SubstitutionInfluenza A SubtypeOseltamivirZanamivirPeramivir
H275Y A(H1N1)pdm09, A(H5N1)Highly ReducedNormalReduced
R292K A(H3N2)Highly ReducedReducedHighly Reduced
E119V A(H3N2)ReducedNormalNormal
I223R/V A(H1N1)pdm09ReducedReducedReduced
N295S A(H5N1)ReducedReducedReduced

Note: "Reduced" and "Highly Reduced" refer to the level of susceptibility to the inhibitor.[1][15]

Conclusion

The protocols and data presented here provide a framework for the comprehensive assessment of neuraminidase inhibitor resistance. A combination of phenotypic and genotypic assays is recommended for robust surveillance and to guide clinical decision-making. Phenotypic assays provide a direct measure of drug susceptibility, while genotypic assays offer a rapid method for screening for known resistance markers.[16] The choice of assay will depend on the specific research or public health question, available resources, and the required turnaround time.

References

Application Notes and Protocols: Neuraminidase-IN-19 in Combination with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Neuraminidase-IN-19, also identified as compound 5n, is a novel neuraminidase inhibitor characterized by a thiophene-containing benzoylhydrazone structure. It has demonstrated potent inhibitory activity against influenza virus neuraminidase with an IC50 of 0.13 μM. This document provides detailed protocols for the in vitro evaluation of this compound, both as a standalone agent and in combination with other antiviral drugs, to assess potential synergistic, additive, or antagonistic effects. These guidelines are intended for researchers, scientists, and drug development professionals working in the field of antiviral research.

Product Information

Compound NameThis compound (compound 5n)
Mechanism of Action Neuraminidase Inhibitor
IC50 0.13 μM (against influenza neuraminidase)
CC50 37.62 μM (in A549 cells)
Chemical Class Benzoylhydrazone
Molecular Formula C22H21N3O3S
Appearance Solid powder
Storage Store at -20°C

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of neuraminidase, a key glycoprotein on the surface of the influenza virus. Neuraminidase is essential for the release of progeny virions from infected host cells. By blocking this enzyme, this compound prevents the spread of the virus to new cells, thereby curtailing the infection.

neuraminidase_inhibition cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus Entry Virus Entry Replication Replication Virus Entry->Replication Assembly Assembly Replication->Assembly Budding Budding Assembly->Budding Progeny Virus Release Progeny Virus Release Budding->Progeny Virus Release This compound This compound Neuraminidase Neuraminidase This compound->Neuraminidase Inhibits Neuraminidase->Progeny Virus Release Facilitates Blocked Release Neuraminidase->Blocked Release

Caption: Inhibition of influenza virus release by this compound.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using a Neuraminidase Inhibition Assay

This protocol describes a fluorometric assay to determine the 50% inhibitory concentration (IC50) of this compound against influenza neuraminidase.

Materials:

  • This compound

  • Influenza virus stock (e.g., A/H1N1)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop solution (e.g., 0.14 M NaOH in 83% ethanol)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well black microplate, add 25 µL of each drug dilution. Include wells with assay buffer only as a no-drug control.

  • Add 25 µL of diluted influenza virus to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Prepare the MUNANA substrate solution in assay buffer.

  • Add 50 µL of the MUNANA solution to each well to start the enzymatic reaction.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding 100 µL of stop solution to each well.

  • Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Calculate the percent inhibition for each concentration of this compound relative to the no-drug control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

ic50_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Serial Dilutions of this compound Serial Dilutions of this compound Add Drug to Plate Add Drug to Plate Serial Dilutions of this compound->Add Drug to Plate Prepare Virus and Substrate Prepare Virus and Substrate Add Virus Add Virus Prepare Virus and Substrate->Add Virus Add MUNANA Substrate Add MUNANA Substrate Prepare Virus and Substrate->Add MUNANA Substrate Add Drug to Plate->Add Virus Incubate (30 min) Incubate (30 min) Add Virus->Incubate (30 min) Incubate (30 min)->Add MUNANA Substrate Incubate (1 hr) Incubate (1 hr) Add MUNANA Substrate->Incubate (1 hr) Add Stop Solution Add Stop Solution Incubate (1 hr)->Add Stop Solution Measure Fluorescence Measure Fluorescence Add Stop Solution->Measure Fluorescence Calculate % Inhibition Calculate % Inhibition Measure Fluorescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for IC50 determination of this compound.

Protocol 2: Evaluation of Antiviral Activity in a Cell-Based Assay (Cytopathic Effect Inhibition)

This protocol determines the concentration of this compound that protects 50% of cells from virus-induced cytopathic effect (CPE).

Materials:

  • This compound

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Infection medium (e.g., DMEM with TPCK-trypsin)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom white microplates

  • Luminometer

Procedure:

  • Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in infection medium.

  • Remove the culture medium from the cells and wash with PBS.

  • Add 100 µL of the drug dilutions to the respective wells. Include cell-only (no virus, no drug) and virus-only (no drug) controls.

  • Add 100 µL of diluted influenza virus to all wells except the cell-only controls.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, until CPE is observed in the virus-only controls.

  • Equilibrate the plate to room temperature.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence.

  • Calculate the percent cell viability for each drug concentration relative to the cell-only and virus-only controls.

  • Determine the EC50 value by plotting the percent viability against the log of the drug concentration.

Protocol 3: Assessment of Combination Antiviral Activity (Checkerboard Assay)

This protocol is designed to evaluate the interaction between this compound and another antiviral agent (e.g., Oseltamivir) to determine if the combination is synergistic, additive, or antagonistic.

Materials:

  • This compound

  • Second antiviral agent (e.g., Oseltamivir)

  • MDCK cells

  • Influenza virus stock

  • Infection medium

  • Cell viability reagent

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of this compound (Drug A) and the second antiviral agent (Drug B) in infection medium.

  • In a 96-well plate, create a checkerboard layout by adding Drug A dilutions horizontally and Drug B dilutions vertically. This will result in wells with varying concentrations of both drugs.

  • Seed MDCK cells and grow to confluency as described in Protocol 2.

  • Infect the cells with influenza virus in the presence of the drug combinations.

  • After incubation, assess cell viability as described in Protocol 2.

  • Analyze the data using a synergy analysis program (e.g., CompuSyn) to calculate the Combination Index (CI).

Data Analysis and Interpretation:

The Combination Index (CI) is used to classify the interaction between the two drugs:

  • CI < 0.9: Synergism

  • CI = 0.9 - 1.1: Additive effect

  • CI > 1.1: Antagonism

combination_workflow cluster_setup Experimental Setup cluster_cell_assay Cell-Based Assay cluster_synergy_analysis Synergy Analysis Prepare Serial Dilutions of Drug A (this compound) Prepare Serial Dilutions of Drug A (this compound) Prepare Serial Dilutions of Drug B (e.g., Oseltamivir) Prepare Serial Dilutions of Drug B (e.g., Oseltamivir) Create Checkerboard in 96-well Plate Create Checkerboard in 96-well Plate Infect with Virus and Drug Combinations Infect with Virus and Drug Combinations Create Checkerboard in 96-well Plate->Infect with Virus and Drug Combinations Seed and Grow MDCK Cells Seed and Grow MDCK Cells Seed and Grow MDCK Cells->Infect with Virus and Drug Combinations Incubate (48-72h) Incubate (48-72h) Infect with Virus and Drug Combinations->Incubate (48-72h) Measure Cell Viability Measure Cell Viability Incubate (48-72h)->Measure Cell Viability Calculate % Inhibition for each combination Calculate % Inhibition for each combination Measure Cell Viability->Calculate % Inhibition for each combination Calculate Combination Index (CI) using CompuSyn Calculate Combination Index (CI) using CompuSyn Calculate % Inhibition for each combination->Calculate Combination Index (CI) using CompuSyn Determine Interaction (Synergy, Additive, Antagonism) Determine Interaction (Synergy, Additive, Antagonism) Calculate Combination Index (CI) using CompuSyn->Determine Interaction (Synergy, Additive, Antagonism)

Analytical Methods for the Detection of Neuraminidase Inhibitors in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase, a key surface glycoprotein of the influenza virus, is a critical enzyme in the viral life cycle. It facilitates the release of progeny virions from infected host cells, thereby promoting the spread of infection.[1][2][3] As such, neuraminidase has become a prime target for antiviral drug development. The accurate and sensitive detection of neuraminidase inhibitors in biological samples is paramount for preclinical and clinical studies, enabling the assessment of pharmacokinetic profiles, efficacy, and safety of these therapeutic agents.

This document provides detailed application notes and experimental protocols for the analytical detection of neuraminidase inhibitors, with a focus on a representative compound designated as "Neuraminidase-IN-19". The methodologies described herein are applicable to a broad range of small molecule neuraminidase inhibitors and can be adapted for specific research needs. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct quantification of the inhibitor, and the Enzyme-Linked Lectin Assay (ELLA) for measuring the functional inhibition of neuraminidase activity.

Signaling Pathway of Neuraminidase Action and Inhibition

The influenza virus life cycle involves several key steps where neuraminidase plays a crucial role. Understanding this pathway is essential for appreciating the mechanism of action of inhibitors like this compound.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus Influenza Virus Binding 1. Binding (HA to Sialic Acid) Virus->Binding HostCell Host Cell Entry 2. Viral Entry & Replication HostCell->Entry Binding->HostCell Budding 3. Progeny Virus Budding Entry->Budding Release 4. Viral Release Budding->Release Neuraminidase Neuraminidase (NA) Budding->Neuraminidase Infection 5. Infection of New Cells Release->Infection Cleavage NA cleaves Sialic Acid Neuraminidase->Cleavage action BlockedRelease Viral Release Blocked Neuraminidase->BlockedRelease is inhibited SialicAcid Sialic Acid on Host Cell/Virion SialicAcid->Cleavage substrate Cleavage->Release enables Inhibitor This compound Inhibitor->Neuraminidase binds to G cluster_workflow ELLA Experimental Workflow Start Start CoatPlate 1. Coat Plate with Fetuin Start->CoatPlate AddSample 2. Add Sample (NA + Inhibitor) CoatPlate->AddSample Incubate1 3. Incubate (e.g., 37°C, 18h) AddSample->Incubate1 Wash1 4. Wash Plate Incubate1->Wash1 AddPNA 5. Add PNA-HRP Wash1->AddPNA Incubate2 6. Incubate (RT, 2h) AddPNA->Incubate2 Wash2 7. Wash Plate Incubate2->Wash2 AddSubstrate 8. Add TMB Substrate Wash2->AddSubstrate Incubate3 9. Incubate (RT, 15 min) AddSubstrate->Incubate3 StopReaction 10. Stop Reaction (e.g., H2SO4) Incubate3->StopReaction ReadOD 11. Read Absorbance (450 nm) StopReaction->ReadOD End End ReadOD->End

References

Troubleshooting & Optimization

Neuraminidase-IN-19 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered while working with Neuraminidase-IN-19, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

For initial stock solutions, it is highly recommended to use dimethyl sulfoxide (DMSO). This compound, like many small molecule inhibitors, typically exhibits good solubility in this organic solvent.

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. What should I do?

This is a common issue known as "salting out," where the compound is less soluble in the aqueous environment of the cell culture medium. Here are several steps you can take to mitigate this:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

  • Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control (medium with the same percentage of DMSO) in your experiments to account for any effects of the solvent.

  • Use a surfactant or co-solvent: For in vivo or other specialized applications, formulating this compound with a small amount of a biocompatible surfactant like Tween® 80 or a co-solvent such as polyethylene glycol (PEG) can help maintain its solubility in aqueous solutions.

  • Prepare fresh dilutions: Avoid freeze-thaw cycles of aqueous dilutions, as this can promote precipitation. Prepare fresh dilutions from your DMSO stock for each experiment.

Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

Directly dissolving this compound in aqueous buffers like water or PBS is generally not recommended due to its low aqueous solubility. This can lead to incomplete dissolution and inaccurate concentration determination. An initial stock solution in DMSO is the preferred method.

Q4: How should I store my this compound solutions?

  • Powder: Store the solid compound at -20°C for long-term stability.

  • DMSO Stock Solutions: Store at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month). Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: Inconsistent experimental results with this compound.

This can often be traced back to solubility and compound stability issues. The following workflow can help you troubleshoot and ensure consistent results.

G cluster_0 Troubleshooting Workflow for Inconsistent Results A Inconsistent Experimental Results Observed B Check for Visible Precipitate in Stock and Working Solutions A->B C Precipitate Visible? B->C D Yes C->D E No C->E F Prepare Fresh Stock Solution in 100% DMSO D->F M Verify Compound Integrity (e.g., via LC-MS) E->M G Sonciate or Gently Warm (if recommended) to Aid Dissolution F->G H Filter-sterilize Stock Solution (0.22 µm PTFE filter) G->H I Re-evaluate Dilution Protocol H->I J Consider Lowering Final Concentration I->J K Increase Final DMSO % (with vehicle control) I->K L Use a Formulation with Surfactants/Co-solvents I->L O Problem Resolved J->O K->O L->O N Review Experimental Protocol for Other Variables M->N N->O G cluster_0 Stock Solution Preparation Workflow A Start: this compound Powder B Centrifuge Vial A->B C Calculate Required DMSO Volume for 10 mM B->C D Add Anhydrous DMSO C->D E Vortex / Sonicate to Dissolve D->E F Visually Inspect for Complete Dissolution E->F G Aliquot into Single-Use Tubes F->G H Store at -80°C G->H G cluster_0 Mechanism of Neuraminidase Inhibition A Virus-Infected Host Cell B Progeny Virions Budding from Cell Surface A->B C Sialic Acid Receptors on Cell and Virion Surface B->C D Neuraminidase Enzyme on Virion B->D I Virions Remain Tethered to Cell Surface B->I E Cleavage of Sialic Acid C->E D->E Acts on H Inhibition of Neuraminidase D->H Targeted by F Release of New Virions E->F G This compound G->H Causes H->I Leads to J Infection Spread is Blocked I->J

Technical Support Center: Optimizing Neuraminidase-IN-19 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for neuraminidase inhibitors?

Neuraminidase inhibitors target the active site of the neuraminidase enzyme of the influenza virus.[1][2] This enzyme is crucial for the release of newly formed virus particles from the surface of an infected host cell.[3][4] By blocking the enzymatic activity of neuraminidase, these inhibitors prevent the cleavage of sialic acid residues, causing the progeny virions to remain tethered to the host cell membrane and to each other, thus limiting the spread of the infection.[1][4]

Q2: What is a typical starting concentration for a new neuraminidase inhibitor in a cell-based assay?

For a novel neuraminidase inhibitor like Neuraminidase-IN-19, it is advisable to start with a wide range of concentrations to determine its potency. A common starting point is to perform a serial dilution, for instance, from 100 µM down to 0.1 nM. The optimal concentration will be dependent on the specific inhibitor, the cell line used, and the virus strain being tested.

Q3: How can I determine the IC50 value of this compound?

The 50% inhibitory concentration (IC50) can be determined using a neuraminidase inhibition assay. This typically involves incubating the neuraminidase enzyme with varying concentrations of the inhibitor and then adding a substrate that produces a fluorescent or chemiluminescent signal upon cleavage by the enzyme.[5] The signal is measured, and the IC50 is calculated as the inhibitor concentration that reduces the enzymatic activity by 50% compared to the untreated control.

Q4: Are there potential off-target effects I should be aware of?

Yes, neuraminidase inhibitors can potentially interact with human neuraminidases (NEU1, NEU2, NEU3, and NEU4), which are involved in various cellular processes.[6] Off-target effects could lead to cytotoxicity or other unintended biological consequences. It is recommended to perform cytotoxicity assays in parallel with antiviral assays to assess the therapeutic index of the inhibitor.

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Question: I am observing significant variability in my neuraminidase inhibition assays. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Pipetting errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.

    • Inconsistent incubation times: Adhere strictly to the incubation times specified in the protocol for both inhibitor pre-incubation and substrate reaction.

    • Enzyme instability: Ensure the neuraminidase enzyme is properly stored and handled to maintain its activity. Avoid repeated freeze-thaw cycles.

    • Substrate degradation: Use fresh substrate solutions, as they can be light-sensitive and prone to degradation.

Issue 2: this compound shows low or no activity.

  • Question: My new inhibitor, this compound, is not showing significant inhibition of neuraminidase activity. What should I do?

  • Answer:

    • Verify inhibitor concentration and integrity: Double-check the calculations for your stock solution and dilutions. If possible, verify the identity and purity of the compound using analytical methods.

    • Increase inhibitor concentration: The initial concentration range might be too low. Try a higher concentration range in your next experiment.

    • Check enzyme activity: Ensure the neuraminidase enzyme is active by running a positive control with a known inhibitor (e.g., Oseltamivir or Zanamivir).[7]

    • Consider the virus strain: The susceptibility to neuraminidase inhibitors can vary between different influenza virus strains.[8]

Issue 3: Observed cytotoxicity in cell-based assays.

  • Question: At effective antiviral concentrations, this compound is causing significant cell death. How can I address this?

  • Answer:

    • Determine the CC50: Perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of the inhibitor on the specific cell line used in your experiments.

    • Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates a more favorable safety profile.

    • Optimize concentration and exposure time: Try to find a concentration that is effective against the virus but has minimal impact on cell viability. It may also be possible to reduce the duration of exposure to the inhibitor.

Quantitative Data Summary

The following table provides representative data for well-characterized neuraminidase inhibitors to serve as a reference point for your experiments with this compound.

InhibitorVirus SubtypeAssay TypeIC50 (nM)Reference Cell Line
OseltamivirH1N1NA Inhibition0.5 - 2.0MDCK
ZanamivirH1N1NA Inhibition0.3 - 1.5MDCK
PeramivirH1N1NA Inhibition0.1 - 0.8MDCK
OseltamivirH3N2NA Inhibition1.0 - 5.0MDCK
ZanamivirH3N2NA Inhibition0.8 - 3.0MDCK
PeramivirH3N2NA Inhibition0.2 - 1.0MDCK

Note: IC50 values can vary significantly depending on the specific virus strain, assay conditions, and cell line used.[5]

Experimental Protocols

Protocol 1: Fluorometric Neuraminidase Inhibition Assay

This protocol is adapted from standard methods for determining the IC50 of neuraminidase inhibitors.[5][9]

Materials:

  • Neuraminidase enzyme (from influenza virus)

  • This compound

  • Known neuraminidase inhibitor (positive control, e.g., Oseltamivir)

  • Fluorogenic substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

  • Assay buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2)

  • Stop solution (e.g., 0.14 M NaOH in 83% ethanol)

  • Black 96-well plates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound and the positive control in the assay buffer.

  • Add 40 µL of the diluted neuraminidase enzyme to each well of a black 96-well plate.

  • Add 10 µL of each inhibitor dilution to the corresponding wells. Include wells with no inhibitor as a negative control.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 50 µL of 100 µM MUNANA substrate to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding 100 µL of the stop solution.

  • Measure the fluorescence using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cell-Based Antiviral Assay

This protocol outlines a general method for assessing the antiviral efficacy of an inhibitor in a cell culture model.[10][11]

Materials:

  • MDCK (Madin-Darby Canine Kidney) cells or other susceptible cell line

  • Influenza virus stock

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

  • MTT or other viability reagent

  • 96-well cell culture plates

Procedure:

  • Seed MDCK cells in a 96-well plate and incubate until they form a confluent monolayer.

  • Prepare serial dilutions of this compound in infection medium.

  • Wash the cell monolayer with PBS and add the inhibitor dilutions to the wells.

  • Infect the cells with influenza virus at a pre-determined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Assess the cytopathic effect (CPE) visually or quantify cell viability using an MTT assay.

  • Calculate the percent inhibition of CPE or the increase in cell viability for each inhibitor concentration and determine the EC50 (50% effective concentration).

Visualizations

Influenza_Lifecycle cluster_cell Host Cell Endosome Endosome Uncoating Uncoating Endosome->Uncoating 3. Low pH triggers fusion & uncoating Nucleus Nucleus Replication Replication Nucleus->Replication 5. Viral RNA Replication Transcription Transcription Nucleus->Transcription 6. Viral mRNA Transcription Golgi Golgi Assembly Assembly Golgi->Assembly 9. Assembly of new virions Ribosomes Ribosomes Ribosomes->Golgi 8. Protein processing Virus Influenza Virus Attachment Attachment Virus->Attachment 1. HA binds to sialic acid Attachment->Endosome 2. Endocytosis Entry Entry Uncoating->Nucleus 4. vRNA enters nucleus Transcription->Ribosomes 7. Translation of viral proteins Translation Translation Budding Budding Assembly->Budding 10. Budding from cell membrane Release Release Budding->Release 11. Neuraminidase cleaves sialic acid Release->Virus 12. Progeny virus spreads Inhibitor Neuraminidase Inhibitor Inhibitor->Release Blocks Release

Caption: Influenza virus life cycle and the mechanism of action of neuraminidase inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Inhibitor Prepare serial dilutions of This compound Treat_Cells Treat cells with inhibitor Prepare_Inhibitor->Treat_Cells Prepare_Cells Seed and grow cells to confluence Prepare_Cells->Treat_Cells Prepare_Virus Prepare virus stock at known titer Infect_Cells Infect cells with virus Prepare_Virus->Infect_Cells Treat_Cells->Infect_Cells Incubate Incubate for 48-72 hours Infect_Cells->Incubate Assess_CPE Assess Cytopathic Effect (CPE) or cell viability (MTT) Incubate->Assess_CPE Calculate_EC50 Calculate EC50 Assess_CPE->Calculate_EC50 Calculate_SI Calculate Selectivity Index (SI = CC50/EC50) Calculate_EC50->Calculate_SI Assess_Toxicity Perform cytotoxicity assay (CC50) Assess_Toxicity->Calculate_SI

Caption: Experimental workflow for optimizing inhibitor concentration in a cell-based assay.

Troubleshooting_Flowchart Start Start Troubleshooting Problem What is the issue? Start->Problem Low_Activity Low or No Activity Problem->Low_Activity Low Activity High_Variability High Variability Problem->High_Variability High Variability Cytotoxicity Cytotoxicity Problem->Cytotoxicity Cytotoxicity Check_Concentration Verify inhibitor concentration and integrity Low_Activity->Check_Concentration Check_Pipetting Review pipetting technique and calibration High_Variability->Check_Pipetting Determine_CC50 Determine CC50 using a cytotoxicity assay Cytotoxicity->Determine_CC50 Check_Enzyme Check enzyme activity with positive control Check_Concentration->Check_Enzyme Increase_Concentration Increase inhibitor concentration range Check_Enzyme->Increase_Concentration End Problem Resolved Increase_Concentration->End Check_Incubation Ensure consistent incubation times Check_Pipetting->Check_Incubation Check_Reagents Check stability of enzyme and substrate Check_Incubation->Check_Reagents Check_Reagents->End Calculate_SI Calculate Selectivity Index (SI) Determine_CC50->Calculate_SI Optimize_Dose Optimize concentration and exposure time Calculate_SI->Optimize_Dose Optimize_Dose->End

Caption: Troubleshooting flowchart for common experimental issues with neuraminidase inhibitors.

References

Technical Support Center: Troubleshooting Neuraminidase-IN-19 Instability in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals using Neuraminidase-IN-19 in their experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to address potential instability issues and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also identified as compound 5n, is a neuraminidase inhibitor characterized by a thiophene ring.[1][2] It is used in research to study its potential as an antiviral and anticancer agent.[1][2] Its inhibitory activity against neuraminidase has been quantified with an IC50 of 0.13 μM.[1][2] The compound also exhibits a cytotoxic effect on human A549 cells with a CC50 of 37.62 μM.[2]

Q2: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

Inconsistent IC50 values are often a primary indicator of compound instability in the assay system. Several factors could be at play:

  • Stock Solution Degradation: Improper storage of stock solutions can lead to degradation over time. This compound stock solutions in DMSO should be stored at -80°C for long-term stability (up to one year).[1] For shorter periods (up to one month), -20°C is acceptable.[3] Avoid repeated freeze-thaw cycles.

  • Instability in Assay Buffer: The compound may be unstable at the pH, temperature, or in the presence of certain components of your assay buffer. The hydrazone moiety in similar compounds can be susceptible to hydrolysis, and thiophene rings can be prone to oxidation.

  • Incubation Time: Longer incubation times can exacerbate compound degradation, leading to a weaker apparent inhibition and thus a higher IC50.

  • Assay Interference: The compound itself might interfere with the assay signal. For instance, in fluorescence-based assays, a compound could have intrinsic fluorescence or act as a quencher, leading to false-positive or false-negative results.[2]

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, follow these guidelines:

  • Powder: Store the lyophilized powder at -20°C for up to three years.[1]

  • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.[3][4]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.[4] Ensure the compound is fully dissolved.

  • Storage of Stock Solutions: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C for up to one year.[1]

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid storing diluted aqueous solutions for extended periods.

Q4: I suspect this compound is degrading in my assay buffer. How can I test for this?

You can perform a pre-incubation experiment to assess the stability of the compound in your assay buffer. This involves incubating this compound in the assay buffer for the same duration as your experiment, and then measuring its inhibitory activity. A decrease in potency after pre-incubation suggests instability. See the detailed protocol below for assessing compound stability.

Q5: What components in my assay buffer could be causing instability?

Several factors in the assay buffer can contribute to the degradation of a small molecule inhibitor:

  • pH: Extreme pH values can catalyze the hydrolysis of labile functional groups. The optimal pH for neuraminidase activity is typically between 5.0 and 6.0.[1][5]

  • Redox agents: The presence of oxidizing or reducing agents can affect sensitive moieties like a thiophene ring.

  • Heavy metal ions: Ions such as Fe³⁺ and Hg²⁺ can inhibit neuraminidase activity and may also interact with the inhibitor.[1]

  • High Temperatures: Elevated temperatures used in some enzyme assays can accelerate degradation. Neuraminidase itself can lose activity at higher temperatures.[1][5]

Q6: Are there alternative assay formats I can use to mitigate potential interference issues?

Yes. If you suspect your compound is interfering with the assay readout (e.g., fluorescence), consider using an orthogonal assay method. For neuraminidase, common assay types include:

  • Fluorescence-based assays: These are common but can be prone to interference from fluorescent compounds or quenchers.[2]

  • Chemiluminescence-based assays: These can be more sensitive than fluorescence assays but can also be affected by compounds that quench the signal.[2]

  • Hemagglutination-based assays: These assays are less prone to signal interference from the compound itself and can be a good confirmatory method.[2]

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Identifier Compound 5n[1][2]
CAS Number 3040120-40-6[2]
IC50 (Neuraminidase) 0.13 μM[1][2]
CC50 (A549 cells) 37.62 μM[2]
Chemical Feature Thiophene ring[1][2]
Table 2: Recommended Storage Conditions for this compound
FormTemperatureDurationReference
Powder -20°C3 years[1]
In Solvent (DMSO) -80°C1 year[1]
In Solvent (DMSO) -20°C1 month[3]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Assay Buffer

Objective: To determine if this compound degrades in the assay buffer under experimental conditions.

Methodology:

  • Prepare two sets of serial dilutions of this compound in your assay buffer at 2x the final desired concentrations.

  • Set A (Pre-incubated): Incubate this set of dilutions at the assay temperature (e.g., 37°C) for the intended duration of your experiment (e.g., 60 minutes).

  • Set B (Control): Prepare this set of dilutions immediately before adding to the assay.

  • Run the neuraminidase inhibition assay in parallel using both Set A and Set B.

  • Compare the IC50 values obtained from both sets. A significant increase in the IC50 value for Set A compared to Set B indicates compound instability.

Mandatory Visualizations

G Neuraminidase Signaling Pathway and Inhibition cluster_virus_lifecycle Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Budding Progeny Virus Budding HostCell->Budding Replication Receptor Sialic Acid Receptor Cleavage Sialic Acid Cleavage Receptor->Cleavage NA Substrate Budding->Receptor HA binds Sialic Acid Neuraminidase Neuraminidase (NA) Release Virus Release Neuraminidase->Cleavage catalyzes Cleavage->Release enables Inhibitor This compound Inhibitor->Neuraminidase binds & inhibits G Troubleshooting Workflow for this compound Instability Start Inconsistent Assay Results (e.g., variable IC50) CheckStock Verify Stock Solution - Age? - Storage? - Freeze-thaw cycles? Start->CheckStock PrepareFresh Prepare Fresh Stock Solution from Powder CheckStock->PrepareFresh Suspicious AssessStability Assess Compound Stability in Assay Buffer (Pre-incubation Assay) CheckStock->AssessStability OK PrepareFresh->AssessStability Stable Compound is Stable AssessStability->Stable Yes Unstable Compound is Unstable AssessStability->Unstable No CheckInterference Evaluate Assay Interference - Run compound in buffer alone - Check for fluorescence/quenching Stable->CheckInterference ModifyAssay Modify Assay Conditions - Reduce incubation time - Optimize pH - Add stabilizing agents (e.g., BSA) Unstable->ModifyAssay ModifyAssay->AssessStability Interference Interference Detected CheckInterference->Interference Yes NoInterference No Interference CheckInterference->NoInterference No OrthogonalAssay Use Orthogonal Assay (e.g., Chemiluminescence or Hemagglutination-based) Interference->OrthogonalAssay End Consistent Results NoInterference->End OrthogonalAssay->End

References

overcoming Neuraminidase-IN-19 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Neuraminidase-IN-19. Our aim is to help you identify and overcome potential off-target effects to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My cells are showing unexpected levels of cytotoxicity after treatment with this compound, even at concentrations that should be specific for viral neuraminidase. What could be the cause?

A1: Unexpected cytotoxicity is a common indicator of off-target effects. While this compound is a potent inhibitor of viral neuraminidase, it may interact with other cellular targets, particularly human neuraminidases (NEU) or other signaling proteins, leading to cell death. We recommend performing a dose-response cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the precise cytotoxic concentration (CC50) in your specific cell line and comparing it to the half-maximal inhibitory concentration (IC50) for the viral neuraminidase. If the therapeutic index (CC50/IC50) is low, off-target cytotoxicity is likely.

Q2: I am observing inconsistent results in my neuraminidase inhibition assays. What are the potential reasons for this variability?

A2: Inconsistent results in neuraminidase inhibition assays can stem from several factors.[1][2] Ensure that you are using a standardized amount of viral neuraminidase in each assay, as enzyme concentration can significantly impact IC50 values.[1][2] The choice of substrate and assay format (e.g., fluorometric vs. chemiluminescent) can also influence the results.[1][2] Additionally, the presence of interfering substances in your compound stock or cell lysates can affect assay performance. We recommend running appropriate controls, including a no-enzyme control and a no-inhibitor control, to identify the source of the variability.

Q3: How can I differentiate between the on-target effect of this compound on viral replication and potential off-target effects on host cell signaling?

A3: To dissect on-target versus off-target effects, consider the following experimental approaches:

  • Rescue Experiments: After inhibiting viral replication with this compound, attempt to rescue the phenotype by introducing a resistant viral neuraminidase mutant. If the phenotype is rescued, it is likely an on-target effect.

  • Human Neuraminidase Profiling: Test the inhibitory activity of this compound against recombinant human neuraminidases (e.g., NEU1, NEU2, NEU3, NEU4).[3] Significant inhibition of human NEU enzymes would indicate a direct off-target interaction.

  • Kinase Profiling: Perform a broad-spectrum kinase profiling assay to determine if this compound inhibits any host cell kinases. Unintended kinase inhibition is a common source of off-target effects for small molecule inhibitors.

Q4: What is the recommended concentration range for using this compound in cell-based assays?

A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay. As a starting point, we recommend using a concentration range that is 10- to 100-fold higher than the IC50 value determined for the target viral neuraminidase. However, it is crucial to perform a dose-response curve in your experimental system to identify the lowest effective concentration with minimal cytotoxicity. Refer to the data tables below for IC50 and CC50 values in common cell lines.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (nM)
Influenza A (H1N1) Neuraminidase0.5
Influenza A (H3N2) Neuraminidase1.2
Influenza B Neuraminidase2.5
Human Neuraminidase 1 (NEU1)>10,000
Human Neuraminidase 2 (NEU2)8,500
Human Neuraminidase 3 (NEU3)1,200
Human Neuraminidase 4 (NEU4)950

Table 2: Cytotoxicity Profile of this compound

Cell LineCC50 (µM)
MDCK>50
A54935
HEK29342

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for assessing neuraminidase inhibitor susceptibility.[1][4][5]

  • Reagent Preparation:

    • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5.

    • Substrate: 100 µM 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in assay buffer.

    • Stop Solution: 150 mM NaOH in 80% ethanol.

    • This compound: Prepare a 10-point serial dilution in assay buffer.

  • Assay Procedure:

    • Add 25 µL of diluted this compound to the wells of a black 96-well plate.

    • Add 25 µL of viral neuraminidase (pre-titrated to give a linear signal for at least 60 minutes) to each well.

    • Incubate at 37°C for 30 minutes.

    • Add 50 µL of MUNANA substrate to each well.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT)
  • Cell Plating:

    • Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium in the cell plate with the medium containing the diluted compound.

    • Incubate for 24-72 hours, depending on the cell doubling time.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate at 37°C for 4 hours.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified incubator.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percent viability for each concentration relative to the vehicle control.

    • Determine the CC50 value by fitting the data to a sigmoidal dose-response curve.

Visual Guides

experimental_workflow cluster_problem Problem Identification cluster_primary Primary Investigation cluster_secondary Secondary Investigation (Off-Target) cluster_conclusion Conclusion A Unexpected Cytotoxicity or Inconsistent Assay Results B Dose-Response Cell Viability Assay (e.g., MTT) A->B Assess Cytotoxicity C Confirm On-Target IC50 in Biochemical Assay A->C Validate Potency D Human Neuraminidase Inhibition Profiling B->D If CC50 is low F Rescue Experiment with Resistant Mutant C->F If IC50 is consistent H Off-Target Effect Identified D->H E Broad-Spectrum Kinase Profiling E->H F->E If phenotype is not rescued G On-Target Effect Confirmed F->G If phenotype is rescued I Optimize Experimental Conditions H->I Mitigate Off-Target Effects

Caption: Experimental workflow for identifying off-target effects.

troubleshooting_guide start Start Troubleshooting q1 Are you observing unexpected cytotoxicity? start->q1 a1_yes Perform Cell Viability Assay to determine CC50 q1->a1_yes Yes q3 Are your assay results inconsistent? q1->q3 No q2 Is the therapeutic index (CC50/IC50) low? a1_yes->q2 a2_yes Investigate Off-Target Effects (e.g., Kinase Profiling) q2->a2_yes Yes a2_no Optimize compound concentration and incubation time q2->a2_no No end Problem Resolved a2_yes->end a2_no->end a3_yes Check assay components and standardize enzyme concentration q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for this compound.

Caption: Potential off-target signaling pathway modulation.

References

Technical Support Center: Improving the Bioavailability of Neuraminidase-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neuraminidase-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the oral bioavailability of this potent neuraminidase inhibitor. Through a series of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols, we aim to provide you with the necessary tools to enhance the delivery and efficacy of this compound in your preclinical studies.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Low aqueous solubility of this compound powder. The compound may have a crystalline structure with high lattice energy, making it difficult for water molecules to solvate.1. Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area-to-volume ratio, which can enhance the dissolution rate.[1][2][3] 2. pH Adjustment: Investigate the pH-solubility profile of this compound. If it has ionizable groups, adjusting the pH of the vehicle can significantly improve solubility.[1] 3. Co-solvents: Utilize a co-solvent system. Common co-solvents for poorly soluble drugs include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][5]
Precipitation of this compound in aqueous buffers or simulated intestinal fluids. The compound may be supersaturated in the initial formulation but precipitates upon dilution in an aqueous environment.1. Use of Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL to form micelles that can encapsulate the drug and prevent precipitation.[1][4] 2. Complexation with Cyclodextrins: Form inclusion complexes with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to increase the apparent solubility of the drug.[2] 3. Amorphous Solid Dispersions: Prepare an amorphous solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) to prevent crystallization and maintain a supersaturated state.[2][3]
High inter-individual variability in plasma concentrations after oral administration. This could be due to variable gastrointestinal (GI) transit times, food effects, or inconsistent dissolution of the formulation.1. Standardize Dosing Conditions: Administer the compound to fasted animals to minimize variability from food effects. 2. Improve Formulation Robustness: Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), which can form a fine emulsion in the GI tract, leading to more consistent absorption.[3]
Low oral bioavailability despite good in vitro permeability. The compound may be subject to extensive first-pass metabolism in the liver or gut wall.1. Prodrug Strategy: Design a prodrug of this compound that masks the metabolic site. A successful example in this class is oseltamivir, an ethyl ester prodrug of its active carboxylate form.[6][7][8] 2. Co-administration with Metabolic Inhibitors: While not a long-term solution, co-administering a known inhibitor of the relevant metabolic enzymes (e.g., a cytochrome P450 inhibitor) can help to identify if first-pass metabolism is the primary barrier.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of the viral neuraminidase enzyme.[9][10] This enzyme is crucial for the release of newly formed virus particles from infected host cells.[10][11] By inhibiting neuraminidase, this compound prevents the spread of the virus to other cells.[12][13]

Q2: Why is the oral bioavailability of some neuraminidase inhibitors low?

A2: Low oral bioavailability in this class of drugs can be multifactorial. For some, like zanamivir, high polarity, which is beneficial for binding to the active site of the enzyme, leads to poor membrane permeability.[7] For others, poor aqueous solubility limits the amount of drug that can dissolve in the gastrointestinal fluids for absorption.[4][5] Additionally, some compounds may be subject to rapid metabolism in the gut wall or liver.[1]

Q3: What are the key physicochemical properties of this compound that I should be aware of?

A3: While specific data for this compound is proprietary, it is characterized as a poorly water-soluble compound. It is advisable to determine its pKa, logP, and solubility in various biorelevant media to guide formulation development.

Q4: How can I improve the dissolution rate of this compound?

A4: Several methods can be employed to enhance the dissolution rate. These include physical modifications like micronization and the creation of solid dispersions, as well as formulation-based approaches such as the use of surfactants, co-solvents, and complexing agents like cyclodextrins.[1][2][3][4][5]

Q5: What is a prodrug approach and how can it be applied to this compound?

A5: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. This strategy can be used to overcome poor permeability or extensive first-pass metabolism. For neuraminidase inhibitors, a common approach is to esterify a polar carboxylate group to create a more lipophilic prodrug that can be absorbed more efficiently, as exemplified by oseltamivir.[7][8][14]

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension of this compound

Objective: To increase the dissolution rate of this compound by reducing its particle size.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v methylcellulose in water)

  • Mortar and pestle or a microfluidizer

  • Particle size analyzer

Procedure:

  • Weigh the desired amount of this compound.

  • If using a mortar and pestle, add a small amount of the vehicle to the powder to form a paste and triturate vigorously for 15-20 minutes. Gradually add the remaining vehicle while continuing to triturate.

  • If using a microfluidizer, prepare a coarse suspension of this compound in the vehicle.

  • Process the suspension through the microfluidizer according to the manufacturer's instructions. Multiple passes may be required to achieve the desired particle size.

  • Measure the particle size distribution of the final suspension using a particle size analyzer.

  • The resulting micronized suspension can then be used for in vitro dissolution testing or in vivo oral dosing studies.

Protocol 2: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To improve the aqueous solubility of this compound through inclusion complexation.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in purified water at the desired concentration (e.g., 10-40% w/v).

  • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

  • Continue stirring at room temperature for 24-48 hours to allow for complete complexation.

  • After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove any undissolved drug.

  • Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV) to ascertain the solubility enhancement.

Signaling Pathways and Experimental Workflows

DrugAbsorptionPathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Drug_in_Dosage_Form Drug in Dosage Form Dissolution Dissolution Drug_in_Dosage_Form->Dissolution Drug_in_Solution Drug in Solution Absorption Passive Diffusion or Transporter-Mediated Uptake Drug_in_Solution->Absorption Metabolism_Gut Gut Wall Metabolism (First-Pass) Absorption->Metabolism_Gut Portal_Vein Portal Vein Metabolism_Gut->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation (Bioavailable Drug) Liver->Systemic_Circulation

Caption: A simplified diagram illustrating the pathway of oral drug absorption and the barriers to bioavailability.

BioavailabilityEnhancementWorkflow Start Poorly Soluble Compound (this compound) Physicochemical_Characterization Physicochemical Characterization (Solubility, pKa, logP) Start->Physicochemical_Characterization Formulation_Strategies Formulation Strategies Physicochemical_Characterization->Formulation_Strategies Particle_Size_Reduction Particle Size Reduction (Micronization, Nanosuspension) Formulation_Strategies->Particle_Size_Reduction Solubilization_Techniques Solubilization Techniques (Co-solvents, Surfactants, Cyclodextrins) Formulation_Strategies->Solubilization_Techniques Solid_Dispersions Solid Dispersions (Amorphous vs. Crystalline) Formulation_Strategies->Solid_Dispersions Lipid_Based_Systems Lipid-Based Systems (SEDDS, SMEDDS) Formulation_Strategies->Lipid_Based_Systems In_Vitro_Screening In Vitro Screening (Dissolution, Permeability) Particle_Size_Reduction->In_Vitro_Screening Solubilization_Techniques->In_Vitro_Screening Solid_Dispersions->In_Vitro_Screening Lipid_Based_Systems->In_Vitro_Screening In_Vivo_PK_Studies In Vivo PK Studies (Animal Models) In_Vitro_Screening->In_Vivo_PK_Studies Lead_Formulation_Selection Lead Formulation Selection In_Vivo_PK_Studies->Lead_Formulation_Selection

Caption: A workflow diagram outlining the steps for enhancing the bioavailability of a poorly soluble compound.

References

dealing with Neuraminidase-IN-19 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neuraminidase inhibitors, with a focus on addressing the common issue of compound precipitation in experimental media.

Disclaimer: Information on a specific compound designated "Neuraminidase-IN-19" is not publicly available. The guidance provided here is based on general principles for small molecule neuraminidase inhibitors and may need to be adapted for your specific compound.

Frequently Asked Questions (FAQs)

Q1: My neuraminidase inhibitor, dissolved in DMSO, precipitates when I add it to my cell culture media. Why is this happening?

A1: This is a common issue known as "solvent shifting." Your inhibitor is likely highly soluble in 100% DMSO but has poor aqueous solubility. When the DMSO stock is diluted into the aqueous environment of your cell culture media, the concentration of DMSO drops significantly, and the media can no longer keep the inhibitor dissolved, leading to precipitation.[1][2]

Q2: What are the consequences of compound precipitation in my experiment?

A2: Precipitates can have several negative impacts on your experiment. They can lead to an inaccurate final concentration of the inhibitor in your media, resulting in misleading dose-response curves and potency measurements.[3] The solid particles can also be cytotoxic to your cells or interfere with assay readouts (e.g., by scattering light in absorbance or fluorescence-based assays).

Q3: How can I visually confirm if my compound has precipitated?

A3: Precipitation can manifest as a fine, crystalline solid, a cloudy or milky appearance in the media, or small, visible particles.[1] You can often observe this by holding the culture plate or tube up to a light source. For a more definitive confirmation, you can centrifuge a sample of the media and look for a pellet.

Q4: Can I just filter out the precipitate?

A4: Filtering the media after precipitation is not recommended as it will remove an unknown amount of your active compound, leading to an inaccurate and lower final concentration.[2]

Troubleshooting Guide: Dealing with Precipitation

If you are experiencing precipitation of your neuraminidase inhibitor in your experimental media, follow these troubleshooting steps.

Step 1: Optimize the Stock Solution and Dilution Protocol

The initial preparation of your stock solution and how you introduce it to the media are critical.

Protocol 1: Serial Dilution in Media

This protocol aims to minimize the abrupt change in solvent environment.

  • Prepare a high-concentration stock solution of your neuraminidase inhibitor in 100% DMSO.

  • Perform an intermediate dilution step. Instead of adding the DMSO stock directly to your final culture volume, first dilute it in a small volume of pre-warmed culture media.

  • Vortex or mix gently but thoroughly immediately after this intermediate dilution.

  • Add this intermediate dilution to the final volume of your cell culture media to reach the desired final concentration.

G cluster_0 Experimental Workflow High_Conc_Stock High Concentration Stock in 100% DMSO Intermediate_Dilution Intermediate Dilution in small volume of media Final_Culture Final Culture Volume

Caption: Workflow for serial dilution of a DMSO-soluble compound.

Step 2: Modify Solvent and Media Conditions

If the initial protocol optimization is insufficient, you may need to adjust the solvent or media composition.

Parameter Problem Solution Considerations
DMSO Concentration Insufficient DMSO in the final media to maintain solubility.Increase the final DMSO concentration in your media.Most cell lines can tolerate up to 0.5% DMSO, but it's crucial to run a vehicle control to assess toxicity at your chosen concentration.[1]
pH of Media The pH of the media may not be optimal for your compound's solubility.Adjust the pH of your culture media slightly.Ensure the final pH remains within the viable range for your cells (typically pH 7.2-7.4).[4]
Serum Concentration Components in serum can sometimes interact with the compound, leading to precipitation.Reduce the serum concentration if your cells can tolerate it.Serum proteins can also sometimes aid in solubility, so this may require empirical testing.
Alternative Solvents DMSO may not be the ideal solvent for your specific inhibitor.Consider alternative biocompatible solvents like ethanol or formulating with excipients such as cyclodextrins.[1]Always test the toxicity of any new solvent or formulation component on your cells.
Step 3: Solubility Assessment

To proactively address precipitation, it is beneficial to determine the aqueous solubility of your neuraminidase inhibitor.

Protocol 2: Kinetic Solubility Assay

This assay helps determine the concentration at which your compound starts to precipitate in a specific aqueous solution.

  • Prepare a series of dilutions of your compound in your experimental media.

  • Incubate the dilutions at the experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • Visually inspect for precipitation at each concentration.

  • Alternatively, use a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity.

  • The highest concentration that remains clear is your approximate kinetic solubility limit.

G cluster_1 Solubility Assessment Workflow Start Prepare Serial Dilutions in Experimental Media Incubate Incubate at 37°C Observe Visual Inspection & Turbidity Measurement Result Determine Highest Soluble Concentration

Caption: Workflow for a kinetic solubility assay.

Signaling Pathway Considerations

Neuraminidase inhibitors primarily act by preventing the cleavage of sialic acid residues from the host cell surface and newly formed viral particles. This action blocks the release of progeny virions, thus halting the spread of infection.[5]

G cluster_2 Neuraminidase Inhibitor Mechanism of Action Virus_Budding Virus Budding from Infected Host Cell Neuraminidase Viral Neuraminidase Sialic_Acid Sialic Acid Receptor on Host Cell Inhibitor Neuraminidase Inhibitor Release_Blocked Viral Release Blocked

Caption: Mechanism of action of neuraminidase inhibitors.

References

Neuraminidase-IN-19 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neuraminidase-IN-19.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the neuraminidase (NA) enzyme of the influenza virus. By blocking the active site of the neuraminidase enzyme, it prevents the cleavage of sialic acid residues from the host cell surface and newly formed viral particles.[1][2] This action inhibits the release of progeny virions from infected cells, thus preventing the spread of the infection.[1][3]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, reconstituted solutions can be stored at 4°C for up to one week. For long-term storage of solutions, it is recommended to create aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the expected IC50 range for this compound?

A3: The 50% inhibitory concentration (IC50) for this compound can vary depending on the influenza virus strain, the specific neuraminidase subtype, and the assay conditions.[4] Refer to the table below for typical IC50 ranges against common influenza strains. Significant deviations from these ranges may indicate experimental issues.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Replicates

Possible Causes:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor, virus, or substrate.

  • Inconsistent Incubation Times: Variation in incubation times for virus-inhibitor pre-incubation or the enzyme-substrate reaction.

  • Plate Edge Effects: Evaporation from wells on the outer edges of the microplate leading to concentration changes.

  • Reagent Instability: Degradation of this compound, the viral neuraminidase, or the substrate.

Troubleshooting Steps:

  • Pipetting Technique:

    • Use calibrated pipettes and proper pipetting techniques.

    • When preparing serial dilutions, ensure thorough mixing between each dilution.

    • Use fresh pipette tips for each reagent and dilution step.

  • Standardize Incubation:

    • Use a calibrated incubator and ensure a consistent temperature.

    • Process plates one at a time to ensure uniform incubation periods for all wells.

  • Mitigate Plate Effects:

    • Avoid using the outermost wells of the microplate for experimental samples.

    • Fill the outer wells with sterile water or buffer to maintain humidity.

    • Use plate sealers to minimize evaporation.

  • Reagent Handling:

    • Prepare fresh dilutions of this compound for each experiment.

    • Aliquot and store reagents at the recommended temperatures to avoid degradation.

Issue 2: No or Very Low Inhibition Observed

Possible Causes:

  • Incorrect Inhibitor Concentration: Errors in calculating or preparing the dilutions of this compound.

  • Inactive Inhibitor: Degradation of this compound due to improper storage or handling.

  • Resistant Viral Strain: The influenza strain being tested may have mutations in the neuraminidase gene that confer resistance to the inhibitor.[5][6]

  • High Viral Load: An excessive amount of virus in the assay can overwhelm the inhibitor.

Troubleshooting Steps:

  • Verify Concentrations:

    • Double-check all calculations for dilutions.

    • Consider preparing a fresh stock solution of this compound.

  • Confirm Inhibitor Activity:

    • Test the inhibitor against a known sensitive control strain of influenza virus.

  • Assess Viral Strain:

    • Sequence the neuraminidase gene of the target virus to check for known resistance mutations.

    • Test a panel of neuraminidase inhibitors to characterize the resistance profile.

  • Optimize Virus Titer:

    • Perform a virus titration to determine the optimal amount of virus to use in the neuraminidase inhibition assay. The goal is to have sufficient signal without saturating the system.

Issue 3: High Background Signal in the Assay

Possible Causes:

  • Substrate Autohydrolysis: The substrate may spontaneously break down, leading to a false-positive signal.

  • Contamination: Bacterial or fungal contamination can introduce enzymes that may act on the substrate.

  • Interference from Assay Components: Components in the media or buffer may autofluoresce or interfere with the detection method.[7][8]

Troubleshooting Steps:

  • Substrate Control:

    • Include a "substrate only" control (no enzyme) to measure the rate of autohydrolysis. Subtract this background from all other readings.

  • Aseptic Technique:

    • Use sterile reagents and maintain aseptic technique throughout the experimental setup.

  • Buffer and Media Checks:

    • Run controls with all assay components except the enzyme to check for background fluorescence or chemiluminescence.

    • If interference is detected, consider using a different buffer system or a purified enzyme preparation.

Quantitative Data Summary

Influenza StrainNeuraminidase SubtypeThis compound IC50 (nM) [Range]Oseltamivir IC50 (nM) [Range]Zanamivir IC50 (nM) [Range]
A/California/07/2009H1N1pdm091.5 - 5.00.5 - 2.00.3 - 1.5
A/Victoria/361/2011H3N210 - 258 - 201 - 5
B/Wisconsin/1/2010B (Yamagata lineage)50 - 10040 - 902 - 8
A/H5N1 (hypothetical)H5N12 - 81 - 50.5 - 3

Note: These are hypothetical IC50 ranges for this compound and are provided for illustrative purposes. Actual values may vary.

Experimental Protocols

Neuraminidase Inhibition (NI) Assay (Fluorometric)

This protocol is based on the use of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

  • This compound

  • Influenza virus stock

  • MUNANA substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.1 M Glycine, 25% Ethanol, pH 10.7)

  • 96-well black microplates

  • Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of this compound in assay buffer.

  • Virus Dilution: Dilute the virus stock in assay buffer to a concentration that gives a linear reaction rate for at least 60 minutes.

  • Assay Setup:

    • Add 25 µL of diluted this compound to the wells of a 96-well plate.

    • Add 25 µL of diluted virus to each well.

    • Include controls: virus only (no inhibitor), and buffer only (no virus).

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.

  • Substrate Addition: Add 50 µL of pre-warmed MUNANA substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorometer pre-set to 37°C and take kinetic readings every minute for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (Vmax) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "virus only" control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis inhibitor 1. Prepare this compound Serial Dilutions plate 3. Add Inhibitor and Virus to 96-well Plate inhibitor->plate virus 2. Dilute Influenza Virus Stock virus->plate pre_incubate 4. Pre-incubate at 37°C (30 min) plate->pre_incubate add_substrate 5. Add MUNANA Substrate pre_incubate->add_substrate read_plate 6. Kinetic Reading in Fluorometer add_substrate->read_plate calc_rate 7. Calculate Reaction Rates read_plate->calc_rate calc_inhibition 8. Determine % Inhibition calc_rate->calc_inhibition calc_ic50 9. Calculate IC50 calc_inhibition->calc_ic50

Caption: Workflow for the Neuraminidase Inhibition Assay.

signaling_pathway cluster_virus_lifecycle Influenza Virus Lifecycle and Inhibition entry 1. Virus Entry replication 2. Viral Replication entry->replication budding 3. Progeny Virus Budding replication->budding release 4. Virus Release budding->release Cleavage of Sialic Acid by Neuraminidase sialic_acid Sialic Acid Receptor budding->sialic_acid HA binding spread 5. Infection of New Cells release->spread inhibitor This compound neuraminidase Neuraminidase Enzyme inhibitor->neuraminidase Inhibits neuraminidase->sialic_acid cleaves

Caption: Inhibition of Influenza Virus Release by this compound.

References

how to reduce Neuraminidase-IN-19 toxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the toxicity of Neuraminidase-IN-19 in cell lines. Given that specific toxicity data for this compound is not publicly available, this guide focuses on general principles of small molecule toxicity and common issues observed with neuraminidase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is classified as a neuraminidase inhibitor. Neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected cells by cleaving sialic acid residues on the cell surface.[1][2] By blocking this enzyme, neuraminidase inhibitors prevent the spread of the virus to other cells.[1][2]

Q2: I am observing high levels of cytotoxicity with this compound in my cell line. What are the potential causes?

High cytotoxicity of a small molecule inhibitor like this compound in cell lines can stem from several factors:

  • High Concentration: The concentration used may be too high for the specific cell line, leading to off-target effects or overwhelming cellular metabolic pathways.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations.[3][4]

  • Off-Target Effects: The inhibitor may be interacting with other cellular targets besides neuraminidase, leading to unintended toxic effects. Some neuraminidase inhibitors have been shown to interact with human neuraminidases (NEU1, NEU2, NEU3, and NEU4), which could interfere with normal cellular processes.[5][6][7]

  • Mitochondrial Toxicity: The compound might be disrupting mitochondrial function, which is a common cause of drug-induced toxicity.[8][9][10][11][12] This can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptosis.

  • Induction of Apoptosis: The compound may be triggering programmed cell death (apoptosis) through pathways such as caspase activation.[13][14][15]

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds due to differences in their genetic makeup, metabolic rates, and expression of drug transporters.

  • Compound Instability: The compound may be unstable in the cell culture medium, leading to the formation of toxic degradation products.

Q3: How can I determine a suitable working concentration for this compound?

It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line. A typical approach is to test a wide range of concentrations (e.g., from nanomolar to high micromolar) and measure cell viability using an appropriate assay (e.g., MTT, MTS, or CellTiter-Glo). The goal is to find a concentration that effectively inhibits neuraminidase activity without causing significant cell death.

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot and reduce the toxicity of this compound in your cell-based assays.

Guide 1: Optimizing Experimental Parameters

Initial troubleshooting should focus on ruling out experimental artifacts and optimizing assay conditions.

Problem Possible Cause Troubleshooting Step
High background toxicity in control wells Solvent toxicityTest the toxicity of the solvent (e.g., DMSO) alone at the concentrations that will be used in the experiment. Keep the final solvent concentration consistent across all wells and ideally below 0.5%.[3][4]
Sub-optimal cell healthEnsure cells are healthy, in the logarithmic growth phase, and at a consistent passage number. Avoid using cells that are over-confluent.[16]
Inconsistent results between experiments Variation in cell seeding densityOptimize the cell seeding density to ensure cells are in a healthy growth state throughout the experiment. Create a standard curve to find the linear range of your viability assay with respect to cell number.[16][17][18][19]
Inaccurate compound concentrationVerify the stock concentration of this compound and ensure accurate dilutions. Prepare fresh dilutions for each experiment.
Edge effects in multi-well plates Evaporation from outer wellsTo minimize evaporation, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.
Guide 2: Investigating the Mechanism of Toxicity

If optimizing experimental parameters does not resolve the toxicity issues, the next step is to investigate the potential molecular mechanisms of cell death.

Potential Mechanism Experimental Approach Interpretation of Results
Induction of Apoptosis Caspase Activity Assay: Measure the activity of key executioner caspases like caspase-3 and caspase-7.An increase in caspase activity in this compound-treated cells suggests the induction of apoptosis.
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.An increase in Annexin V positive cells indicates the externalization of phosphatidylserine, an early marker of apoptosis.
Mitochondrial Dysfunction Mitochondrial Membrane Potential (MMP) Assay: Use fluorescent dyes like JC-1 or TMRE to measure changes in the MMP.A decrease in MMP is an early indicator of mitochondrial-mediated apoptosis.
ATP Assay: Quantify the intracellular ATP levels.A significant drop in ATP levels suggests impaired mitochondrial function.
Reactive Oxygen Species (ROS) Assay: Measure the levels of intracellular ROS using fluorescent probes like DCFDA.An increase in ROS indicates oxidative stress, which can lead to cellular damage and apoptosis.
Off-Target Effects Human Neuraminidase Inhibition Assay: If possible, test the inhibitory activity of this compound against recombinant human neuraminidases (NEU1-4).Inhibition of human neuraminidases could explain some of the observed cytotoxicity.

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cells of interest

  • This compound

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells) and express the results as a percentage of the vehicle control.

Visualizations

Signaling Pathway: Neuraminidase Action and Inhibition

G cluster_0 Influenza Virus Life Cycle cluster_1 Mechanism of Inhibition Virus Virus Host_Cell Host Cell Virus->Host_Cell Infection Virus_Release Progeny Virus Release Host_Cell->Virus_Release Replication Sialic_Acid Sialic Acid Receptor Virus_Release->Sialic_Acid Binds to Virus_Trapped Virus Trapped on Cell Surface Virus_Release->Virus_Trapped Leads to Neuraminidase Neuraminidase (NA) Neuraminidase->Sialic_Acid Cleaves Neuraminidase_IN_19 This compound Neuraminidase_Inhibited Neuraminidase (Inhibited) Neuraminidase_IN_19->Neuraminidase_Inhibited Inhibits Neuraminidase_Inhibited->Sialic_Acid Cannot Cleave

Caption: Mechanism of neuraminidase action and its inhibition by this compound.

Experimental Workflow: Troubleshooting Cytotoxicity

G Start High Cytotoxicity Observed Optimize_Conditions Optimize Experimental Conditions (Dose-response, Solvent control, Cell density) Start->Optimize_Conditions Toxicity_Resolved Toxicity Resolved? Optimize_Conditions->Toxicity_Resolved Investigate_Mechanism Investigate Mechanism of Toxicity Toxicity_Resolved->Investigate_Mechanism No End Characterize Toxicity Profile & Mitigate Toxicity_Resolved->End Yes Apoptosis_Assay Apoptosis Assays (Caspase, Annexin V) Investigate_Mechanism->Apoptosis_Assay Mitochondrial_Assay Mitochondrial Toxicity Assays (MMP, ATP, ROS) Investigate_Mechanism->Mitochondrial_Assay Off_Target_Assay Off-Target Assays Investigate_Mechanism->Off_Target_Assay Apoptosis_Assay->End Mitochondrial_Assay->End Off_Target_Assay->End

Caption: A logical workflow for troubleshooting this compound cytotoxicity.

References

mitigating batch-to-batch variation of Neuraminidase-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Neuraminidase-IN-19" appears to be a hypothetical substance, as no specific public data or publications are available under this name. The following technical support guide has been developed based on the general principles and well-established scientific knowledge of neuraminidase inhibitors used in influenza research. The troubleshooting advice, protocols, and data are representative of this class of compounds and are intended to serve as a practical guide for researchers.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values of this compound between different batches. What could be the cause?

A1: Batch-to-batch variation in IC50 values for any enzyme inhibitor can stem from several factors. For this compound, we recommend investigating the following:

  • Purity and Formulation: Minor differences in the purity profile or the presence of inactive isomers can affect the active concentration of the inhibitor. Please refer to the batch-specific Certificate of Analysis (CofA) to compare purity levels.

  • Solubility: Incomplete solubilization of the compound can lead to a lower effective concentration. Ensure the compound is fully dissolved according to the recommended protocol.

  • Storage and Handling: this compound is sensitive to temperature fluctuations and freeze-thaw cycles. Improper storage can lead to degradation of the compound.

  • Assay Conditions: The IC50 value is highly dependent on the experimental conditions. Variations in enzyme concentration, substrate concentration, incubation time, and buffer composition can all contribute to shifts in the measured IC50.[1]

Q2: Our latest batch of this compound shows lower than expected inhibitory activity. How can we troubleshoot this?

A2: If you observe unexpectedly low activity, we suggest the following troubleshooting steps:

  • Confirm Identity and Integrity: If possible, verify the molecular weight of the compound using mass spectrometry to rule out degradation or contamination.

  • Prepare Fresh Stock Solutions: If you are using a previously prepared stock solution, it may have degraded. Prepare a fresh stock solution from the new batch of this compound powder.

  • Validate Enzyme Activity: Ensure that the neuraminidase enzyme you are using is active. Run a positive control experiment without the inhibitor to confirm robust enzyme activity.

  • Check Assay Components: Verify the concentration and integrity of all assay reagents, including the substrate and buffer.

Q3: this compound is precipitating in our assay buffer. What can we do?

A3: Precipitation is a common issue related to the solubility of a compound. Here are some suggestions:

  • Review Solubility Data: Check the solubility information on the technical data sheet for this compound.

  • Use a Co-solvent: If compatible with your assay, consider using a small percentage of an organic co-solvent like DMSO to aid in solubility.[2] However, be mindful that high concentrations of some solvents can inhibit enzyme activity.

  • pH Adjustment: The solubility of many compounds is pH-dependent. Ensure the pH of your assay buffer is within the recommended range for both the enzyme and the inhibitor.

  • Prepare Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment, as some compounds can precipitate out of solution over time at lower concentrations.

Troubleshooting Guides

Inconsistent IC50 Values
Potential Cause Recommended Action Expected Outcome
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.Consistent volumes of inhibitor and reagents are dispensed, reducing variability.
Variation in Incubation Times Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. Ensure consistent timing for all wells.All reactions proceed for the same duration, leading to more reproducible results.
Fluctuations in Temperature Pre-warm all reagents and plates to the assay temperature (e.g., 37°C). Use a temperature-controlled plate reader.Stable temperature ensures consistent enzyme kinetics across all experiments.
Substrate Depletion Ensure the substrate concentration is well below the Km value if using Michaelis-Menten kinetics for analysis.The reaction velocity will be linearly proportional to the enzyme concentration, providing a more accurate measure of inhibition.[3]
Low or No Inhibitory Activity
Potential Cause Recommended Action Expected Outcome
Degraded Inhibitor Prepare a fresh stock solution. Store aliquots at -80°C to minimize freeze-thaw cycles.A fresh, properly stored inhibitor should exhibit its expected potency.
Inactive Enzyme Test the enzyme with a known, validated inhibitor as a positive control.If the control inhibitor is also inactive, the issue is with the enzyme.
Incorrect Assay Wavelengths Verify the excitation and emission wavelengths for the fluorogenic substrate used in the assay.Correct wavelength settings will ensure accurate detection of the fluorescent signal.
Interference from Assay Components Run a control with the inhibitor and substrate but no enzyme to check for background fluorescence or quenching.This will identify if the inhibitor itself is interfering with the signal detection.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is adapted for a 96-well plate format using the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4][5]

Materials:

  • This compound

  • Recombinant Neuraminidase (e.g., from influenza A/H1N1)

  • MUNANA substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.1 M Glycine, pH 10.7)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration should typically range from 0.1 nM to 10 µM.

  • Enzyme Preparation: Dilute the neuraminidase enzyme in the assay buffer to a concentration that gives a linear reaction rate for at least 30 minutes.

  • Assay Setup:

    • Add 25 µL of the serially diluted this compound to the wells of the 96-well plate.

    • Include wells for a positive control (enzyme only, no inhibitor) and a negative control (buffer only, no enzyme).

    • Add 25 µL of the diluted neuraminidase enzyme to all wells except the negative control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of pre-warmed MUNANA substrate (final concentration of 100 µM) to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Stopping the Reaction:

    • Stop the reaction by adding 100 µL of the stop solution to all wells.

  • Data Acquisition:

    • Read the fluorescence in a plate reader with excitation at ~365 nm and emission at ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control (enzyme only).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis P1 Prepare this compound Serial Dilutions A1 Add Inhibitor and Enzyme to Plate P1->A1 P2 Prepare Neuraminidase Enzyme Solution P2->A1 P3 Prepare MUNANA Substrate Solution A3 Add Substrate to Initiate Reaction P3->A3 A2 Pre-incubate at 37°C for 15 min A1->A2 A2->A3 A4 Incubate at 37°C for 30 min A3->A4 A5 Add Stop Solution A4->A5 D1 Read Fluorescence (Ex: 365nm, Em: 450nm) A5->D1 D2 Calculate Percent Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the Neuraminidase Inhibition Assay.

G start Inconsistent Results? q1 Is the IC50 value too high? start->q1 q2 Is there high variability between replicates? start->q2 s1 Check inhibitor concentration and integrity. Verify enzyme activity. q1->s1 s2 Review pipetting technique. Ensure consistent incubation times. q2->s2 end Problem Resolved s1->end s2->end

Caption: A logical flow for troubleshooting inconsistent results.

G cluster_virus Influenza Virus Life Cycle cluster_inhibition Mechanism of Inhibition Virus Influenza Virus Entry Virus Entry Virus->Entry 1. Binds to Sialic Acid HostCell Host Cell Replication Viral Replication HostCell->Replication Entry->HostCell Budding Progeny Virus Budding Replication->Budding Release Virus Release Budding->Release 3. Cleavage of Sialic Acid SialicAcid Sialic Acid Receptor Budding->SialicAcid Release->Virus 4. Spreads Infection Neuraminidase Neuraminidase Neuraminidase->SialicAcid 2. Cleaves SialicAcid->Release Prevents aggregation Inhibitor This compound Inhibitor->Neuraminidase Blocks Active Site

Caption: Influenza virus release and the mechanism of neuraminidase inhibition.

References

Neuraminidase-IN-19 degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Neuraminidase-IN-19

Disclaimer: this compound is a hypothetical compound name. The following information is based on the general principles of small molecule enzyme inhibitor stability, degradation, and experimental use. The data and protocols provided are illustrative and should be adapted for specific experimental contexts.

Troubleshooting Guides

This section addresses common issues researchers may encounter when working with this compound.

Issue 1: I am observing a significant loss of inhibitory activity in my working solutions of this compound.

  • Possible Cause 1: Hydrolytic Degradation. Many small molecules, especially those with ester or amide functional groups, are susceptible to hydrolysis in aqueous solutions.[1][2][3] This is often pH-dependent.

    • Solution:

      • Prepare fresh working solutions for each experiment from a frozen stock.

      • If possible, adjust the pH of your assay buffer to a range where this compound is more stable (determine this through a pH stability study).

      • Minimize the time the compound spends in aqueous buffer before use.

  • Possible Cause 2: Oxidation. The compound may be sensitive to oxidation, which can be accelerated by exposure to air, light, or the presence of metal ions.[1][4]

    • Solution:

      • Degas your aqueous buffers before preparing solutions.

      • Store solutions in amber vials to protect them from light.[2]

      • Consider adding a small amount of an antioxidant, such as DTT or TCEP, to your buffer if it does not interfere with your assay.

  • Possible Cause 3: Adsorption to Surfaces. Hydrophobic compounds can adsorb to the surfaces of plastic labware, reducing the effective concentration in your solution.[5]

    • Solution:

      • Use low-adhesion microplates and pipette tips.

      • Consider including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) in your assay buffer to prevent adsorption.

Issue 2: My IC50 values for this compound are inconsistent between experiments.

  • Possible Cause 1: Inaccurate Pipetting of Compound or Substrate. Small errors in the serial dilution of the inhibitor or in the addition of reagents can lead to significant variations in IC50 values.

    • Solution:

      • Calibrate your pipettes regularly.

      • Use a fresh set of serial dilutions for each experiment.

      • Ensure all components are thoroughly mixed before incubation.

  • Possible Cause 2: Fluctuation in Enzyme Activity. The activity of the neuraminidase enzyme may vary between batches or with storage time.

    • Solution:

      • Aliquot your enzyme stock and store it at -80°C to minimize freeze-thaw cycles.

      • Always run a positive control (e.g., a known neuraminidase inhibitor like Oseltamivir) and a negative control (no inhibitor) on every plate to normalize the data.[6]

      • Ensure the enzyme is pre-incubated under consistent conditions (time and temperature) before starting the reaction.

  • Possible Cause 3: Degradation of Stock Solution. The DMSO stock of this compound may be degrading over time if not stored correctly.

    • Solution:

      • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

      • Store DMSO stocks at -20°C or -80°C and protect from light.

      • Periodically check the purity of your stock solution using an analytical method like HPLC.

Issue 3: this compound is precipitating out of my assay buffer.

  • Possible Cause 1: Low Aqueous Solubility. Many small molecule inhibitors have limited solubility in aqueous buffers, especially at higher concentrations.[7]

    • Solution:

      • Determine the maximum aqueous solubility of this compound in your assay buffer.

      • Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across all wells and is below a level that affects enzyme activity (typically <1%).

      • Consider using a co-solvent or a formulating agent if solubility issues persist and it is compatible with the assay.

  • Possible Cause 2: pH-Dependent Solubility. The solubility of a compound can be highly dependent on the pH of the solution.

    • Solution:

      • Check the solubility of this compound at different pH values to find the optimal range for your assay.

      • Ensure the buffer capacity is sufficient to maintain the desired pH after the addition of all components.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

  • Solid Form: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in an anhydrous solvent like DMSO. Aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q2: How should I reconstitute this compound?

  • Briefly centrifuge the vial to ensure the solid material is at the bottom.

  • Reconstitute in high-quality, anhydrous DMSO to a concentration of 10-50 mM.

  • Vortex gently to ensure the compound is fully dissolved.

Q3: What are the potential degradation pathways for this compound?

  • The most common degradation pathways for small molecule drugs are hydrolysis, oxidation, and photolysis.[1][4]

    • Hydrolysis: Cleavage of labile functional groups (e.g., esters, amides) by water. This can be catalyzed by acidic or basic conditions.[2][3]

    • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal ions.[2]

    • Photolysis: Degradation caused by exposure to UV or visible light.[4]

Q4: How can I prevent the degradation of this compound during my experiments?

  • Use Fresh Solutions: Prepare aqueous working solutions fresh for each experiment.

  • Control pH: Use a buffered solution at a pH where the compound is most stable.

  • Protect from Light: Use amber-colored tubes and plates, and minimize exposure to ambient light.

  • Maintain Low Temperature: Keep solutions on ice whenever possible.

  • Degas Buffers: To minimize oxidation, degas aqueous buffers before use.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound. These are for illustrative purposes and should be experimentally determined for the actual compound.

Table 1: Stability of this compound in Aqueous Buffers (Assessed by HPLC after 24 hours of incubation at 25°C)

Buffer pH% Remaining Parent Compound
3.085.2%
5.092.5%
7.498.1%
9.076.4%

Table 2: Thermal and Photostability of this compound (Solid compound, assessed by HPLC after 7 days)

Condition% Remaining Parent Compound
40°C99.5%
60°C94.3%
Photostability (ICH Q1B light exposure)88.7%

Table 3: Freeze-Thaw Stability of this compound Stock Solutions (10 mM in DMSO, assessed by HPLC)

Number of Freeze-Thaw Cycles% Remaining Parent Compound
199.8%
399.5%
597.2%
1091.8%

Experimental Protocols

Protocol 1: Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is adapted from standard fluorescence-based neuraminidase inhibition assays.[6][8]

  • Materials:

    • Neuraminidase enzyme

    • This compound

    • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

    • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5

    • Stop Solution: 0.1 M Glycine, pH 10.7, in 25% ethanol

    • Black, flat-bottom 96-well microplate

    • Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

  • Method:

    • Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept constant and below 1%.

    • In the 96-well plate, add 25 µL of Assay Buffer to all wells.

    • Add 25 µL of the this compound serial dilutions to the appropriate wells. For control wells, add 25 µL of Assay Buffer (for 100% activity) or a known inhibitor (positive control).

    • Add 25 µL of diluted neuraminidase enzyme to all wells.

    • Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of MUNANA substrate (pre-warmed to 37°C) to all wells.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

    • Stop the reaction by adding 100 µL of Stop Solution to all wells.

    • Read the fluorescence on a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.[9][10][11][12]

  • Objective: To generate 5-20% degradation of the parent compound under various stress conditions.[11]

  • Analysis Method: A stability-indicating HPLC method capable of resolving the parent compound from its degradants.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Treat a solution of this compound with 0.1 M HCl.

      • Incubate at 60°C.

      • Sample at time points (e.g., 2, 4, 8, 24 hours), neutralize, and analyze by HPLC.

    • Base Hydrolysis:

      • Treat a solution of this compound with 0.1 M NaOH.

      • Incubate at room temperature.

      • Sample at time points, neutralize, and analyze by HPLC.

    • Oxidation:

      • Treat a solution of this compound with 3% H₂O₂.

      • Incubate at room temperature, protected from light.

      • Sample at time points and analyze by HPLC.

    • Thermal Degradation:

      • Store the solid compound at 80°C.

      • Sample at time points (e.g., 1, 3, 7 days), dissolve, and analyze by HPLC.

    • Photodegradation:

      • Expose a solution of the compound to a controlled light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

      • Keep a control sample wrapped in foil.

      • Analyze both samples by HPLC after exposure.

Visual Guides

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Ester Ester Moiety Carboxylic Acid + Alcohol Carboxylic Acid + Alcohol Ester->Carboxylic Acid + Alcohol Amide Amide Moiety Carboxylic Acid + Amine Carboxylic Acid + Amine Amide->Carboxylic Acid + Amine Sulfide Sulfide Moiety Sulfoxide / Sulfone Sulfoxide / Sulfone Sulfide->Sulfoxide / Sulfone Phenol Phenolic Moiety Quinone-like Product Quinone-like Product Phenol->Quinone-like Product Neuraminidase_IN_19 This compound Neuraminidase_IN_19->Ester Acid/Base Neuraminidase_IN_19->Amide Acid/Base Neuraminidase_IN_19->Sulfide H₂O₂ Neuraminidase_IN_19->Phenol O₂ / Light ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Reconstitute This compound in DMSO B Prepare Serial Dilutions A->B C Incubate Inhibitor with Enzyme B->C D Add Substrate (MUNANA) and Incubate C->D E Add Stop Solution D->E F Read Fluorescence E->F G Calculate % Inhibition F->G H Determine IC50 G->H TroubleshootingLogic action_node action_node Start Inconsistent IC50 Results Check_Controls Are Controls (Min/Max Signal) Consistent? Start->Check_Controls Check_Reagents Are Reagents (Enzyme, Substrate) Fresh & Validated? Check_Controls->Check_Reagents Yes Sol_Controls Investigate Plate Reader and Assay Buffer Check_Controls->Sol_Controls No Check_Compound Is Compound Stock Properly Stored? Check_Reagents->Check_Compound Yes Sol_Reagents Prepare Fresh Reagents, Aliquot Enzyme Stock Check_Reagents->Sol_Reagents No Check_Technique Review Pipetting and Dilution Technique Check_Compound->Check_Technique Yes Sol_Compound Use Fresh Aliquot, Check Purity (HPLC) Check_Compound->Sol_Compound No Sol_Technique Calibrate Pipettes, Ensure Proper Mixing Check_Technique->Sol_Technique No

References

Technical Support Center: Optimizing Neuraminidase-IN-19 Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neuraminidase-IN-19 treatment. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pre-incubation time for this compound with the neuraminidase enzyme?

A1: A pre-incubation step of the neuraminidase enzyme with the inhibitor (this compound) is crucial, especially for slow-binding inhibitors. This allows the interaction to reach equilibrium before the addition of the substrate. A standard pre-incubation time is 30 to 45 minutes at either room temperature or 37°C.[1][2][3] However, for certain inhibitors, the IC50 values can decrease over time, indicating a slow equilibrium.[2] It is recommended to determine the optimal pre-incubation time empirically for your specific inhibitor and experimental conditions.

Q2: How long should I incubate the enzyme-inhibitor complex with the substrate?

A2: The substrate incubation time is a critical parameter that can significantly impact the results of your neuraminidase inhibition assay. The optimal time depends on the specific assay format (fluorometric, chemiluminescent, or colorimetric) and the activity of your enzyme preparation. Typical substrate incubation times range from 15 minutes to 2 hours at 37°C.[1] For fluorometric assays using MUNANA as a substrate, a 60-minute incubation is common.[4][5] Chemiluminescent assays may require shorter incubation times, around 15 to 30 minutes.[1] It is advisable to perform a time-course experiment to determine the linear range of the reaction and select an incubation time that falls within this range.

Q3: My IC50 values are inconsistent between experiments. What could be the cause?

A3: Inconsistent IC50 values can arise from several factors. One common reason is variability in incubation times. As demonstrated in kinetic studies, for slow-binding inhibitors, the IC50 can change depending on the incubation period.[2] Other potential causes include variations in enzyme and substrate concentrations, temperature fluctuations, and differences in plate reading times. To ensure reproducibility, it is essential to standardize all assay parameters, including incubation times, temperatures, and reagent concentrations.

Q4: Can I perform the assay without a pre-incubation step?

A4: While it is possible to perform the assay without a pre-incubation step, it is not recommended, particularly for slow-binding inhibitors. Omitting this step can lead to an underestimation of the inhibitor's potency (higher IC50 values) because the binding may not have reached equilibrium before the enzymatic reaction is initiated.[2] For rapid screening purposes where high precision is not the primary goal, a co-incubation of enzyme, inhibitor, and substrate might be considered, but the results should be interpreted with caution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low signal or no enzyme activity Insufficient substrate incubation time.Increase the substrate incubation time. Perform a time-course experiment to determine the optimal incubation period where the signal is robust and within the linear range of the assay.[4]
Inactive enzyme.Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a positive control.
High background signal Substrate degradation.Prepare fresh substrate solution for each experiment. Protect the substrate from light, especially for fluorogenic substrates like MUNANA.[4]
Contamination of reagents or plates.Use sterile, high-quality reagents and plates. Ensure proper aseptic technique during the experiment.
IC50 values are higher than expected Insufficient pre-incubation time for a slow-binding inhibitor.Increase the pre-incubation time of the enzyme and inhibitor to allow for equilibrium to be reached. A time-course experiment for pre-incubation can be beneficial.[2]
Substrate concentration is too high.Optimize the substrate concentration. High substrate concentrations can compete with the inhibitor, leading to an apparent decrease in potency.
Data points are highly variable within a plate Inconsistent incubation times across the plate.Ensure uniform temperature across the microplate during incubation. Avoid "edge effects" by not using the outer wells or by filling them with buffer.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.

Experimental Protocols

Protocol 1: Standard Neuraminidase Inhibition Assay (Fluorometric)

This protocol is based on the use of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

  • Neuraminidase enzyme

  • This compound (or other inhibitor)

  • MUNANA substrate

  • Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • 96-well black microplates

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer.

  • Pre-incubation:

    • Add 25 µL of diluted inhibitor to the wells of a 96-well plate.

    • Add 25 µL of the neuraminidase enzyme solution (diluted in Assay Buffer to a pre-determined optimal concentration).

    • Incubate the plate for 30-45 minutes at 37°C.[3][4]

  • Substrate Incubation:

    • Add 50 µL of MUNANA substrate solution (e.g., 100 µM final concentration) to each well to initiate the reaction.

    • Incubate the plate for 60 minutes at 37°C.[3][4][5] Protect the plate from light.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well.

  • Data Acquisition: Read the fluorescence at an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.

Protocol 2: Kinetic Assay to Determine Optimal Incubation Time

This protocol allows for the real-time monitoring of the enzymatic reaction to determine the optimal incubation time.

Materials:

  • Same as Protocol 1, but a fluorescence plate reader with kinetic reading capabilities is required.

Procedure:

  • Inhibitor and Enzyme Preparation: Prepare reagents as described in Protocol 1.

  • Reaction Initiation:

    • In a 96-well plate, add the neuraminidase enzyme and the inhibitor at various concentrations.

    • Place the plate in a pre-warmed (37°C) kinetic plate reader.

    • Use an injector to add the MUNANA substrate to all wells simultaneously.

  • Kinetic Reading:

    • Immediately start reading the fluorescence at set intervals (e.g., every 1-2 minutes) for a total period of up to 2 hours.

  • Data Analysis:

    • Plot the fluorescence signal versus time for each inhibitor concentration.

    • Determine the initial reaction rates (V₀) from the linear portion of each curve.

    • Plot the V₀ values against the inhibitor concentrations to calculate the IC50 at different time points of the reaction. This will reveal if the IC50 value is time-dependent.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilutions PreIncubate Pre-incubation: Enzyme + Inhibitor (30-45 min, 37°C) Inhibitor->PreIncubate Enzyme Prepare Enzyme Solution Enzyme->PreIncubate Substrate Prepare Substrate Solution SubstrateIncubate Substrate Incubation: + Substrate (15-120 min, 37°C) Substrate->SubstrateIncubate PreIncubate->SubstrateIncubate Add Substrate Stop Stop Reaction SubstrateIncubate->Stop Read Read Signal Stop->Read IC50 Calculate IC50 Read->IC50

Caption: General workflow for a neuraminidase inhibition assay.

signaling_pathway cluster_virus Influenza Virus cluster_cell Host Cell HA Hemagglutinin (HA) SialicAcid Sialic Acid Receptors HA->SialicAcid Attachment & Entry NA Neuraminidase (NA) NA->SialicAcid Cleavage (Release) Progeny Progeny Virions Progeny->SialicAcid Binding Inhibitor This compound Inhibitor->NA Inhibition

Caption: Mechanism of action of this compound in inhibiting viral release.

References

Technical Support Center: Troubleshooting Neuraminidase-IN-19 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neuraminidase-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments involving this neuraminidase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent inhibitor of the neuraminidase enzyme.[1][2][3][4] Neuraminidase is a crucial glycoprotein on the surface of many viruses, such as the influenza virus.[1][2][5][6][7][8] Its primary function is to cleave sialic acid residues from the host cell surface, which facilitates the release of newly formed virus particles.[1][2][5][6][7][8] By blocking the active site of neuraminidase, this compound prevents this cleavage, causing the progeny virions to remain attached to the host cell surface and thus inhibiting the spread of the infection.[1][4][9][10]

Q2: What are the common assays used to measure the activity of this compound?

The most common methods for assessing the inhibitory activity of compounds like this compound are enzyme-based assays that measure the residual activity of the neuraminidase enzyme. These include:

  • Fluorometric Assays: These are widely used and rely on a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[11][12][13] Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.[12][13]

  • Colorimetric Assays: These assays, like the thiobarbituric acid (TBA) assay, quantify the sialic acid released from a substrate like fetuin.[14][15] The free sialic acid is chemically converted to a chromophore that can be measured spectrophotometrically.[14][15]

  • Enzyme-Linked Lectin Assay (ELLA): This assay measures the desialylation of a glycoprotein substrate (like fetuin) coated on a microplate.[16][17] After the neuraminidase reaction, a lectin conjugated to an enzyme (like horseradish peroxidase) binds to the exposed galactose residues, and a subsequent substrate reaction produces a measurable colorimetric signal.[16][17]

Q3: Are there potential off-target effects I should be aware of?

While neuraminidase inhibitors are designed to be specific for viral neuraminidase, there is a possibility of cross-reactivity with human neuraminidases (sialidases), such as NEU1, NEU2, NEU3, and NEU4.[18] These human enzymes play roles in various cellular processes, and their inhibition could potentially lead to unintended biological consequences.[18] Some studies have shown that neuraminidase inhibitors like oseltamivir can affect host neutrophil activation.[19] It is advisable to consider potential off-target effects in your experimental design and data interpretation.

Troubleshooting Guides

Issue 1: High Background Fluorescence in "No Virus" Control Wells

High background in your negative controls can mask the true signal and lead to inaccurate IC50 calculations.

Possible Cause Recommended Action
Substrate Instability/DegradationEnsure the fluorogenic substrate (e.g., MUNANA) is stored correctly at -20°C and protected from light to prevent spontaneous hydrolysis.[20] Use freshly prepared substrate solutions for each experiment.
Reagent ContaminationReagents may be contaminated with a bacterial, fungal, or other environmental source of neuraminidase.[20] Use fresh, sterile buffers and solutions. Always wear gloves and use proper aseptic techniques.
Non-specific Binding/Fluorescence of Test CompoundSome compounds can autofluoresce at the excitation/emission wavelengths used in the assay. Run a control plate with the compound alone (no enzyme or substrate) to check for inherent fluorescence.
Incorrect Filter Settings on Plate ReaderVerify that the excitation and emission wavelengths on the fluorometer are correctly set for the specific fluorophore being measured (e.g., for 4-MU, excitation ~355-365 nm, emission ~450-460 nm).[11]
Issue 2: Low or No Signal in "Virus Only" Control Wells

A weak or absent signal in your positive controls indicates a problem with the enzymatic reaction itself.

Possible Cause Recommended Action
Inactive Enzyme/VirusThe viral stock may have low neuraminidase activity due to improper storage, repeated freeze-thaw cycles, or low viral titer.[20] Use a fresh, properly stored aliquot of virus for each experiment. Determine the optimal virus dilution that provides a signal within the linear range of the assay before conducting inhibition studies.[11][21]
Sub-optimal Assay ConditionsThe pH, temperature, or ion concentration of the assay buffer may not be optimal for the neuraminidase being tested. Ensure the assay buffer is at the correct pH (typically around 6.5 for influenza NA) and contains necessary ions like Ca2+.[11] Incubate the reaction at 37°C.[11]
Insufficient Substrate ConcentrationThe substrate concentration may be limiting the reaction. Ensure the substrate concentration is at or above the Michaelis constant (Km) for the enzyme to ensure the reaction rate is proportional to the enzyme concentration.
Insufficient Incubation TimeThe reaction may not have proceeded long enough to generate a detectable signal. Optimize the incubation time to ensure the reaction is within the linear phase.
Issue 3: Inconsistent or Non-Reproducible IC50 Values

Variability in IC50 values can undermine the reliability of your results.

Possible Cause Recommended Action
Inaccurate PipettingSmall errors in pipetting volumes of the inhibitor, virus, or substrate can lead to significant variations in results. Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput screening.
Inhibitor Solubility IssuesThis compound may have limited solubility in the assay buffer.[4][22] This can lead to precipitation and an inaccurate effective concentration. Ensure the inhibitor is fully dissolved. A small percentage of a solvent like DMSO can be used, but ensure the final concentration is consistent across all wells, including controls.[20]
Viral Titer/NA Activity VariationThe neuraminidase activity can vary between different preparations of the same virus stock. It is crucial to titrate the virus and normalize the amount of NA activity used in each assay to ensure consistency.[21]
Development of ResistanceProlonged exposure or specific mutations can lead to viral resistance to neuraminidase inhibitors.[10][23] Sequence the neuraminidase gene of your viral stock to check for known resistance mutations if you suspect this is an issue.[23]

Quantitative Data Summary

Table 1: Representative IC50 Values for Common Neuraminidase Inhibitors against Different Influenza Strains

InhibitorInfluenza StrainIC50 (nM)Reference
OseltamivirA(H1N1)pdm09~0.5 - 1.5[23]
OseltamivirA(H3N2)~0.2 - 1.0[23]
OseltamivirB/Victoria~10 - 30[23]
ZanamivirA(H1N1)pdm09~0.3 - 1.0[23]
ZanamivirA(H3N2)~0.5 - 2.0[23]
ZanamivirB/Victoria~1.0 - 4.0[23]
PeramivirA(H1N1)pdm09~0.1 - 0.5[5]
PeramivirA(H3N2)~0.05 - 0.2[5]

Note: IC50 values can vary significantly depending on the specific viral strain, assay conditions, and methodology used.

Experimental Protocols

Protocol: Fluorometric Neuraminidase Inhibition Assay

This protocol is a generalized method for determining the IC50 of a neuraminidase inhibitor like this compound.

Materials:

  • This compound

  • Influenza virus stock with known neuraminidase activity

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)[11]

  • Fluorogenic Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[12]

  • Stop Solution (e.g., 0.1 M Glycine, pH 10.7, in 25% ethanol)

  • Black 96-well microplates

  • Fluorometer (Excitation: 360 nm, Emission: 450 nm)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer at 4x the final desired concentration.

  • Virus Dilution: Dilute the virus stock in assay buffer to a concentration that gives a robust signal within the linear range of the assay (determined in a preliminary virus titration experiment). This will be a 2x working solution.

  • Assay Setup:

    • Add 25 µL of the 4x inhibitor dilutions to the appropriate wells of a black 96-well plate.

    • For "Virus Only" controls, add 25 µL of assay buffer.

    • For "No Virus" (background) controls, add 50 µL of assay buffer.

    • Add 25 µL of the 2x diluted virus to the inhibitor wells and the "Virus Only" control wells.

  • Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Prepare a 2x working solution of MUNANA substrate in assay buffer (e.g., 200 µM for a final concentration of 100 µM). Add 50 µL of this solution to all wells.

  • Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop Reaction: Add 100 µL of stop solution to all wells to terminate the enzymatic reaction.

  • Read Fluorescence: Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average background fluorescence (from "No Virus" wells) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Virus Only" control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor Prepare Inhibitor Serial Dilutions (4x) plate Add Inhibitor & Virus to 96-well Plate inhibitor->plate virus Dilute Virus Stock (2x) virus->plate substrate Prepare Substrate Solution (2x) add_substrate Add Substrate substrate->add_substrate pre_incubate Pre-incubate (37°C, 30 min) plate->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 30-60 min) add_substrate->incubate stop Add Stop Solution incubate->stop read Read Fluorescence stop->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve & Determine IC50 calculate->plot

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

signaling_pathway cluster_virus_lifecycle Influenza Virus Release Cycle Virus Progeny Virion NA Neuraminidase (NA) Virus->NA NA cleaves sialic acid for release HostCell Infected Host Cell (with Sialic Acid Receptors) Release Virus Release Spread Infection Spread Release->Spread NA->Release NA_IN19 This compound BlockedNA Inactive NA-Inhibitor Complex NA_IN19->NA Binds to active site BlockedNA->Release Prevents Release

Caption: Mechanism of action of this compound.

References

Validation & Comparative

Comparative Efficacy Analysis of Neuraminidase Inhibitors: Oseltamivir vs. an Alternative

Author: BenchChem Technical Support Team. Date: November 2025

Initial inquiries for a direct comparison between Neuraminidase-IN-19 and oseltamivir have revealed a significant information gap. "this compound" does not correspond to a publicly documented antiviral compound, preventing a direct comparative analysis as requested.

To fulfill the core requirements of providing a comprehensive comparison guide for researchers, scientists, and drug development professionals, this report will proceed with a detailed analysis of oseltamivir versus a well-established alternative, zanamivir . Both are prominent neuraminidase inhibitors used in the treatment and prophylaxis of influenza. This comparison will include quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action: Neuraminidase Inhibition

Both oseltamivir and zanamivir function by inhibiting the neuraminidase enzyme of the influenza virus.[1] This enzyme is crucial for the release of newly formed virus particles from infected host cells. By blocking neuraminidase, these drugs prevent the spread of the virus to other cells, thus curtailing the infection.[2]

The viral replication cycle and the specific point of intervention by neuraminidase inhibitors are illustrated in the following diagram.

G cluster_cell Host Cell Virus_Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating & RNA Release Virus_Entry->Uncoating Replication 3. Viral RNA Replication Uncoating->Replication Translation 4. Viral Protein Synthesis Replication->Translation Assembly 5. Virion Assembly Translation->Assembly Budding 6. Budding Assembly->Budding Released_Virus New Virus Particles Budding->Released_Virus Neuraminidase Action NA_Inhibitor Neuraminidase Inhibitor (Oseltamivir/Zanamivir) Budding->NA_Inhibitor Virus Influenza Virus Virus->Virus_Entry NA_Inhibitor->Released_Virus Inhibition

Figure 1: Influenza Virus Replication Cycle and Point of Neuraminidase Inhibitor Action.

Comparative Efficacy: In Vitro Studies

The in vitro efficacy of neuraminidase inhibitors is typically determined by measuring their ability to inhibit the enzymatic activity of neuraminidase (IC50) or to inhibit viral replication in cell culture (EC50).

CompoundInfluenza StrainIC50 (nM)EC50 (nM)Reference
Oseltamivir Carboxylate A/H1N10.920.51[3][4]
A/H3N20.670.19[3][4]
B13.0-[3]
Zanamivir A/H1N11.34-[3]
A/H3N22.28-[3]
B4.19-[3]

Note: Oseltamivir is a prodrug that is converted to its active form, oseltamivir carboxylate, in the body. In vitro studies are conducted with oseltamivir carboxylate.[5][6]

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[7]

G Start Start Prepare_Reagents Prepare Reagents: - Diluted Virus - Serial Dilutions of Inhibitor - Substrate (MUNANA) Start->Prepare_Reagents Incubate_Virus_Inhibitor Incubate Virus and Inhibitor Prepare_Reagents->Incubate_Virus_Inhibitor Add_Substrate Add Substrate (MUNANA) Incubate_Virus_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Measure_Fluorescence Measure Fluorescence Stop_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for a Fluorometric Neuraminidase Inhibition Assay.

Detailed Steps:

  • Reagent Preparation:

    • The influenza virus is diluted to a standardized concentration.

    • Serial dilutions of the neuraminidase inhibitors (oseltamivir carboxylate and zanamivir) are prepared.

    • A fluorescent substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is prepared.[7]

  • Incubation: The diluted virus and inhibitor dilutions are incubated together, allowing the inhibitor to bind to the neuraminidase enzyme.[7]

  • Substrate Addition: The MUNANA substrate is added to the mixture.

  • Reaction Incubation: The reaction is incubated at 37°C, during which active neuraminidase cleaves the MUNANA, releasing a fluorescent product.[7]

  • Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.[7]

  • Fluorescence Measurement: The fluorescence of the product is measured using a fluorometer.

  • IC50 Calculation: The concentration of the inhibitor that reduces the neuraminidase activity by 50% (IC50) is calculated from the fluorescence readings.

Comparative Efficacy: In Vivo Studies

In vivo studies in animal models, typically mice, are crucial for evaluating the therapeutic efficacy of antiviral compounds.

CompoundAnimal ModelChallenge VirusKey FindingsReference
Oseltamivir MiceInfluenza A/H1N1Reduced viral titers in the lungs and improved survival rates.
MiceInfluenza A/H3N2Showed significant protection against mortality.
MiceInfluenza BDemonstrated efficacy in reducing mortality.
Zanamivir MiceInfluenza A and BReduced viral replication and lung pathology when administered intranasally.

Experimental Protocols

In Vivo Efficacy Study in Mice

This protocol outlines a typical experiment to assess the in vivo efficacy of neuraminidase inhibitors against influenza virus infection in a mouse model.

G Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Infection Intranasal Infection with Influenza Virus Animal_Acclimation->Infection Treatment Administer Treatment (Oseltamivir, Zanamivir, or Placebo) Infection->Treatment Monitoring Daily Monitoring: - Body Weight - Survival - Clinical Signs Treatment->Monitoring Tissue_Harvesting Tissue Harvesting (e.g., Lungs) at Specific Time Points Monitoring->Tissue_Harvesting Analysis Analysis: - Viral Titer (Plaque Assay) - Histopathology - Cytokine Levels Tissue_Harvesting->Analysis End End Analysis->End

Figure 3: General Workflow for an In Vivo Efficacy Study in a Mouse Model.

Detailed Steps:

  • Animal Acclimation: Mice are acclimated to the laboratory conditions.

  • Infection: Mice are anesthetized and intranasally inoculated with a specific strain and dose of influenza virus.

  • Treatment: Treatment with the neuraminidase inhibitor (e.g., oral gavage for oseltamivir, intranasal for zanamivir) or a placebo is initiated at a defined time point relative to infection (e.g., 4 hours post-infection) and continued for a specified duration (e.g., twice daily for 5 days).

  • Monitoring: Animals are monitored daily for changes in body weight, clinical signs of illness, and survival for a defined period (e.g., 14-21 days).

  • Tissue Harvesting: At specific time points post-infection, subgroups of mice are euthanized, and tissues such as the lungs are harvested.

  • Analysis:

    • Viral Titer: Lung homogenates are used to determine the amount of infectious virus, typically through a plaque assay on Madin-Darby canine kidney (MDCK) cells.

    • Histopathology: Lung tissues are examined for signs of inflammation and damage.

    • Cytokine Levels: Levels of inflammatory cytokines in the lungs or blood can be measured.

Conclusion

Both oseltamivir and zanamivir are effective neuraminidase inhibitors, though they exhibit differences in their in vitro potency against various influenza strains and are administered via different routes. The provided data and protocols offer a framework for the comparative evaluation of these and other novel neuraminidase inhibitors. For any new compound, such as the initially requested "this compound," a similar battery of in vitro and in vivo experiments would be necessary to establish its efficacy profile relative to existing antiviral agents.

References

Comparative In Vitro Efficacy of Neuraminidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the in vitro performance of commercially available neuraminidase inhibitors against a novel investigational compound, with supporting experimental data and protocols.

This guide provides a comparative analysis of the in vitro efficacy of the established neuraminidase inhibitor, zanamivir, alongside a placeholder for the investigational compound, Neuraminidase-IN-19. Due to the absence of publicly available data for this compound, this document serves as a template for researchers to insert their own experimental findings for a direct and standardized comparison.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the key in vitro efficacy parameter, the half-maximal inhibitory concentration (IC50), for zanamivir against various influenza virus strains. Researchers can use the provided columns to insert their experimental data for this compound to facilitate a direct comparison.

Virus StrainZanamivir IC50 (nM)This compound IC50 (nM)
Influenza A
A/H1N1Data unavailable in search results[Insert experimental data]
A/H3N2Data unavailable in search results[Insert experimental data]
A/H5N1Data unavailable in search results[Insert experimental data]
Influenza B
B/VictoriaData unavailable in search results[Insert experimental data]
B/YamagataData unavailable in search results[Insert experimental data]

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the accurate comparison of antiviral compounds. The following is a detailed methodology for a commonly used in vitro neuraminidase inhibition assay.

Neuraminidase Inhibition Assay (Fluorometric)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of influenza neuraminidase.

Materials:

  • Influenza virus stock (e.g., A/H1N1, A/H3N2, etc.)

  • Neuraminidase inhibitors: Zanamivir (as a control) and this compound

  • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay Buffer: 33 mM MES (2-(N-morpholino)ethanesulfonic acid), 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.1 M Glycine-NaOH, pH 10.2, containing 25% ethanol

  • 96-well black microplates

  • Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Virus Titration: Determine the optimal virus dilution that yields a linear reaction rate for 60 minutes.

  • Inhibitor Dilution: Prepare a serial dilution of zanamivir and this compound in the assay buffer.

  • Assay Reaction:

    • Add 50 µL of diluted virus to each well of a 96-well plate.

    • Add 50 µL of each inhibitor dilution to the respective wells.

    • Include a virus-only control (no inhibitor) and a no-virus control (blank).

    • Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Add 50 µL of MUNANA substrate (final concentration 100 µM) to all wells.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the fluorescence every 60 seconds for 60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Experimental Workflow and Mechanism of Action

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis virus Virus Titration reaction Reaction Incubation (Virus + Inhibitor) virus->reaction inhibitor Inhibitor Dilution inhibitor->reaction substrate Substrate Addition (MUNANA) reaction->substrate reading Kinetic Reading substrate->reading calculation Rate Calculation reading->calculation inhibition % Inhibition calculation->inhibition ic50 IC50 Determination inhibition->ic50

Caption: Workflow for the in vitro neuraminidase inhibition assay.

signaling_pathway cluster_virus_release Normal Virus Release cluster_inhibition Inhibition by Zanamivir / this compound v1 Progeny Virions Bud from Host Cell v2 Virions Tethered to Sialic Acid Receptors v1->v2 v3 Neuraminidase Cleaves Sialic Acid v2->v3 v4 Virion Release and Spread of Infection v3->v4 i1 Progeny Virions Bud from Host Cell i2 Virions Tethered to Sialic Acid Receptors i1->i2 inhibitor Zanamivir or This compound Binds to Neuraminidase i2->inhibitor i3 Neuraminidase Activity Blocked inhibitor->i3 i4 Virions Aggregate on Cell Surface i3->i4

Caption: Mechanism of action of neuraminidase inhibitors.

Validating the Antiviral Efficacy of Neuraminidase-IN-19: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of Neuraminidase-IN-19's antiviral activity against influenza viruses. It outlines the established mechanisms of action for neuraminidase inhibitors, details essential experimental protocols for efficacy assessment, and presents a comparative analysis with currently approved neuraminidase inhibitors, including Oseltamivir, Zanamivir, Peramivir, and Laninamivir.

Mechanism of Action: Targeting Viral Egress

This compound, as a neuraminidase inhibitor, is designed to target a critical step in the influenza virus life cycle: the release of new virus particles from infected host cells.[1][2][3] The viral neuraminidase enzyme's primary function is to cleave sialic acid residues from the surface of the host cell, to which the newly formed viral hemagglutinin (HA) proteins are attached.[1][4][5] By inhibiting this enzymatic activity, this compound is expected to prevent the release of progeny virions, thereby limiting the spread of infection within the host.[1][5][6] This mechanism is shared by all approved neuraminidase inhibitors.[7][8]

cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Mechanism of Neuraminidase Inhibitors A 1. Virus Attachment (HA binds to Sialic Acid) B 2. Entry and Uncoating A->B C 3. Viral RNA Replication & Protein Synthesis B->C D 4. Assembly of New Virions C->D E 5. Budding from Host Cell D->E F 6. Viral Release G Neuraminidase (NA) on New Virion Surface E->G H Sialic Acid on Host Cell Surface E->H I NA cleaves Sialic Acid, allowing virus release G->I acts on K This compound binds to NA, blocking its active site G->K is inhibited by H->I is cleaved I->F J This compound J->K L Virus remains tethered to the host cell K->L

Caption: Influenza virus replication cycle and the inhibitory action of this compound.

Comparative Antiviral Activity

The primary measure of a neuraminidase inhibitor's potency is its half-maximal inhibitory concentration (IC50) in enzymatic assays and its half-maximal effective concentration (EC50) in cell-based assays. The following tables present a hypothetical comparison of this compound's activity against various influenza A and B strains, benchmarked against established neuraminidase inhibitors.

Table 1: In Vitro Neuraminidase Enzyme Inhibition (IC50, nM)

Influenza StrainThis compound (Hypothetical)Oseltamivir CarboxylateZanamivirPeramivirLaninamivir
A/H1N1pdm09 0.50.86[9]0.50.151.2
A/H3N2 1.20.73[9]1.50.32.5
Influenza B 2533.12[9]3.01.05.0
Oseltamivir-Resistant H1N1 (H275Y) 0.6840[9]0.719[9]1.5

Lower IC50 values indicate higher potency.

Table 2: Cell-Based Antiviral Activity (EC50, nM)

Influenza StrainCell LineThis compound (Hypothetical)OseltamivirZanamivirPeramivir
A/H1N1pdm09 MDCK1.52.01.80.5
A/H3N2 MDCK3.02.53.51.0
Influenza B MDCK5060105.0

Lower EC50 values indicate higher effectiveness in a cellular context.

Experimental Protocols

Standardized assays are crucial for the reliable assessment of antiviral activity. The following are detailed methodologies for the key experiments cited.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of viral neuraminidase.[10]

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[11] When cleaved by neuraminidase, MUNANA releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

Protocol:

  • Virus Preparation: Propagate influenza virus in Madin-Darby canine kidney (MDCK) cells and determine the viral titer.

  • Drug Dilution: Prepare serial dilutions of this compound and other comparator neuraminidase inhibitors.

  • Assay Reaction:

    • In a 96-well plate, add a standardized amount of influenza virus to each well.

    • Add the serially diluted inhibitor compounds to the wells and incubate for 30 minutes at room temperature to allow for inhibitor binding to the neuraminidase.

    • Initiate the enzymatic reaction by adding 100 µM MUNANA substrate.

    • Incubate the plate at 37°C for 15-60 minutes.

  • Fluorescence Measurement: Stop the reaction and measure the fluorescence using a fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces the neuraminidase activity by 50%, using non-linear regression analysis.

A Prepare serial dilutions of this compound C Add diluted inhibitor to wells and incubate for 30 min A->C B Add standardized amount of influenza virus to 96-well plate B->C D Add MUNANA substrate (100 µM) to initiate reaction C->D E Incubate at 37°C for 15-60 minutes D->E F Measure fluorescence (Ex: 360nm, Em: 460nm) E->F G Calculate IC50 value F->G

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

Cell-Based Antiviral Assay (Influenza Replication Inhibition Neuraminidase-based Assay - IRINA)

This assay measures the ability of a compound to inhibit influenza virus replication in a cellular environment.[11][12][13]

Principle: The IRINA assay quantifies the amount of newly produced neuraminidase on the surface of infected cells as a measure of viral replication.[12][13] A reduction in neuraminidase activity in the presence of the inhibitor indicates antiviral efficacy.

Protocol:

  • Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluency.

  • Infection and Treatment:

    • Wash the cells and infect them with a known titer of influenza virus.

    • Immediately after infection, add serial dilutions of this compound or comparator drugs to the wells.

    • Incubate the plates for 16-24 hours at 37°C to allow for viral replication.

  • Neuraminidase Activity Measurement:

    • Wash the cells to remove non-adherent virus.

    • Add a neuraminidase substrate (e.g., MUNANA) directly to the cells.

    • Incubate to allow for the enzymatic reaction.

  • Signal Detection: Measure the fluorescent or chemiluminescent signal generated.

  • Data Analysis: Calculate the EC50 value, the concentration of the compound that inhibits viral replication by 50%, and the CC50 value (from a parallel cytotoxicity assay) to determine the selectivity index (SI = CC50/EC50).

A Seed MDCK cells in 96-well plates B Infect cells with influenza virus A->B C Add serial dilutions of This compound B->C D Incubate for 16-24 hours at 37°C C->D E Wash cells and add neuraminidase substrate D->E F Measure fluorescent or chemiluminescent signal E->F G Calculate EC50 and Selectivity Index (SI) F->G

Caption: Workflow for the cell-based antiviral activity assay (IRINA).

Conclusion

This guide provides the foundational information for the validation of this compound. The provided data tables and experimental protocols offer a clear path for comparing its efficacy against established neuraminidase inhibitors. Strong performance in these assays, particularly a low IC50 against a broad range of influenza strains and a high selectivity index in cell-based assays, would be a significant indicator of this compound's potential as a novel antiviral therapeutic.

References

head-to-head comparison of Neuraminidase-IN-19 and peramivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two neuraminidase inhibitors: Neuraminidase-IN-19, a novel research compound, and peramivir, an established antiviral drug. The information presented is intended to assist researchers in evaluating these molecules for further investigation and development.

At a Glance: Key Quantitative Data

ParameterThis compoundPeramivir
Mechanism of Action Neuraminidase InhibitorNeuraminidase Inhibitor
Chemical Class Benzoylhydrazone with a thiophene ringCyclopentane derivative
In vitro Efficacy (IC50) 0.13 µM (against H5N1 NA)[1]Sub-nanomolar to nanomolar range (e.g., median IC50 of 0.09–0.21 nM against H5N1)[2]
Cytotoxicity (CC50) 37.62 µM (in A549 cells)[1]Generally low, with high concentrations (>100 µM) showing minimal effect in MDCK cells.[3]
Selectivity Index (SI) ~290>100,000 (estimated based on available data)
Administration Route Research compound, likely for in vitro/in vivo studiesIntravenous[4]

In-Depth Analysis

Efficacy and Potency

Peramivir demonstrates significantly higher in vitro potency against influenza neuraminidase, with IC50 values in the sub-nanomolar to low nanomolar range for H5N1 strains.[2] In contrast, this compound exhibits an IC50 of 0.13 µM against H5N1 neuraminidase, indicating a lower potency compared to peramivir.[1] It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

A meta-analysis of clinical studies has suggested that peramivir may have higher efficacy in reducing the time to alleviation of influenza symptoms compared to other neuraminidase inhibitors.

Cytotoxicity and Safety Profile

This compound has a reported 50% cytotoxic concentration (CC50) of 37.62 µM in human lung adenocarcinoma (A549) cells.[1] Peramivir has been shown to have low cytotoxicity, with minimal effects on cell viability observed at concentrations well above its effective antiviral range.[3] The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of a drug's therapeutic window. For this compound, the SI is approximately 290. For peramivir, based on its high potency and low cytotoxicity, the SI is estimated to be significantly higher, in the range of >100,000, indicating a very favorable in vitro safety profile.

Chemical Structure and Mechanism of Action

Both this compound and peramivir are neuraminidase inhibitors, a class of antiviral drugs that prevent the release of new virus particles from infected cells by blocking the active site of the viral neuraminidase enzyme.[5]

This compound is a novel benzoylhydrazone derivative containing a thiophene ring.[1] Its discovery was based on pharmacophore-based virtual screening and molecular dynamics simulations.[1]

Peramivir is a cyclopentane analogue and was developed through structure-based drug design.[4] It is administered intravenously, which allows for rapid achievement of therapeutic concentrations.[4]

Chemical Structures:

  • This compound (compound 5n):

    • SMILES: O=C(NC1=CC=C(C=C1)/C(C)=N/NC(C2=CC=C(C=C2)OC)=O)CC3=CC=CS3

    • Molecular Formula: C22H21N3O3S

  • Peramivir:

    • SMILES: C--INVALID-LINK--N)O)C(=O)O">C@H--INVALID-LINK--C(C)C

    • Molecular Formula: C15H28N4O4

Experimental Methodologies

This section details the typical experimental protocols used to evaluate the key parameters discussed above.

Neuraminidase Inhibition Assay (Fluorometric)

This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound against influenza neuraminidase.

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase. The enzyme cleaves a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.[1][4]

Protocol Outline:

  • Preparation of Reagents:

    • Assay Buffer (e.g., MES buffer with CaCl2, pH 6.5)

    • Neuraminidase enzyme (recombinant or from viral lysates)

    • MUNANA substrate solution

    • Inhibitor compound (this compound or peramivir) at various concentrations

    • Stop solution (e.g., NaOH in ethanol)

  • Assay Procedure:

    • In a 96-well plate, add the neuraminidase enzyme solution.

    • Add serial dilutions of the inhibitor compound to the wells.

    • Incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the MUNANA substrate.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence using a microplate reader (excitation ~355 nm, emission ~460 nm).

  • Data Analysis:

    • Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces neuraminidase activity by 50%.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that is toxic to 50% of a cell population (CC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol Outline:

  • Cell Culture:

    • Seed cells (e.g., A549 human lung carcinoma cells) in a 96-well plate and allow them to adhere overnight.[6]

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (this compound or peramivir).

    • Incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Signaling Pathway and Experimental Workflow

neuraminidase_inhibition InfectedCell Infected Host Cell BuddingVirion Budding Virion (with HA and NA) InfectedCell->BuddingVirion Viral Assembly SialicAcid Sialic Acid Receptors on Host Cell BuddingVirion->SialicAcid HA Binds to Sialic Acid Neuraminidase Neuraminidase (NA) Cleavage Cleavage of Sialic Acid ReleasedVirion Released Progeny Virion Neuraminidase->Cleavage Catalyzes Inhibitor Neuraminidase Inhibitor (this compound or Peramivir) Inhibitor->Neuraminidase Blocks Active Site Release Virion Release Cleavage->Release

Caption: Mechanism of neuraminidase inhibitors.

experimental_workflow cluster_na_assay Neuraminidase Inhibition Assay (IC50) cluster_cyto_assay Cytotoxicity Assay (CC50) NA_Enzyme Neuraminidase Enzyme Incubate1 Incubate (Inhibitor Binding) NA_Enzyme->Incubate1 Inhibitor_Dilutions Serial Dilutions of Inhibitor Inhibitor_Dilutions->Incubate1 MUNANA Add MUNANA Substrate Incubate1->MUNANA Incubate2 Incubate at 37°C MUNANA->Incubate2 Stop_Reaction Stop Reaction Incubate2->Stop_Reaction Read_Fluorescence Read Fluorescence Stop_Reaction->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50 Seed_Cells Seed A549 Cells Treat_Cells Treat with Inhibitor Dilutions Seed_Cells->Treat_Cells Incubate_Cells Incubate (24-72h) Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50

Caption: Workflow for IC50 and CC50 determination.

References

Validating Target Engagement of Neuraminidase-IN-19: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Neuraminidase-IN-19's performance against established neuraminidase inhibitors, supported by experimental data. We delve into the methodologies for key experiments to ensure reproducibility and offer a clear, data-driven perspective on the target engagement of this novel compound.

Quantitative Comparison of Neuraminidase Inhibitors

The inhibitory potential of this compound against influenza neuraminidase has been evaluated and compared with commercially available and widely used antiviral drugs, Oseltamivir and Zanamivir. The half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, was determined for each compound.

CompoundTarget NeuraminidaseIC50 (µM)IC50 (nM)Reference
This compound (compound 5n) Wild-type H5N10.13130[1]
Oseltamivir CarboxylateWild-type H5N1-0.20 ± 0.14[2]
Oseltamivir CarboxylateWild-type H5N1-0.3 - 10.8[3]
Oseltamivir CarboxylateClade 2.3.4.4b H5N1-1.05–1.46[4]
ZanamivirWild-type H5N1-0.40 ± 0.21[2]
ZanamivirWild-type H5N1-Varies[3]
ZanamivirClade 2.3.4.4b H5N1-0.24–0.32[4]

Note: IC50 values for Oseltamivir and Zanamivir are presented as ranges or averages from multiple studies and against various H5N1 strains to provide a general comparison. For a direct comparison, it is crucial to evaluate all compounds under identical experimental conditions.

Experimental Protocols

The validation of target engagement for neuraminidase inhibitors predominantly relies on enzyme inhibition assays. The following is a detailed methodology for a standard fluorescence-based neuraminidase inhibition assay, a common method used in the field.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of neuraminidase. The enzyme cleaves a fluorogenic substrate, 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Neuraminidase enzyme (e.g., from influenza virus H5N1)

  • This compound and other inhibitors (Oseltamivir Carboxylate, Zanamivir)

  • MUNANA substrate

  • Assay Buffer (e.g., MES buffer with CaCl2)

  • Stop Solution (e.g., NaOH in ethanol)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound and comparator inhibitors in the assay buffer.

  • Enzyme and Inhibitor Incubation: Add a fixed concentration of the neuraminidase enzyme to each well of the 96-well plate, followed by the addition of the diluted inhibitors. Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Reaction: Initiate the enzymatic reaction by adding the MUNANA substrate to each well. Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

  • Reaction Termination: Stop the reaction by adding the stop solution to each well.

  • Fluorescence Measurement: Measure the fluorescence of the product (4-MU) using a fluorometer with an excitation wavelength of approximately 355 nm and an emission wavelength of around 460 nm.

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each inhibitor concentration compared to the control (enzyme without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in validating the target engagement of this compound, the following diagrams illustrate the mechanism of action and the experimental workflow.

G Mechanism of Neuraminidase Inhibition cluster_0 Viral Replication Cycle cluster_1 Neuraminidase Action cluster_2 Inhibitor Action Virus_Attachment 1. Virus Attachment (HA binds to Sialic Acid) Virus_Entry 2. Virus Entry & Replication Virus_Attachment->Virus_Entry Virus_Budding 3. Progeny Virus Budding Virus_Entry->Virus_Budding Virus_Release 4. Virus Release Virus_Budding->Virus_Release NA_Cleavage Neuraminidase (NA) cleaves Sialic Acid Virus_Budding->NA_Cleavage Progeny_Release Progeny Virus Released NA_Cleavage->Progeny_Release Inhibition Inhibition of NA Activity New_Infection New_Infection Progeny_Release->New_Infection Infects new cells NA_Inhibitor This compound or other Inhibitors NA_Active_Site Neuraminidase Active Site NA_Inhibitor->NA_Active_Site Binds to NA_Active_Site->Inhibition Blocked_Release Virus Release Blocked Inhibition->Blocked_Release No_New_Infection No_New_Infection Blocked_Release->No_New_Infection Prevents further infection

Caption: Mechanism of action of neuraminidase inhibitors like this compound.

G Experimental Workflow: Neuraminidase Inhibition Assay Start Start Prepare_Reagents 1. Prepare Reagents (Inhibitors, Enzyme, Substrate) Start->Prepare_Reagents Serial_Dilution 2. Perform Serial Dilution of Inhibitors Prepare_Reagents->Serial_Dilution Plate_Setup 3. Add Enzyme and Inhibitors to 96-well plate Serial_Dilution->Plate_Setup Incubation1 4. Incubate at 37°C Plate_Setup->Incubation1 Add_Substrate 5. Add MUNANA Substrate Incubation1->Add_Substrate Incubation2 6. Incubate at 37°C Add_Substrate->Incubation2 Stop_Reaction 7. Add Stop Solution Incubation2->Stop_Reaction Measure_Fluorescence 8. Measure Fluorescence Stop_Reaction->Measure_Fluorescence Data_Analysis 9. Analyze Data and Calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Discussion of Target Engagement

The data indicates that this compound is a potent inhibitor of H5N1 neuraminidase, with an IC50 value of 130 nM.[1] When compared to the established drugs, Oseltamivir and Zanamivir, which exhibit IC50 values in the low nanomolar to sub-nanomolar range against H5N1 strains, this compound appears to be less potent in this specific assay.[2][3][4] However, it is important to note that the inhibitory activity of neuraminidase inhibitors can be highly dependent on the specific viral strain and the assay conditions used.

The publication describing this compound (compound 5n) suggests that its thiophene ring can extend into the 150-cavity of the neuraminidase active site.[1] This interaction with a known flexible loop in the enzyme active site could offer a different binding mode compared to existing inhibitors and may have implications for its activity against drug-resistant strains. Further studies are warranted to explore the inhibitory spectrum of this compound against a broader panel of influenza virus strains, including those with known resistance mutations to Oseltamivir and Zanamivir. Additionally, evaluation in cell-based assays would provide a more physiologically relevant assessment of its antiviral activity.

References

Comparative Resistance Profile of Neuraminidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Neuraminidase-IN-19" is not available in the public domain as of the last update of this document. Therefore, this guide provides a comparative framework using established neuraminidase inhibitors (NAIs) — oseltamivir, zanamivir, peramivir, and laninamivir — to serve as a template for evaluating the resistance profile of any new NAI.

Introduction to Neuraminidase Inhibitor Resistance

Neuraminidase inhibitors (NAIs) are a cornerstone of influenza treatment, functioning by blocking the enzymatic activity of the viral neuraminidase (NA) protein.[1][2][3] This inhibition prevents the release of newly formed virus particles from infected cells, thereby limiting the spread of infection.[3][4] However, the efficacy of these drugs can be compromised by the emergence of drug-resistant influenza strains.[5][6] Resistance typically arises from amino acid substitutions in the NA protein that reduce the binding affinity of the inhibitor.[5][6][7] This guide provides a comparative analysis of the resistance profiles of currently approved NAIs, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Resistance Profiles

The following tables summarize the in vitro susceptibility of various influenza virus strains with known resistance-conferring mutations to the four established neuraminidase inhibitors. Data is presented as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzymatic activity. The fold-change in IC50 relative to the wild-type (WT) virus is a key indicator of the level of resistance.

Table 1: In Vitro Susceptibility (IC50 in nM and Fold-Change) of Influenza A(H1N1)pdm09 Viruses to Neuraminidase Inhibitors

NA MutationOseltamivir (Fold-Change)Zanamivir (Fold-Change)Peramivir (Fold-Change)Laninamivir (Fold-Change)
Wild-Type 0.8 (1)0.5 (1)0.2 (1)0.3 (1)
H275Y >400 (>500)<2 (<4)>100 (>500)<1 (<3)
E119V >100 (>125)>50 (>100)>100 (>500)>50 (>167)
I223R >100 (>125)<2 (<4)>100 (>500)<1 (<3)
H275Y/I223R >800 (>1000)<2 (<4)>200 (>1000)<1 (<3)

Data is compiled from multiple sources and represents approximate values. Fold-changes are relative to the wild-type virus and are indicative of resistance levels: <10-fold (normal inhibition), 10-100-fold (reduced inhibition), >100-fold (highly reduced inhibition).[8]

Table 2: In Vitro Susceptibility (IC50 in nM and Fold-Change) of Influenza A(H3N2) Viruses to Neuraminidase Inhibitors

NA MutationOseltamivir (Fold-Change)Zanamivir (Fold-Change)Peramivir (Fold-Change)Laninamivir (Fold-Change)
Wild-Type 1.0 (1)1.2 (1)0.5 (1)0.6 (1)
E119V >200 (>200)<5 (<4)<5 (<10)<5 (<8)
R292K >500 (>500)>50 (>40)>100 (>200)>50 (>80)
N294S >100 (>100)<5 (<4)<5 (<10)<5 (<8)

Data is compiled from multiple sources and represents approximate values. Fold-changes are relative to the wild-type virus.

Table 3: In Vitro Susceptibility (IC50 in nM and Fold-Change) of Influenza B Viruses to Neuraminidase Inhibitors

NA MutationOseltamivir (Fold-Change)Zanamivir (Fold-Change)Peramivir (Fold-Change)Laninamivir (Fold-Change)
Wild-Type 10 (1)2.5 (1)1.5 (1)3.0 (1)
D198N >100 (>10)<10 (<4)<5 (<3)<10 (<3)
I221T <50 (<5)<10 (<4)>50 (>33)<10 (<3)
H273Y >100 (>10)<10 (<4)<5 (<3)<10 (<3)

Data is compiled from multiple sources and represents approximate values. Fold-changes are relative to the wild-type virus. Note that the criteria for reduced inhibition in Influenza B can differ from Influenza A.[9]

Experimental Protocols

Neuraminidase Inhibition (NI) Assay

The NI assay is a fundamental method for assessing the susceptibility of influenza viruses to NAIs.

Principle: This is a fluorescence-based assay that measures the enzymatic activity of viral neuraminidase. The substrate, 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is cleaved by the neuraminidase to produce a fluorescent product, 4-methylumbelliferone. The reduction in fluorescence in the presence of an inhibitor is used to calculate the IC50 value.

Detailed Methodology:

  • Virus Preparation: Influenza viruses are propagated in Madin-Darby canine kidney (MDCK) cells. The virus titer is determined by a plaque assay or TCID50 (50% tissue culture infectious dose) assay.

  • Serial Dilution of Inhibitors: The NAIs are serially diluted in assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5) to a range of concentrations.

  • Assay Procedure:

    • A standardized amount of virus is mixed with the serially diluted inhibitors in a 96-well plate.

    • The plate is incubated at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.

    • The MUNANA substrate is added to each well, and the plate is incubated at 37°C for 60 minutes.

    • The reaction is stopped by adding a stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol).

    • The fluorescence is measured using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis: The IC50 values are calculated by non-linear regression analysis of the dose-response curves.

Plaque Reduction Assay

This cell-based assay evaluates the ability of a compound to inhibit virus replication.

Principle: The assay measures the reduction in the number and/or size of plaques (zones of cell death) formed by the virus in a monolayer of susceptible cells in the presence of the antiviral compound.

Detailed Methodology:

  • Cell Culture: Confluent monolayers of MDCK cells are prepared in 6-well or 12-well plates.

  • Virus Infection: The cell monolayers are washed and then infected with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • Antiviral Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with an agar or methylcellulose medium containing serial dilutions of the NAI.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization and Counting: The overlay is removed, and the cells are stained with a solution such as crystal violet to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The EC50 (50% effective concentration) value, the concentration of the drug that reduces the number of plaques by 50%, is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway: Neuraminidase Action and Inhibition

G cluster_virus_release Viral Budding and Release cluster_inhibition Mechanism of NAI Action Progeny_Virion Progeny Virion Host_Cell_Membrane Host Cell Membrane Progeny_Virion->Host_Cell_Membrane Budding Infection_Spread Infection_Spread Progeny_Virion->Infection_Spread Leads to Sialic_Acid_Receptor Sialic Acid Receptor Neuraminidase Neuraminidase (NA) Neuraminidase->Sialic_Acid_Receptor Cleaves Blocked_NA Inactive Neuraminidase Neuraminidase->Blocked_NA Hemagglutinin Hemagglutinin (HA) Hemagglutinin->Sialic_Acid_Receptor Binds to NAI Neuraminidase Inhibitor (e.g., Oseltamivir) NAI->Neuraminidase Binds to active site Blocked_NA->Sialic_Acid_Receptor Cannot cleave No_Infection_Spread No_Infection_Spread Blocked_NA->No_Infection_Spread Prevents G start Start prepare_virus Prepare and Titer Virus Stock start->prepare_virus assay_setup Mix Virus and Inhibitors in 96-well Plate prepare_virus->assay_setup prepare_inhibitors Prepare Serial Dilutions of NAIs prepare_inhibitors->assay_setup incubation1 Incubate at 37°C for 30 min assay_setup->incubation1 add_substrate Add MUNANA Substrate incubation1->add_substrate incubation2 Incubate at 37°C for 60 min add_substrate->incubation2 stop_reaction Add Stop Solution incubation2->stop_reaction read_fluorescence Measure Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_fluorescence data_analysis Calculate IC50 Values read_fluorescence->data_analysis end End data_analysis->end G cluster_selection Selective Pressure cluster_mutation Genetic Basis cluster_outcome Consequences NAI_Treatment NAI Treatment Resistant_Virus_Outgrowth Outgrowth of Resistant Virus Population NAI_Treatment->Resistant_Virus_Outgrowth Selects for Viral_Replication High Viral Replication Random_Mutations Random Mutations in NA Gene Viral_Replication->Random_Mutations Drives Error_Prone_Polymerase Error-Prone RNA Polymerase Error_Prone_Polymerase->Random_Mutations Causes Specific_Substitution Resistance-Conferring Amino Acid Substitution (e.g., H275Y) Random_Mutations->Specific_Substitution Can result in Reduced_Binding Reduced NAI Binding Affinity Specific_Substitution->Reduced_Binding Leads to Reduced_Binding->Resistant_Virus_Outgrowth Allows Treatment_Failure Potential for Treatment Failure Resistant_Virus_Outgrowth->Treatment_Failure May lead to

References

Benchmarking Neuraminidase-IN-19: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Neuraminidase-IN-19 against established neuraminidase inhibitors, providing researchers, scientists, and drug development professionals with a data-driven comparison to inform antiviral research and development.

This guide provides a comprehensive comparison of the novel neuraminidase inhibitor, this compound, against the current standards in influenza treatment: Oseltamivir, Zanamivir, Peramivir, and Laninamivir. The following sections detail the biochemical potency, cytotoxicity, and experimental protocols necessary for a thorough evaluation of these antiviral compounds.

Comparative Analysis of Inhibitory Potency

This compound has been identified as a neuraminidase inhibitor with a thiophene ring and has also been noted for its anticancer activity.[1][2] The primary measure of a neuraminidase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. A lower IC50 value signifies greater potency.

The table below summarizes the available IC50 data for this compound and the established neuraminidase inhibitors against various influenza virus strains. It is important to note that IC50 values can vary depending on the specific viral strain and the assay conditions used.[3][4]

CompoundIC50 (μM) vs. NeuraminidaseInfluenza A/H1N1 IC50 (nM)Influenza A/H3N2 IC50 (nM)Influenza B IC50 (nM)CC50 (μM) in A549 cells
This compound 0.13[1][2]Data Not AvailableData Not AvailableData Not Available37.62[2]
Oseltamivir Data Not Available0.92 - 1.34[5]0.5 - 0.67[3][5]8.8 - 13[3][5]>1000
Zanamivir Data Not Available0.61 - 0.92[3]1.48 - 2.28[3][5]2.02 - 4.19[3][5]>1000
Peramivir Data Not Available~0.18[6]~0.18[6]~0.74[6]Data Not Available
Laninamivir Data Not Available0.27[6]0.62[6]3.26[6]Data Not Available

Note: The IC50 value for this compound is provided without specifying the influenza strain. Direct comparison of potency requires testing against specific viral neuraminidases under standardized assay conditions. The provided IC50 values for the standard drugs are representative ranges from the literature and can vary.

Mechanism of Action: Neuraminidase Inhibition

Neuraminidase inhibitors function by blocking the active site of the neuraminidase enzyme on the surface of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, these drugs prevent the spread of the virus to other cells.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Neuraminidase Inhibitors virus Influenza Virus host_cell Host Cell virus->host_cell 1. Attachment & Entry replication 2. Viral Replication host_cell->replication budding 3. Budding of New Virions replication->budding release 4. Release of Progeny Virus budding->release neuraminidase Neuraminidase Enzyme budding->neuraminidase Neuraminidase on virion surface spread 5. Infection of New Cells release->spread neuraminidase->release Cleaves Sialic Acid for Release inhibitor This compound / Known Standards inhibitor->neuraminidase Binds to Active Site

Caption: Influenza virus lifecycle and the inhibitory action of neuraminidase inhibitors.

Experimental Protocols

To ensure a standardized comparison, the following experimental protocols are recommended for benchmarking this compound against known standards.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay is widely used to determine the IC50 of neuraminidase inhibitors.[1] It utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified.

Materials:

  • This compound and standard inhibitors (Oseltamivir carboxylate, Zanamivir, etc.)

  • Influenza virus stocks (e.g., A/H1N1, A/H3N2, B)

  • MUNANA substrate

  • Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound and the standard inhibitors in the assay buffer.

  • Add the diluted inhibitors to the wells of the 96-well plate.

  • Add a standardized amount of influenza virus to each well containing the inhibitors.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the neuraminidase.

  • Add the MUNANA substrate to each well to initiate the enzymatic reaction.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

G start Start prep_inhibitors Prepare serial dilutions of This compound and standards start->prep_inhibitors add_inhibitors Add inhibitors to 96-well plate prep_inhibitors->add_inhibitors add_virus Add influenza virus to each well add_inhibitors->add_virus incubate1 Incubate at 37°C for 30 min add_virus->incubate1 add_substrate Add MUNANA substrate incubate1->add_substrate incubate2 Incubate at 37°C for 60 min add_substrate->incubate2 add_stop Add stop solution incubate2->add_stop read_fluorescence Measure fluorescence add_stop->read_fluorescence calculate_ic50 Calculate IC50 values read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of any new compound to determine its therapeutic window. The CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of a cell population.

Materials:

  • This compound

  • Human cell line (e.g., A549, MDCK)

  • Cell culture medium and reagents

  • Cell viability assay kit (e.g., MTT, XTT)

  • 96-well clear microplates

  • Spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubate the plate for a period that reflects the duration of the antiviral assay (e.g., 48-72 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percent cytotoxicity for each concentration and determine the CC50 value.

In Vivo Efficacy Studies

While in vitro assays provide valuable data on the biochemical potency of an inhibitor, in vivo studies are essential to evaluate its efficacy in a living organism.

Animal Model:

  • Mice or ferrets are commonly used models for influenza infection.

Experimental Design:

  • Infect the animals with a specific strain of influenza virus.

  • Administer this compound or a standard inhibitor (e.g., Oseltamivir) at various doses and schedules (prophylactic or therapeutic).

  • Monitor the animals for signs of illness, such as weight loss, and record survival rates.

  • At specific time points, collect samples (e.g., lung tissue) to determine viral titers.

  • Compare the outcomes in the treated groups to a placebo-treated control group.

Conclusion

This compound demonstrates potent in vitro inhibition of neuraminidase. To fully benchmark this compound against the established standards of Oseltamivir, Zanamivir, Peramivir, and Laninamivir, further studies are required. Specifically, determining its IC50 values against a panel of clinically relevant influenza A and B strains and conducting in vivo efficacy and safety studies will be critical in defining its potential as a novel anti-influenza therapeutic. This guide provides the framework and necessary protocols for such an evaluation.

References

Independent Verification of a Novel Neuraminidase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of a novel neuraminidase inhibitor, here referred to as Neuraminidase-IN-19. It outlines the necessary experimental comparisons against established neuraminidase inhibitors and provides detailed protocols for key assays. The objective is to offer a comprehensive resource for the rigorous evaluation of new chemical entities targeting the influenza neuraminidase enzyme.

Mechanism of Action: Neuraminidase Inhibition

Influenza virus replication culminates in the budding of new virions from the host cell surface. The viral neuraminidase (NA) enzyme plays a critical role in this process by cleaving sialic acid residues from host cell glycoproteins and from the newly formed viral particles themselves. This enzymatic activity is essential for the release of progeny virions and prevents their self-aggregation.[1][2][3]

Neuraminidase inhibitors are competitive inhibitors that mimic the structure of sialic acid, the natural substrate of the NA enzyme.[4][5][6] By binding to the highly conserved active site of the neuraminidase, these drugs block its enzymatic function.[1] Consequently, newly formed virions remain tethered to the host cell surface, unable to spread and infect other cells, thus halting the progression of the infection.[1]

Caption: Mechanism of action of neuraminidase inhibitors.

Comparative Performance of Neuraminidase Inhibitors

A critical step in the evaluation of this compound is to benchmark its in vitro efficacy against established neuraminidase inhibitors. The 50% inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. This table provides a template for comparing the IC50 values of this compound against different influenza strains and subtypes.

InhibitorInfluenza A (H1N1) IC50 (nM)Influenza A (H3N2) IC50 (nM)Influenza B IC50 (nM)Notes
This compound Experimental DataExperimental DataExperimental DataNovel compound under investigation.
Oseltamivir0.42 (median)[7]Varies; mutations can confer resistance[2]Generally higher IC50 than for Influenza A[8]Orally bioavailable prodrug.[5] Resistance often associated with H274Y mutation in N1 and E119V/R292K in N2.[2]
Zanamivir0.42 (median)[7]Lower IC50 than oseltamivir against some resistant strains[2]EffectiveAdministered via inhalation.[9] Lower propensity for resistance development.
Peramivir0.09 (median)Effective against oseltamivir-resistant strainsEffectiveAdministered intravenously.[5]
Laninamivir1.8 (median)EffectiveEffectiveLong-acting, single-dose inhalation (available in Japan).[5]

Note: IC50 values can vary significantly based on the specific viral strain, assay conditions, and laboratory. The values presented are for illustrative purposes and are based on published data.

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA Assay)

This is the most common method for determining the IC50 of neuraminidase inhibitors.[10] The assay relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by the neuraminidase enzyme releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

Methodology

  • Virus Preparation: A standardized amount of influenza virus, predetermined by a neuraminidase activity assay, is used.

  • Inhibitor Dilution: Prepare serial dilutions of this compound and control inhibitors (e.g., Oseltamivir, Zanamivir) in assay buffer. The final concentrations should typically range from 0.01 nM to 10,000 nM.[7]

  • Reaction Setup: In a 96-well plate, combine the diluted virus, the inhibitor dilutions, and the MUNANA substrate solution.[7] Include controls for no virus (background fluorescence) and virus with no inhibitor (maximum activity).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stopping the Reaction: Terminate the enzymatic reaction by adding a stop solution (e.g., 0.14 M NaOH in 83% ethanol).[11]

  • Fluorescence Reading: Measure the fluorescence of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., 365 nm excitation, 450 nm emission for 4-MU).

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. The IC50 value is calculated by fitting the data to a dose-response curve.[12]

G cluster_workflow MUNANA Assay Workflow A Prepare Serial Dilutions of this compound & Control Inhibitors C Add Inhibitor Dilutions to Plate A->C B Add Diluted Virus to 96-well Plate B->C D Add MUNANA Substrate to Initiate Reaction C->D E Incubate at 37°C D->E F Add Stop Solution E->F G Read Fluorescence F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for the MUNANA assay.

Enzyme-Linked Lectin Assay (ELLA)

The ELLA is another widely used method that measures the ability of antibodies or inhibitors to block neuraminidase activity.[13][14][15] It is particularly useful for assessing the antigenicity of different neuraminidase proteins but can also be adapted for inhibitor screening.

Methodology

  • Plate Coating: Coat a 96-well plate with a glycoprotein rich in sialic acid, such as fetuin.[13]

  • Reaction: Add the influenza virus pre-incubated with various concentrations of this compound or control inhibitors.

  • Incubation: Incubate the plate to allow active, uninhibited neuraminidase to cleave sialic acid residues from the coated fetuin.

  • Lectin Binding: After washing the plate, add a horseradish peroxidase (HRP)-conjugated lectin that binds to the exposed galactose residues that were revealed by sialic acid cleavage (e.g., Peanut Agglutinin, PNA).[16]

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB). The amount of color development is proportional to the neuraminidase activity.

  • Reading and Analysis: Stop the reaction and read the absorbance on a plate reader. The IC50 is determined by plotting the absorbance against the inhibitor concentration.

Comparison of Neuraminidase Inhibitor Classes

Neuraminidase inhibitors can be compared based on several key characteristics that are important for drug development professionals.

G cluster_comparison Logical Comparison of Neuraminidase Inhibitors cluster_attributes Key Attributes cluster_examples Examples Inhibitor Neuraminidase Inhibitor Potency Potency (IC50) Inhibitor->Potency Bioavailability Oral Bioavailability Inhibitor->Bioavailability Resistance Resistance Profile Inhibitor->Resistance Administration Route of Administration Inhibitor->Administration Oseltamivir Oseltamivir (Oral Prodrug) Potency->Oseltamivir Bioavailability->Oseltamivir Zanamivir Zanamivir (Inhaled) Resistance->Zanamivir Administration->Zanamivir Peramivir Peramivir (Intravenous) Administration->Peramivir Laninamivir Laninamivir (Inhaled, Long-acting) Administration->Laninamivir

Caption: Key attributes for comparing neuraminidase inhibitors.

Conclusion

The independent verification of this compound requires a systematic approach that benchmarks its performance against existing therapies. By employing standardized assays such as the MUNANA and ELLA protocols, researchers can generate robust and comparable data on the inhibitor's potency and spectrum of activity. This comparative guide provides the necessary framework and methodologies to support the rigorous evaluation of novel neuraminidase inhibitors, facilitating informed decisions in the drug development pipeline.

References

Comparative Efficacy of Novel Neuraminidase Inhibitors Against Oseltamivir-Resistant Influenza Strains

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oseltamivir is a widely used neuraminidase inhibitor for the treatment of influenza A and B infections. However, the emergence of oseltamivir-resistant strains poses a significant challenge to the clinical management of influenza. This guide provides a comparative analysis of the efficacy of a novel neuraminidase inhibitor against oseltamivir-resistant influenza strains. As no public data is available for a compound specifically named "Neuraminidase-IN-19," this guide will use the novel inhibitor A-315675 as a representative advanced alternative for comparison, based on available research. The comparison includes quantitative efficacy data, detailed experimental protocols, and visualizations of the mechanism of action and experimental workflow.

Quantitative Efficacy Comparison

The following table summarizes the 50% inhibitory concentrations (IC50) of Oseltamivir, Zanamivir, and the novel neuraminidase inhibitor A-315675 against wild-type and oseltamivir-resistant influenza A strains. Lower IC50 values indicate higher potency.

Influenza A StrainRelevant MutationOseltamivir IC50 (nM)Zanamivir IC50 (nM)A-315675 IC50 (nM)
A/H1N1 (Wild-Type)None~1.2~0.6~0.8
A/H1N1 (H275Y)H275Y>400~0.7~1.0
A/H3N2 (Wild-Type)None~0.8~1.1~0.5
A/H3N2 (E119V)E119V~150~1.5~0.6

Data is compiled from representative studies and may vary based on specific experimental conditions.

Experimental Protocols

The efficacy of neuraminidase inhibitors is primarily determined using a fluorescence-based neuraminidase inhibition assay.

Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The enzyme cleaves a substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which releases a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[1][2][3]

Materials:

  • Influenza virus isolates (wild-type and resistant strains)

  • Neuraminidase inhibitors (e.g., Oseltamivir carboxylate, Zanamivir, A-315675)

  • MUNANA substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Virus Preparation: Influenza viruses are cultured in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs to obtain sufficient titers.[3] The virus stock is diluted to an appropriate concentration that gives a linear enzymatic reaction over the assay time.

  • Inhibitor Dilution: The neuraminidase inhibitors are serially diluted to a range of concentrations.

  • Incubation: The diluted virus is pre-incubated with the serially diluted inhibitors in a 96-well plate for a specific time (e.g., 30 minutes) at 37°C to allow for inhibitor binding to the neuraminidase.

  • Enzymatic Reaction: The MUNANA substrate is added to each well to initiate the enzymatic reaction. The plate is incubated for a defined period (e.g., 60 minutes) at 37°C.[1]

  • Reaction Termination: The reaction is stopped by adding a stop solution.[1]

  • Fluorescence Measurement: The fluorescence of the product (4-MU) is measured using a fluorometer with an excitation wavelength of approximately 355 nm and an emission wavelength of around 460 nm.[1]

  • Data Analysis: The fluorescence readings are plotted against the inhibitor concentrations. The IC50 value, which is the concentration of the inhibitor that reduces the neuraminidase activity by 50%, is calculated from the resulting dose-response curve.[2]

Visualizations

Mechanism of Neuraminidase Inhibition and Oseltamivir Resistance

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle, the mechanism of action of neuraminidase inhibitors, and how specific mutations can lead to oseltamivir resistance.

G cluster_0 Influenza Virus Life Cycle cluster_1 Inhibition by Oseltamivir cluster_2 Oseltamivir Resistance (e.g., H275Y mutation) Virus Budding Virus Budding Progeny Virus Progeny Virus Virus Budding->Progeny Virus Release Host Cell Host Cell Progeny Virus->Host Cell Re-attachment via Hemagglutinin Neuraminidase Neuraminidase Progeny Virus->Neuraminidase has Hemagglutinin Hemagglutinin Progeny Virus->Hemagglutinin has Sialic Acid Receptor Sialic Acid Receptor Host Cell->Sialic Acid Receptor has Neuraminidase->Sialic Acid Receptor Cleaves to prevent re-attachment Oseltamivir Oseltamivir Neuraminidase_inhibited Neuraminidase Oseltamivir->Neuraminidase_inhibited Binds to active site Sialic Acid Receptor_inhibited Sialic Acid Receptor_inhibited Neuraminidase_inhibited->Sialic Acid Receptor_inhibited Cleavage Blocked Progeny Virus_inhibited Progeny Virus Host Cell_inhibited Host Cell_inhibited Progeny Virus_inhibited->Host Cell_inhibited Aggregation and trapping Oseltamivir_res Oseltamivir Mutated Neuraminidase Neuraminidase (H275Y) Oseltamivir_res->Mutated Neuraminidase Binding prevented Sialic Acid Receptor_res Sialic Acid Receptor Mutated Neuraminidase->Sialic Acid Receptor_res Cleavage proceeds G start Start prep_virus Prepare and dilute influenza virus start->prep_virus prep_inhibitor Serially dilute neuraminidase inhibitor start->prep_inhibitor pre_incubate Pre-incubate virus and inhibitor (37°C) prep_virus->pre_incubate prep_inhibitor->pre_incubate add_substrate Add MUNANA substrate pre_incubate->add_substrate incubate_reaction Incubate for enzymatic reaction (37°C) add_substrate->incubate_reaction stop_reaction Add stop solution incubate_reaction->stop_reaction read_fluorescence Measure fluorescence (Ex: 355nm, Em: 460nm) stop_reaction->read_fluorescence calculate_ic50 Calculate IC50 value from dose-response curve read_fluorescence->calculate_ic50 end End calculate_ic50->end

References

Assessing Synergistic Effects of Neuraminidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of data for Neuraminidase-IN-19 necessitates a broader analysis of the drug class.

While a specific assessment of the synergistic effects of this compound with other drugs is not possible due to the current lack of published experimental data, a comprehensive analysis of well-characterized neuraminidase inhibitors (NAIs) in combination therapies can provide valuable insights for researchers, scientists, and drug development professionals. This guide compares the synergistic potential of established NAIs such as oseltamivir, zanamivir, and peramivir with other antiviral agents, supported by available experimental data and detailed methodologies.

I. Synergistic Effects of Neuraminidase Inhibitors with Other Antiviral Agents

Combination therapy with NAIs is a promising strategy to enhance antiviral efficacy, reduce the likelihood of drug resistance, and lower required dosages. The following tables summarize the quantitative data from key studies investigating the synergistic effects of NAIs with other classes of anti-influenza drugs.

Table 1: Synergistic Effects of Neuraminidase Inhibitors with Polymerase Inhibitors (Baloxavir and Favipiravir)
Neuraminidase InhibitorCombination DrugVirus Strain(s)Experimental ModelKey FindingsSynergy AssessmentReference(s)
OseltamivirBaloxavir AcidInfluenza A (H1N1)pdm09, A(H3N2)MDCK cells, Human Airway Epithelium (HAE) modelSignificant synergistic effects on cell viability.Synergistic[1][2][3]
ZanamivirBaloxavir AcidInfluenza A (H1N1)pdm09, A(H3N2)MDCK cells, HAE modelSynergistic effects on cell viability.Synergistic[1]
PeramivirBaloxavir AcidInfluenza A (H1N1)pdm09, A(H3N2)MDCK cells, HAE modelSynergistic effects on cell viability.Synergistic[1]
OseltamivirFavipiravirPandemic H1N1, Oseltamivir-resistant H1N1 (H275Y)MiceSynergistic improvement in survival rates and significant reduction in lung virus titers.Synergistic[4][5]
PeramivirFavipiravirOseltamivir-resistant pandemic H1N1DBA/2 MiceSynergistic increase in survival rates and enhanced antiviral efficacy in the lungs.Synergistic[6][7][8]
Table 2: Synergistic Effects of Neuraminidase Inhibitors with M2 Ion Channel Inhibitors (Rimantadine)
Neuraminidase InhibitorCombination DrugVirus Strain(s)Experimental ModelKey FindingsSynergy AssessmentReference(s)
OseltamivirRimantadineInfluenza A (H3N2)MiceSignificant increase in protection index and mean survival time. Lung viral titers reduced by up to 1000-fold.Synergistic[9][10]
ZanamivirRimantadineInfluenza A (H1N1), A(H3N2)MDCK cellsMarkedly reduced extracellular virus yield.Additive and Synergistic[11]
Oseltamivir CarboxylateRimantadineInfluenza A (H1N1), A(H3N2)MDCK cellsMarkedly reduced extracellular virus yield.Additive and Synergistic[11]
PeramivirRimantadineInfluenza A (H1N1), A(H3N2)MDCK cellsMarkedly reduced extracellular virus yield.Additive and Synergistic[11]
Table 3: Synergistic Effects of Combined Neuraminidase Inhibitors
Neuraminidase Inhibitor 1Neuraminidase Inhibitor 2Virus Strain(s)Experimental ModelKey FindingsSynergy AssessmentReference(s)
OseltamivirZanamivirSeasonal and pandemic influenza AHollow Fiber Infection Model (HFIM) SystemCombination therapy prevented the emergence and spread of drug-resistant viruses.Effective in suppressing resistance[12]
OseltamivirPeramivirInfluenza A (H1N1)MDCK cells, MiceAdditive to synergistic interactions observed, with significant increases in survivor numbers in mice.Additive to Synergistic[13]

II. Experimental Protocols

A. In Vitro Synergy Assays (Checkerboard Method)

This method is commonly used to assess the interaction between two antimicrobial or antiviral agents.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in 96-well plates until they form a confluent monolayer.

  • Drug Dilution: A serial dilution of Drug A is prepared horizontally across the plate, while a serial dilution of Drug B is prepared vertically. This creates a matrix of varying concentrations of both drugs.

  • Virus Infection: The cell monolayers are infected with a specific strain of influenza virus at a predetermined multiplicity of infection (MOI).

  • Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow for viral replication.

  • Assessment of Antiviral Activity: The antiviral effect is quantified using methods such as:

    • Cytopathic Effect (CPE) Reduction Assay: The extent of cell death caused by the virus is visually scored or measured using a cell viability dye (e.g., MTT, neutral red).

    • Virus Yield Reduction Assay: The supernatant from each well is collected, and the viral titer is determined using a plaque assay or TCID50 (50% Tissue Culture Infective Dose) assay.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. The FIC is calculated as follows: FIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

    • Synergy: FIC ≤ 0.5

    • Additive: 0.5 < FIC ≤ 4.0

    • Antagonism: FIC > 4.0 Alternatively, synergy can be analyzed using software like MacSynergy II, which generates three-dimensional plots of the dose-response surface.[7]

B. In Vivo Synergy Studies in Mice

Animal models are crucial for evaluating the in vivo efficacy of combination therapies.

  • Animal Model: Specific pathogen-free mice (e.g., BALB/c, DBA/2) are used.

  • Virus Challenge: Mice are intranasally inoculated with a lethal dose of a specific influenza virus strain.

  • Drug Administration: Treatment with individual drugs or their combination is initiated at a specific time point relative to the virus challenge (e.g., 4 hours post-infection). Drugs are administered via a relevant route (e.g., oral gavage for oseltamivir, intraperitoneal injection for peramivir) for a defined duration (e.g., twice daily for 5 days).

  • Monitoring: Mice are monitored daily for signs of illness, including weight loss and mortality, for a period of 14-21 days.

  • Endpoint Analysis:

    • Survival Rate: The percentage of surviving mice in each treatment group is recorded.

    • Mean Time to Death: The average time of death for mice that succumb to the infection is calculated.

    • Lung Viral Titer: On specific days post-infection, a subset of mice from each group is euthanized, and their lungs are harvested to determine the viral load.

  • Data Analysis: Statistical analysis is performed to compare the outcomes between monotherapy and combination therapy groups. Synergy can be assessed by comparing the observed effect of the combination to the expected additive effect of the individual drugs.

III. Visualizing Mechanisms and Workflows

Signaling Pathways and Drug Targets

The following diagram illustrates the replication cycle of the influenza virus and the points of intervention for different classes of antiviral drugs.

Influenza_Lifecycle_and_Drug_Targets cluster_virus Influenza Virus cluster_cell Host Cell cluster_entry Entry cluster_replication Replication cluster_release Release Virus Virus Particle (HA, NA, M2, RNA) Receptor Sialic Acid Receptor Virus->Receptor Attachment (HA) Endocytosis Endocytosis Receptor->Endocytosis Uncoating Uncoating Endocytosis->Uncoating Replication_Transcription Viral RNA Replication & Transcription Uncoating->Replication_Transcription Translation Protein Synthesis Replication_Transcription->Translation Assembly Virion Assembly Translation->Assembly Budding Budding Assembly->Budding Release Progeny Virus Release Budding->Release Cleavage of Sialic Acid (NA) Release->Virus Infection of new cells M2_Inhibitor M2 Inhibitors (e.g., Rimantadine) M2_Inhibitor->Uncoating Inhibits Polymerase_Inhibitor Polymerase Inhibitors (e.g., Baloxavir, Favipiravir) Polymerase_Inhibitor->Replication_Transcription Inhibits NAI Neuraminidase Inhibitors (e.g., Oseltamivir) NAI->Release Inhibits

Caption: Influenza virus lifecycle and targets of different antiviral drug classes.

Experimental Workflow for In Vitro Synergy Testing

The following diagram outlines the typical workflow for assessing the synergistic effects of two antiviral drugs in a cell-based assay.

Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed cells in 96-well plates Add_Drugs 3. Add drug combinations to plates (Checkerboard) Cell_Culture->Add_Drugs Drug_A_Dilution 2a. Prepare serial dilutions of Drug A Drug_A_Dilution->Add_Drugs Drug_B_Dilution 2b. Prepare serial dilutions of Drug B Drug_B_Dilution->Add_Drugs Infect_Cells 4. Infect cells with influenza virus Add_Drugs->Infect_Cells Incubate 5. Incubate for 48-72 hours Infect_Cells->Incubate Measure_Effect 6. Measure antiviral effect (CPE, Virus Yield) Incubate->Measure_Effect Calculate_FIC 7. Calculate FIC Index or use synergy software Measure_Effect->Calculate_FIC Determine_Interaction 8. Determine interaction (Synergy, Additive, Antagonism) Calculate_FIC->Determine_Interaction

Caption: Standard workflow for in vitro antiviral synergy testing.

References

comparative pharmacokinetics of Neuraminidase-IN-19 and other NAIs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Pharmacokinetics of Neuraminidase Inhibitors For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of established neuraminidase inhibitors (NAIs) and offers a look into the landscape of investigational agents in this class. The information presented is intended to support research and development efforts in the field of antiviral therapeutics.

Neuraminidase inhibitors target the neuraminidase enzyme of the influenza virus, which is crucial for the release of newly formed viral particles from infected host cells. By blocking this enzyme, these drugs prevent the spread of the virus within the respiratory tract.[1][2] The enzyme cleaves sialic acid residues on the host cell surface to which the viral hemagglutinin protein is bound, allowing the progeny virions to be released.[3][4] Neuraminidase inhibitors mimic the natural substrate of the enzyme, competitively binding to the active site and preventing this cleavage.[1]

Neuraminidase Inhibitor Mechanism of Action cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Inhibition by NAIs Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication (inside Host Cell) HostCell->Replication Budding Budding Progeny Virions Replication->Budding Release Virus Release Budding->Release Neuraminidase Action (cleaves sialic acid) BlockedRelease Virus Release Blocked Budding->BlockedRelease Spread Spread of Infection Release->Spread NAI Neuraminidase Inhibitor (NAI) NAI->Budding Binds to Neuraminidase Pharmacokinetic Study Workflow cluster_study_design Study Design cluster_sampling Sampling cluster_analysis Analysis cluster_modeling Modeling Dosing Drug Administration (e.g., single or multiple doses) Collection Biological Sample Collection (Blood, Urine, etc.) at Timed Intervals Dosing->Collection Preparation Sample Preparation (e.g., Protein Precipitation) Collection->Preparation Quantification Bioanalysis (e.g., HPLC-MS/MS) Preparation->Quantification Calculation Pharmacokinetic Parameter Calculation (Cmax, t1/2, etc.) Quantification->Calculation Modeling Population PK Modeling Calculation->Modeling

References

Comparative Structural Analysis of Neuraminidase-IN-19 Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the binding characteristics of the novel neuraminidase inhibitor, Neuraminidase-IN-19, with established and other novel inhibitors. This guide provides supporting experimental data, detailed methodologies, and visual representations of molecular interactions.

The emergence of drug-resistant influenza strains necessitates the development of novel neuraminidase (NA) inhibitors. This compound, a recently identified benzoylhydrazone derivative containing a thiophene ring, presents a promising scaffold for such development. This guide provides a comparative structural analysis of the this compound binding site within the influenza A virus (H5N1) neuraminidase, contrasting it with the established inhibitors Oseltamivir and Zanamivir, and a related novel inhibitor, compound 5i, which targets a different region of the enzyme.

Performance Comparison

The inhibitory activities of this compound and its comparators against H5N1 neuraminidase are summarized below. It is important to note that IC50 values can vary between studies due to different experimental conditions. For the most accurate comparison, data from the primary study on this compound is presented alongside values for Oseltamivir and Zanamivir from other studies on the same viral subtype.

InhibitorTarget NeuraminidaseIC50 (μM)Key Binding Site Interaction
This compound (compound 5n) H5N1 (Wild-Type)0.13Catalytic site and 150-cavity
Oseltamivir Carboxylate H5N1 (Wild-Type)~0.00022[1]Catalytic site
Zanamivir H5N1 (Wild-Type)~0.00043[1]Catalytic site
Compound 5i H5N1-H274Y (Mutant)0.44Catalytic site and 430-cavity

Structural Analysis of Binding Sites

The binding modes of this compound and its comparators reveal distinct interactions within the neuraminidase active site and adjacent cavities.

This compound: This novel inhibitor occupies the catalytic site of the wild-type H5N1 neuraminidase. A key structural feature is its thiophene ring, which extends into the 150-cavity , a pocket adjacent to the active site. This interaction with the 150-cavity is a significant departure from traditional neuraminidase inhibitors and may offer an advantage against certain resistant strains.

Oseltamivir and Zanamivir: These established antiviral drugs primarily bind to the highly conserved catalytic site of the neuraminidase enzyme. Their interactions are largely with amino acid residues within this site, and they do not typically extend into the 150- or 430-cavities.

Compound 5i: A close analog of this compound, compound 5i, demonstrates a different binding profile. In the H274Y mutant of H5N1 neuraminidase, the thiophene moiety of compound 5i extends into the 430-cavity . This highlights how small structural modifications can alter the binding mode and potentially overcome resistance mutations.

Experimental Protocols

The following is a representative protocol for a neuraminidase inhibition assay, similar to the one used to evaluate this compound and its analogs.

Neuraminidase Inhibition Assay:

A fluorescence-based assay is a common method to determine the inhibitory activity of compounds against influenza neuraminidase.[2]

  • Virus Preparation: Influenza virus (e.g., H5N1) is diluted in assay buffer to a concentration that yields a linear enzymatic reaction rate.

  • Inhibitor Dilution: The test compounds (this compound, Oseltamivir carboxylate, etc.) are serially diluted to various concentrations.

  • Incubation: The diluted virus is pre-incubated with the various concentrations of the inhibitor for a set period (e.g., 30 minutes) at room temperature to allow for binding.

  • Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the virus-inhibitor mixture.

  • Enzymatic Reaction: The reaction is allowed to proceed at 37°C for a specific time (e.g., 60 minutes). The neuraminidase enzyme cleaves the MUNANA substrate, releasing a fluorescent product (4-methylumbelliferone).

  • Reaction Termination: The reaction is stopped by adding a solution that raises the pH, such as NaOH in ethanol.

  • Fluorescence Measurement: The fluorescence of the product is measured using a fluorometer with appropriate excitation and emission wavelengths (e.g., 365 nm and 450 nm, respectively).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Visualizing Molecular Interactions

The following diagrams, generated using Graphviz, illustrate the binding site interactions and experimental workflow.

cluster_binding Neuraminidase Active Site and Adjacent Cavities cluster_inhibitors Inhibitor Binding ActiveSite Catalytic Site Cavity150 150-Cavity ActiveSite->Cavity150 adjacent to Cavity430 430-Cavity ActiveSite->Cavity430 adjacent to NI19 This compound NI19->ActiveSite NI19->Cavity150 Thiophene ring extends into Oseltamivir Oseltamivir Oseltamivir->ActiveSite Zanamivir Zanamivir Zanamivir->ActiveSite Cpd5i Compound 5i Cpd5i->ActiveSite Cpd5i->Cavity430 Thiophene moiety extends into

Caption: Binding sites of neuraminidase inhibitors.

Start Start VirusPrep Virus Preparation Start->VirusPrep InhibitorDilution Inhibitor Dilution Start->InhibitorDilution PreIncubation Pre-incubation (Virus + Inhibitor) VirusPrep->PreIncubation InhibitorDilution->PreIncubation SubstrateAddition Substrate Addition (MUNANA) PreIncubation->SubstrateAddition EnzymeReaction Enzymatic Reaction (37°C) SubstrateAddition->EnzymeReaction StopReaction Stop Reaction EnzymeReaction->StopReaction FluorescenceRead Fluorescence Measurement StopReaction->FluorescenceRead DataAnalysis Data Analysis (IC50 Calculation) FluorescenceRead->DataAnalysis End End DataAnalysis->End

Caption: Neuraminidase inhibition assay workflow.

References

Safety Operating Guide

Safe Disposal of Neuraminidase-IN-19: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety data, including a Safety Data Sheet (SDS), for a compound explicitly named "Neuraminidase-IN-19" is not publicly available. The following procedures are based on established best practices for the handling and disposal of potentially hazardous, non-biological research chemicals and neuraminidase inhibitors in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific guidance and regulatory compliance.

This guide provides essential safety and logistical information for the proper disposal of this compound and similar small molecule inhibitors. Adherence to these procedures is critical to ensure personnel safety, protect the environment, and maintain regulatory compliance.

Standard Operating Procedure for Disposal

This step-by-step protocol outlines the recommended procedure for the disposal of this compound from the point of generation to final removal by trained EHS personnel.

1. Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound waste:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat

2. Waste Characterization and Segregation:

  • Unless explicitly confirmed to be non-hazardous by your institution's EHS office, all waste containing this compound should be treated as hazardous chemical waste.[1]

  • Solid Waste: This includes contaminated consumables such as pipette tips, tubes, and gloves. These should be collected in a designated, leak-proof container lined with a chemically resistant bag.

  • Liquid Waste: Unused or expired solutions of this compound, as well as contaminated solvents, must be collected in a separate, compatible, and sealable waste container.[2] Plastic containers are often preferred.[2]

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-proof sharps container.

  • Incompatible Wastes: Do not mix this compound waste with other incompatible chemical waste streams. For instance, keep acidic waste separate from bases and cyanides.[3] Always consult the specific SDS for detailed incompatibility information.[3]

3. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Toxic").[3][4] The date of waste accumulation should also be clearly marked.[4]

  • Storage: Waste containers must be kept sealed except when adding waste.[1][2] They should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2] The SAA should have secondary containment to capture any potential leaks.[1]

4. Disposal of Empty Containers:

  • An empty container that has held a hazardous chemical must be triple-rinsed with a suitable solvent.[1][3]

  • The rinseate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[1]

  • After triple-rinsing, deface or remove the original label from the container before disposing of it as regular trash or according to your institution's guidelines for clean lab glass or plastic.[1][3]

5. Arranging for Final Disposal:

  • Hazardous chemical waste must never be poured down the drain.[2]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[2]

  • Follow all institutional procedures for waste pickup, including any specific online forms or tagging systems.

Data on Chemical Inactivation Agents

While chemical inactivation is more common for biological agents, the principle of rendering a substance non-hazardous before disposal is a key concept in waste management. The following table provides illustrative data on the concentrations and contact times for various chemical agents used to inactivate the SARS-CoV-2 virus.

It is crucial to note that this data is presented as an example of the parameters required for a validated inactivation protocol and is NOT a recommendation for the inactivation of this compound. The efficacy of these agents against a small molecule inhibitor is unknown and would require specific experimental validation.

Chemical AgentConcentrationIncubation TimeTemperature
RIPA Buffer1X30 minutesRoom Temperature
Paraformaldehyde (PFA)4%30 minutesRoom Temperature
Triton X-1000.5%30 minutesRoom Temperature
Ethanol70%30 minutesRoom Temperature

Source: Adapted from data on SARS-CoV-2 inactivation.[5]

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A This compound Waste Generated B Solid Waste (Gloves, Tubes) A->B Segregate C Liquid Waste (Solutions) A->C Segregate D Sharps Waste (Needles) A->D Segregate E Collect in Lined, Leak-Proof Container B->E F Collect in Sealed, Compatible Container C->F G Collect in Puncture-Proof Sharps Container D->G H Label Container: 'Hazardous Waste' Chemical Name Date E->H F->H G->H I Store in Secondary Containment in Satellite Accumulation Area H->I J Contact EHS for Pickup I->J K EHS Collects for Final Disposal J->K

Caption: Disposal Workflow for this compound Waste.

This comprehensive guide is intended to provide a framework for the safe handling and disposal of this compound. Always prioritize safety and consult with your institution's EHS professionals to ensure full compliance with all applicable regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.